molecular formula C3H2Cl4O B15557530 1,1,1,3-Tetrachloroacetone CAS No. 31422-61-4

1,1,1,3-Tetrachloroacetone

货号: B15557530
CAS 编号: 31422-61-4
分子量: 195.9 g/mol
InChI 键: MSZQBKOLHPDFFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,1,3-Tetrachloroacetone is a useful research compound. Its molecular formula is C3H2Cl4O and its molecular weight is 195.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

31422-61-4

分子式

C3H2Cl4O

分子量

195.9 g/mol

IUPAC 名称

1,1,1,3-tetrachloropropan-2-one

InChI

InChI=1S/C3H2Cl4O/c4-1-2(8)3(5,6)7/h1H2

InChI 键

MSZQBKOLHPDFFD-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Chlorinated Acetones

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "1,1,1,3-Tetrachloroacetone" is not extensively documented in the scientific literature. It is likely that this is a misnomer for the more commonly studied chlorinated acetones, 1,1,3-Trichloroacetone or 1,1,3,3-Tetrachloroacetone . This guide will provide a comprehensive overview of the physical properties of these two well-documented compounds to address the likely intent of the query.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the physical properties, relevant experimental protocols, and synthesis pathways of key chlorinated acetones.

1,1,3-Trichloroacetone

1,1,3-Trichloroacetone is a significant intermediate in various chemical syntheses, including the production of pharmaceuticals like folic acid.[1] It is a chlorinated ketone that appears as a colorless to pale yellow liquid with a pungent odor.[2][3]

Physical Properties of 1,1,3-Trichloroacetone

The quantitative physical data for 1,1,3-Trichloroacetone are summarized in the table below for ease of reference and comparison.

Physical PropertyValueReferences
Molecular Formula C₃H₃Cl₃O[2][4][5]
Molecular Weight 161.41 g/mol [5][6]
CAS Number 921-03-9[2][4][5]
Appearance Colorless to light yellow liquid with a pungent odor[2][3]
Density 1.512 g/mL at 20 °C[6]
Melting Point 9-11 °C[6]
Boiling Point 88-90 °C at 76 mmHg[6]
Solubility Soluble in organic solvents like chloroform and methanol; limited solubility in water.[2][3]
Refractive Index n20/D 1.491[7]
Spectral Data

Spectral analysis is crucial for the identification and characterization of 1,1,3-Trichloroacetone.

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the molecule.[8][9]

  • Mass Spectrometry: Used for determining the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): A primary technique for assessing the purity of 1,1,3-Trichloroacetone, often showing a purity of >80.0% or ≥86.5% in commercial grades.[1][6]

1,1,3,3-Tetrachloroacetone

1,1,3,3-Tetrachloroacetone is another polychlorinated compound that has been identified as a potent mutagen.[10]

Physical Properties of 1,1,3,3-Tetrachloroacetone

The following table summarizes the key physical properties of 1,1,3,3-Tetrachloroacetone.

Physical PropertyValueReferences
Molecular Formula C₃H₂Cl₄O[10]
Molecular Weight 195.86 g/mol [10]
CAS Number 632-21-3[10]

Further detailed experimental data such as density, melting point, and boiling point are not as readily available in the searched literature compared to its trichloro- counterpart.

Experimental Protocols

Detailed experimental protocols for the determination of each physical property for these specific compounds are not available in single, comprehensive sources. However, standard methodologies for organic compounds are applicable.

Synthesis of Chlorinated Acetones

The synthesis of chlorinated acetones typically involves the direct chlorination of acetone. The degree of chlorination is controlled by reaction conditions.

Example Protocol for Chlorination of Acetone:

  • Acetone is reacted with chlorine gas.

  • The reaction temperature is maintained between 10-90 °C.

  • A catalyst, such as triethylamine or diethylamine, may be used to improve selectivity and reaction time.

  • The reaction is typically carried out over 10-20 hours.

  • The resulting mixture contains mono-, di-, tri-, and tetrachlorinated products.

  • The different chlorinated acetones are then separated by distillation based on their boiling points.

Determination of Boiling Point (General Procedure)

The boiling point is a critical physical property for purification and identification. A common laboratory method is distillation.[11]

Distillation Method:

  • The liquid sample is placed in a distillation flask.

  • The flask is heated, and the temperature of the vapor is monitored with a thermometer.

  • The temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid boils and the vapor condenses) is recorded as the boiling point.[11][12]

  • It is important to record the atmospheric pressure at which the boiling point is measured, as it can significantly affect the result.[13]

Purity Analysis by Gas Chromatography (GC)

GC is a standard method for determining the purity of volatile compounds like chlorinated acetones.[14]

General GC Protocol:

  • A small amount of the sample is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas through a column.

  • The components of the sample are separated based on their interaction with the stationary phase in the column.[14]

  • A detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), records the elution of each component.[15][16]

  • The purity is determined by comparing the area of the peak corresponding to the compound of interest to the total area of all peaks.[15]

Logical Relationships and Synthesis Pathway

The following diagram illustrates the general synthesis pathway for chlorinated acetones, starting from acetone.

Chlorinated_Acetone_Synthesis Acetone Acetone Monochloroacetone Monochloroacetone Acetone->Monochloroacetone + Cl2 Dichloroacetone Dichloroacetone (1,1- and 1,3- isomers) Monochloroacetone->Dichloroacetone + Cl2 Trichloroacetone 1,1,3-Trichloroacetone Dichloroacetone->Trichloroacetone + Cl2 Tetrachloroacetone 1,1,3,3-Tetrachloroacetone Trichloroacetone->Tetrachloroacetone + Cl2

Synthesis Pathway of Chlorinated Acetones

References

An In-depth Technical Guide to Chlorinated Acetone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,1,1,3-Tetrachloroacetone: Extensive research for "this compound" did not yield specific data for this particular isomer. The following guide will focus on the closely related and well-documented chlorinated acetone derivatives: 1,1,3-Trichloroacetone and 1,1,3,3-Tetrachloroacetone , for which significant experimental data is available. This information is highly relevant for researchers, scientists, and drug development professionals working with chlorinated ketones.

Chemical Structure and Bonding

Chlorinated acetones are organic compounds characterized by the substitution of one or more hydrogen atoms of acetone with chlorine atoms. This substitution significantly influences the molecule's polarity, reactivity, and physical properties.

1,1,3-Trichloroacetone: This molecule features a carbonyl group, a dichloromethyl group, and a chloromethyl group. The IUPAC name is 1,1,3-trichloropropan-2-one.[1] The presence of three electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic and the adjacent protons more acidic than in acetone.

1,1,3,3-Tetrachloroacetone: With the IUPAC name 1,1,3,3-tetrachloropropan-2-one, this compound has two dichloromethyl groups attached to the carbonyl carbon. The high degree of chlorination further enhances the electrophilicity of the carbonyl carbon.

The bonding in these molecules consists of covalent bonds between carbon, hydrogen, oxygen, and chlorine atoms. The C-Cl bonds are polar covalent, and the C=O bond is also highly polar. The molecular geometry around the sp³ hybridized carbons is tetrahedral, while the carbonyl carbon is sp² hybridized with a trigonal planar geometry.

Physicochemical Properties

The following table summarizes key quantitative data for 1,1,3-Trichloroacetone and 1,1,3,3-Tetrachloroacetone.

Property1,1,3-Trichloroacetone1,1,3,3-Tetrachloroacetone
Molecular Formula C₃H₃Cl₃O[1][2]C₃H₂Cl₄O[3]
Molecular Weight 161.41 g/mol [1][4]195.86 g/mol [5]
CAS Number 921-03-9[1]632-21-3[6]
Melting Point 9-11 °C[7][8]Not available
Boiling Point 88-90 °C at 76 mmHg[7][8]Not available
Density 1.512 g/mL at 20 °C[7][8]Not available
Solubility Poor solubility in water; soluble in organic solvents like petroleum ether and hexane.[9]Not available
InChI Key ZWILTCXCTVMANU-UHFFFAOYSA-N[1][10]DJWVKJAGMVZYFP-UHFFFAOYSA-N[3][5]
SMILES ClCC(=O)C(Cl)Cl[4]C(Cl)(Cl)C(=O)C(Cl)Cl[3]

Experimental Protocols

Synthesis of 1,1,3-Trichloroacetone

A common method for the preparation of 1,1,3-trichloroacetone is through the chlorination of acetone or its mono- or dichloro-derivatives.[11]

Example Protocol for Chlorination:

  • Reaction Setup: A four-neck flask equipped with a spherical condenser is charged with a specific amount of acetone and a catalyst.

  • Chlorination: Chlorine gas is introduced into the stirred reaction mixture at a controlled temperature, typically between 10-30 °C.

  • Reaction Monitoring: The reaction is allowed to proceed for several hours, after which the chlorine gas flow is stopped, and stirring is continued for an additional hour.

  • Crystallization and Extraction: A specific solvent is added to the resulting mixture, which is then cooled to 10 °C to induce crystallization, allowing for the extraction of 1,1,3-trichloroacetone.[12]

Another described method involves the reaction of a dichloroacetone mixture with trichloroisocyanuric acid in the presence of an acidic catalyst like methanesulfonic acid or p-toluenesulfonic acid at elevated temperatures (115-130 °C).[13]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of chlorinated acetones.

  • Infrared (IR) Spectroscopy: The IR spectrum of 1,1,3-trichloroacetone shows characteristic absorption bands for the carbonyl group (C=O) stretching vibration.[10][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the hydrogen environments in the molecule.[1]

    • ¹³C NMR: Helps in identifying the different carbon atoms, including the carbonyl carbon and the chlorinated methyl and methine carbons.[1]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.[14]

Reactivity and Applications

1,1,3-Trichloroacetone is a versatile intermediate in organic synthesis.[9] Its reactivity is dominated by the electrophilic carbonyl group and the presence of reactive chlorine atoms.

  • Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as phenols and amines.[9]

  • Cycloaddition Reactions: It serves as a precursor for generating 1,3-dihalo oxyallyl intermediates, which can participate in [4+3] cycloaddition reactions with 1,3-diene systems.[7][8]

  • Synthesis of Biologically Active Molecules: 1,1,3-Trichloroacetone is an important intermediate in the synthesis of the anti-anemia drug folic acid.[9][13] It is also used in the synthesis of phorbol derivatives, which are valuable in biomedical research for their ability to stimulate T-cell activation.[7]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between acetone and its chlorinated derivatives and a typical experimental workflow for synthesis and analysis.

Chlorination_of_Acetone Chlorination Pathway of Acetone Acetone Acetone Chloroacetone Chloroacetone Acetone->Chloroacetone + Cl2 Dichloroacetone 1,1- and 1,3-Dichloroacetone Chloroacetone->Dichloroacetone + Cl2 Trichloroacetone 1,1,3-Trichloroacetone Dichloroacetone->Trichloroacetone + Cl2 Tetrachloroacetone Tetrachloroacetone Trichloroacetone->Tetrachloroacetone + Cl2

Caption: Relationship between acetone and its chlorinated derivatives.

Synthesis_Workflow Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Reactants (Acetone/Dichloroacetone) reaction Chlorination Reaction start->reaction workup Quenching and Extraction reaction->workup purification Crystallization/Distillation workup->purification product Pure 1,1,3-Trichloroacetone purification->product sample Product Sample product->sample Sampling IR IR Spectroscopy sample->IR NMR NMR (1H, 13C) sample->NMR MS Mass Spectrometry sample->MS data Structural Confirmation IR->data NMR->data MS->data

Caption: Experimental workflow for synthesis and analysis.

References

Spectral Analysis of 1,1,1,3-Tetrachloroacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the compound 1,1,1,3-tetrachloroacetone (CAS No. 16995-35-0). Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data for this specific isomer, predicted ¹H and ¹³C NMR data are presented alongside experimental Infrared (IR) spectroscopy and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 - 5.0Singlet2H-CH₂Cl

Note: Data is predicted and may not reflect experimental values precisely.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~190C=O
~95-CCl₃
~55-CH₂Cl

Note: Data is predicted and may not reflect experimental values precisely.

Table 3: Experimental IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O Stretch
~1200MediumC-C Stretch
~800StrongC-Cl Stretch
~700StrongC-Cl Stretch

Source: NIST WebBook.[1][2]

Table 4: Experimental Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
194/196/198/200Variable[M]⁺ (Molecular Ion)
117/119/121High[CCl₃]⁺
77/79Medium[CH₂Cl]⁺
49High[CH₂Cl]⁺

Source: NIST WebBook.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would typically be required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid would be placed between two salt plates (e.g., NaCl or KBr). The spectrum would be recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates would be recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The data presented by the NIST WebBook was obtained from a vapor phase spectrum.[2]

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample would be introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, resulting in the mass spectrum. The NIST data was collected via gas chromatography.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Dissolution Dissolution in Solvent (for NMR) Sample->Dissolution NMR IR IR Spectroscopy Sample->IR IR (Neat Liquid) MS Mass Spectrometry Sample->MS MS (GC Inlet) NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR Process Data Processing (e.g., Fourier Transform) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

References

CAS number 13230-22-9 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Information on CAS Number 13230-22-9 Is Not Available Due to an Invalid Identifier

An in-depth technical guide on the properties and hazards of the substance corresponding to CAS number 13230-22-9 cannot be provided as this identifier does not appear to be a valid Chemical Abstracts Service (CAS) Registry Number. Extensive searches of chemical databases and safety data repositories have yielded no information for a compound with this specific identifier.

Researchers, scientists, and drug development professionals are advised to verify the CAS number for their substance of interest. The identifier "13230-22-9" does not conform to the standard structure of a CAS number, which is a unique numerical identifier assigned to every chemical substance. A valid CAS number is divided by hyphens into three parts: the first consisting of up to seven digits, the second of two digits, and the third of a single check digit.

Further investigation suggests that the number "13230-22-9" may be a misinterpretation of a citation format found in some scientific literature, where it could refer to a volume, issue, and page number (e.g., Volume 13230, Issue 22, Page 9) rather than a chemical identifier.

For accurate identification and retrieval of safety and property data, it is crucial to use a correct and validated CAS number. Professionals are encouraged to consult reliable chemical databases or the Chemical Abstracts Service to confirm the correct identifier for the specific substance they are researching. Without a valid CAS number, it is not possible to provide the requested technical data, experimental protocols, or hazard information.

Technical Guide: Solubility of 1,1,1,3-Tetrachloroacetone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available solubility information for 1,1,1,3-tetrachloroacetone in organic solvents. Due to a scarcity of quantitative data for this specific compound, this guide also includes qualitative solubility data for the closely related analogues, 1,1,1-trichloroacetone and 1,1,3-trichloroacetone, to provide valuable context and predictive insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of highly halogenated ketones is presented, accompanied by a logical workflow diagram. This guide aims to be a valuable resource for researchers and professionals working with chlorinated acetones in various applications, including chemical synthesis and drug development.

Introduction to this compound and its Analogues

Chlorinated acetones are a class of organic compounds with significant applications as intermediates in chemical synthesis. Their solubility in organic solvents is a critical parameter for reaction design, purification, and formulation development. This guide focuses on this compound and provides the best available information regarding its solubility characteristics.

Solubility Data

Table 1: Qualitative Solubility of Trichloroacetone Analogues

CompoundSolvent ClassSolubilityReference
1,1,1-TrichloroacetonePolar Organic Solvents (e.g., Ethanol, Ether)Very Soluble[1]
1,1,3-TrichloroacetonePolar Organic Solvents (e.g., Ethanol, Acetone)Generally Soluble[2]
1,1,3-TrichloroacetoneNon-polar Organic Solvents (e.g., Petroleum Ether, Hexane)Easily Soluble[3]
1,1,3-TrichloroacetoneWaterPoorly Soluble[2][3]

Based on the data for these analogues, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with some degree of polarity. Its solubility in non-polar solvents may also be significant. Experimental verification is essential to determine the precise solubility in any given solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of a solid or liquid compound in a specific organic solvent at a controlled temperature.

Materials:

  • Compound of interest (e.g., this compound)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatograph (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the compound to a vial containing a known volume of the selected organic solvent. The exact amount of excess will depend on the expected solubility and should be sufficient to ensure that undissolved solid or liquid remains.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid or liquid to settle.

    • For fine suspensions, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sample Collection:

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC.

    • Construct a calibration curve from the data of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

experimental_workflow A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solute to settle B->C D Centrifuge if necessary C->D E Withdraw supernatant with a syringe D->E F Filter the supernatant E->F G Analyze filtrate by HPLC or other method F->G H Calculate solubility from concentration G->H

Caption: Generalized workflow for determining the solubility of a compound in an organic solvent.

Logical Relationships in Solubility Prediction

solubility_logic Solute Solute Properties (e.g., Polarity, H-bonding) Interaction Intermolecular Forces (Solute-Solvent) Solute->Interaction Mismatch Mismatched Polarities Solute->Mismatch Solvent Solvent Properties (e.g., Polarity, H-bonding) Solvent->Interaction Solvent->Mismatch Solubility Solubility Interaction->Solubility Strong LowSolubility Low Solubility Mismatch->LowSolubility Weak Interactions

Caption: Logical relationship between solute/solvent properties and solubility.

References

Genotoxicity of Chlorinated Acetones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated acetones are a group of halogenated organic compounds that have garnered significant attention in environmental and toxicological research. They are often formed as disinfection byproducts (DBPs) during water chlorination processes, leading to potential human exposure through drinking water.[1] This technical guide provides a comprehensive overview of the genotoxicity of various chlorinated acetones, summarizing key findings from in vitro and in vivo studies. The document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the assessment of genotoxic impurities and environmental contaminants.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the available quantitative and qualitative data on the genotoxicity of several chlorinated acetones.

Table 1: Ames Test (Bacterial Reverse Mutation Assay)

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultRemarks
1,1,1-Trichloroacetone TA100WithoutPositiveDirect-acting mutagen.[1]
1,1,3-Trichloroacetone TA100WithoutPositiveDirect-acting mutagen.[1][2]
1,1-Dichloroacetone TA100With and WithoutWeakly PositiveMutagenic activity was found to be less with added S9 mix.
1,3-Dichloroacetone Not SpecifiedNot SpecifiedPositiveConsidered a potent mutagen.
Monochloroacetone Not SpecifiedWith and WithoutNegativeNot mutagenic in the tested systems.

Table 2: In Vitro Mammalian Cell Assays

CompoundAssay TypeCell LineMetabolic Activation (S9)ResultRemarks
1,1,1-Trichloroacetone Chromosomal AberrationCHOWith and WithoutPositiveInduced significant increases in structural chromosomal aberrations. The clastogenic activity was reduced with S9.[1]
1,1,3-Trichloroacetone Chromosomal AberrationCHOWith and WithoutPositiveInduced significant increases in structural chromosomal aberrations. 1,1,3-TCA was more cytotoxic than 1,1,1-TCA.[1]

Table 3: In Vivo Mammalian Assays

CompoundAssay TypeSpecies (Strain)Route of AdministrationResultRemarks
1,1,1-Trichloroacetone Micronucleus AssayMouse (Swiss-Webster)Oral gavageNegativeDid not induce a significant increase in micronucleated polychromatic erythrocytes.[1]
1,1,1-Trichloroacetone Spermhead AbnormalityMouse (B6C3F1)Not SpecifiedNegativeNo effects on the incidence of sperm with head-shape abnormalities.[1]
1,1,3-Trichloroacetone Micronucleus AssayMouse (Swiss-Webster)Oral gavageNegativeDid not induce a significant increase in micronucleated polychromatic erythrocytes.[1]
1,1,3-Trichloroacetone Spermhead AbnormalityMouse (B6C3F1)Not SpecifiedNegativeNo effects on the incidence of sperm with head-shape abnormalities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will only grow in a histidine-supplemented medium. The assay detects mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.

General Protocol:

  • Bacterial Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: To mimic mammalian metabolism, the test compound is often incubated with a liver homogenate fraction (S9) from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure (Plate Incorporation Method):

    • The test compound, the bacterial culture, and (if required) the S9 mix are added to molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies suggests that the test compound is mutagenic.

In Vitro Chromosomal Aberration Assay

This assay is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

General Protocol:

  • Cell Line: Chinese Hamster Ovary (CHO) cells are frequently used due to their stable karyotype and high mitotic index.

  • Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Logarithmically growing cells are exposed to various concentrations of the test compound, both with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). A vehicle control and a positive control are run concurrently.

  • Harvest and Slide Preparation: After treatment, cells are washed and incubated in a fresh medium. A mitotic inhibitor (e.g., Colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase spreads are analyzed for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. Typically, 100-200 metaphases per concentration are scored.

In Vivo Micronucleus Assay

The micronucleus assay is a sensitive indicator of in vivo chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

General Protocol:

  • Animal Model: Mice (e.g., Swiss-Webster or B6C3F1 strains) are commonly used.

  • Dosing: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control are included.

  • Sample Collection: Bone marrow is collected from the femur at specific time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and a cell suspension is prepared. The cells are then smeared onto microscope slides and stained.

  • Analysis: The number of micronucleated polychromatic erythrocytes (PCEs) is counted per a certain number of total PCEs (e.g., 1000-2000). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a clastogenic or aneugenic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the genotoxicity of chlorinated acetones.

DNA_Damage_Response General DNA Damage Response Pathway cluster_damage DNA Damage Induction cluster_sensing Damage Sensing and Signaling cluster_response Cellular Response Chlorinated_Acetones Chlorinated Acetones DNA_Adducts DNA Adducts Chlorinated_Acetones->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS) Chlorinated_Acetones->Oxidative_Stress DNA_Breaks DNA Strand Breaks DNA_Adducts->DNA_Breaks Oxidative_Stress->DNA_Breaks ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR Sensed by p53 p53 Activation ATM_ATR->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair p53->DNA_Repair Promotes Apoptosis Apoptosis (Cell Death) p53->Apoptosis Triggers

Cellular response to DNA damage.

Ames_Test_Workflow Ames Test Experimental Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Top_Agar Mix with Top Agar Test_Compound->Top_Agar S9_Mix S9 Mix (optional) S9_Mix->Top_Agar Bacteria Salmonella typhimurium (his- strain) Bacteria->Top_Agar Plate Pour on Minimal Glucose Agar Plate Top_Agar->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare Result Mutagenic or Non-mutagenic Compare->Result

Workflow for the Ames test.

Micronucleus_Assay_Workflow In Vivo Micronucleus Assay Workflow cluster_treatment Animal Treatment cluster_sampling Sample Collection & Preparation cluster_analysis Microscopic Analysis Animals Mice Dosing Administer Test Compound Animals->Dosing Harvest Harvest Bone Marrow Dosing->Harvest Smear Prepare Bone Marrow Smears Harvest->Smear Stain Stain Slides Smear->Stain Score Score Micronucleated PCEs Stain->Score Calculate Calculate Frequency Score->Calculate Result Clastogenic/Aneugenic Effect or No Effect Calculate->Result

Workflow for the in vivo micronucleus assay.

Conclusion

The available data indicate that several chlorinated acetones, particularly the tri- and di-chlorinated forms, exhibit genotoxic potential. 1,1,1- and 1,1,3-trichloroacetone are direct-acting mutagens in the Ames test and induce chromosomal aberrations in mammalian cells in vitro. However, in the limited in vivo studies available, they did not induce micronuclei or spermhead abnormalities in mice. This suggests that while these compounds can directly damage genetic material, in vivo metabolic and detoxification processes may mitigate their genotoxic effects. Further in vivo studies, including comet assays to assess direct DNA damage in various organs, would be beneficial to fully characterize the genotoxic risk of chlorinated acetones. The potential for these compounds to induce oxidative stress and activate DNA damage response pathways, such as the p53 pathway, warrants further investigation to elucidate their mechanisms of genotoxicity. This guide provides a foundational understanding for researchers and professionals to build upon in their assessment of these important environmental and potential process-related contaminants.

References

Mutagenic Potential of Halogenated Acetones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific data on the mutagenic potential of 1,1,1,3-tetrachloroacetone. It is plausible that this chemical is either not commonly studied or the name is a variant of more well-documented compounds. This guide will therefore focus on the closely related and structurally similar compounds, 1,1,1-trichloroacetone and 1,1,3-trichloroacetone , for which mutagenicity data are available. The findings for these analogs provide valuable insights into the potential hazards of chlorinated acetones.

This technical guide provides a comprehensive overview of the mutagenic potential of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

1,1,1-Trichloroacetone and 1,1,3-trichloroacetone have been identified as direct-acting mutagens in the Ames/Salmonella assay. Furthermore, these compounds have been shown to induce structural chromosomal aberrations in mammalian cells in vitro. In contrast, in vivo studies in mice did not show a significant increase in micronucleated polychromatic erythrocytes or sperm-head abnormalities. This suggests that while these chlorinated acetones possess intrinsic mutagenic and clastogenic properties, their in vivo effects may be influenced by metabolic and detoxification pathways.

Data Presentation

The following tables summarize the quantitative data from key genotoxicity studies on 1,1,1-trichloroacetone and 1,1,3-trichloroacetone.

Table 1: Ames Test Mutagenicity Data for 1,1,1-Trichloroacetone and 1,1,3-Trichloroacetone

CompoundTester StrainMetabolic Activation (S9)Dose RangeResult
1,1,1-TrichloroacetoneSalmonella typhimurium TA100WithoutNot SpecifiedPositive (Direct-acting mutagen)
1,1,3-TrichloroacetoneSalmonella typhimurium TA100WithoutNot SpecifiedPositive (Direct-acting mutagen)

Note: Specific quantitative data on revertant colonies were not available in the reviewed literature.

Table 2: In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells

CompoundMetabolic Activation (S9)Concentration RangePercentage of Cells with Aberrations
1,1,1-TrichloroacetoneWithoutNot SpecifiedSignificant Increase
1,1,1-TrichloroacetoneWithNot SpecifiedSignificant Increase (Reduced activity)
1,1,3-TrichloroacetoneWithoutNot SpecifiedSignificant Increase
1,1,3-TrichloroacetoneWithNot SpecifiedSignificant Increase (Reduced activity)

Note: 1,1,3-Trichloroacetone was reported to be more cytotoxic than 1,1,1-trichloroacetone, while 1,1,1-trichloroacetone resulted in a higher proportion of cells with aberrations[1]. Specific percentages were not detailed in the available literature.

Table 3: In Vivo Micronucleus and Sperm-Head Abnormality Assays in Mice

CompoundAssayRoute of AdministrationDosesResult
1,1,1-TrichloroacetoneMicronucleus Test (Bone Marrow)Oral GavageNot SpecifiedNegative
1,1,1-TrichloroacetoneSperm-Head AbnormalityNot SpecifiedNot SpecifiedNegative
1,1,3-TrichloroacetoneMicronucleus Test (Bone Marrow)Oral GavageNot SpecifiedNegative
1,1,3-TrichloroacetoneSperm-Head AbnormalityNot SpecifiedNot SpecifiedNegative

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.

General Protocol:

  • Strain Selection: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, is commonly used for testing chlorinated compounds.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method:

    • A mixture of the bacterial tester strain, the test compound at various concentrations, and (if required) the S9 mix is added to a molten top agar solution containing a trace amount of histidine.

    • The mixture is poured onto a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A dose-dependent increase in the number of revertant colonies suggests a mutagenic effect.

In Vitro Mammalian Chromosomal Aberration Test

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities.

General Protocol:

  • Cell Line: Chinese Hamster Ovary (CHO) cells are a commonly used cell line for this assay due to their stable karyotype and high mitotic index.

  • Treatment: CHO cells are exposed to various concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system. A long-term exposure (e.g., 24 hours) without S9 is also typically included.

  • Harvest and Slide Preparation: After the treatment period, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Metaphase Analysis: The chromosomes are stained (e.g., with Giemsa), and a predetermined number of metaphase spreads (e.g., 100-200) are analyzed for each concentration and control group. Chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges, are scored.

  • Data Analysis: The percentage of cells with one or more aberrations is calculated for each group. A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a clastogenic effect.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals.

Principle: As erythroblasts mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any chromosome fragments or whole chromosomes that lag behind during cell division can form micronuclei in the cytoplasm of the anucleated PCEs. An increase in the frequency of micronucleated PCEs (MN-PCEs) indicates genotoxic damage.

General Protocol:

  • Animal Model: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control (a known clastogen) are included.

  • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is flushed from the femurs.

  • Slide Preparation and Staining: The bone marrow cells are smeared onto microscope slides and stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) (e.g., Giemsa/May-Grünwald or acridine orange).

  • Scoring: A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity to the bone marrow.

  • Data Analysis: The frequency of MN-PCEs in the treated groups is compared to the vehicle control group. A statistically significant, dose-related increase in the frequency of MN-PCEs indicates an in vivo genotoxic effect.

Mandatory Visualizations

Experimental Workflow for In Vitro Genotoxicity Testing

in_vitro_workflow cluster_ames Ames Test cluster_cho Chromosomal Aberration Assay ames_start Bacterial Culture (S. typhimurium TA100) ames_treat Treatment with Trichloroacetone (+/- S9 Mix) ames_start->ames_treat ames_plate Plate on Histidine-deficient Medium ames_treat->ames_plate ames_incubate Incubate (37°C, 48-72h) ames_plate->ames_incubate ames_score Count Revertant Colonies ames_incubate->ames_score result_ames result_ames ames_score->result_ames Mutagenic Potential cho_start CHO Cell Culture cho_treat Treatment with Trichloroacetone (+/- S9 Mix) cho_start->cho_treat cho_arrest Metaphase Arrest (Colcemid) cho_treat->cho_arrest cho_harvest Harvest & Fix Cells cho_arrest->cho_harvest cho_analyze Microscopic Analysis of Chromosomes cho_harvest->cho_analyze result_cho result_cho cho_analyze->result_cho Clastogenic Potential start

Caption: Workflow for in vitro mutagenicity and clastogenicity assessment.

Proposed Signaling Pathway for DNA Damage by Halogenated Acetones

dna_damage_pathway cluster_exposure Cellular Exposure cluster_damage DNA Damage Induction cluster_response Cellular Response compound Chlorinated Acetone (e.g., 1,1,1-Trichloroacetone) dna_adducts Formation of DNA Adducts compound->dna_adducts Direct Alkylation ros Generation of Reactive Oxygen Species (ROS) compound->ros dna_breaks DNA Strand Breaks dna_adducts->dna_breaks Replication Stress ros->dna_breaks Oxidative Damage damage_sensors DNA Damage Sensors (e.g., ATM, ATR) dna_breaks->damage_sensors repair_pathways Activation of DNA Repair Pathways (e.g., BER, NER) damage_sensors->repair_pathways cell_cycle Cell Cycle Arrest damage_sensors->cell_cycle repair_pathways->cell_cycle Successful Repair apoptosis Apoptosis (High Damage) repair_pathways->apoptosis Repair Failure

Caption: Proposed mechanism of DNA damage by chlorinated acetones.

References

An In-depth Technical Guide on the Environmental Fate of 1,1,1,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of direct experimental data on the environmental fate of 1,1,1,3-tetrachloroacetone. This guide has been compiled by extrapolating from data available for structurally similar compounds, primarily 1,1,1-trichloroacetone, 1,1,3-trichloroacetone, and 1,1-dichloroacetone. All quantitative data and predicted pathways should be interpreted with this in mind.

This technical guide provides a comprehensive overview of the predicted environmental fate of this compound, a polychlorinated ketone. The information herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physical and chemical properties. Due to the absence of experimental data for this compound, the following table includes data for analogue compounds to provide an estimation of its likely characteristics.

Property1,1,1-Trichloroacetone1,1,3-Trichloroacetone1,1-DichloroacetoneEstimated this compound
CAS Number 918-00-3921-03-9[1]513-88-2[2]632-21-3
Molecular Formula C₃H₃Cl₃O[3]C₃H₃Cl₃O[1]C₃H₄Cl₂O[2]C₃H₂Cl₄O
Molecular Weight ( g/mol ) 161.41[3]161.41[4]126.97[2]195.86
Appearance Colorless liquid[3]Colorless to light yellow liquid[4][5]Oily liquid[2]Likely a liquid at room temperature
Boiling Point (°C) -88-90 (at 76 mmHg)[1]120[2]Expected to be higher than analogues
Melting Point (°C) -9-11[1]--
Density (g/mL) -1.512 (at 20°C)[1]1.305 (at 15°C)[2]Expected to be > 1.5
Water Solubility 7450 mg/L (estimated)[3]Very low[5]Slightly soluble[2]Expected to be low
Vapor Pressure 4.2 mmHg (estimated)[3]30-350 Pa (at 20-50°C)[6]17.5 mmHg (at 25°C)[7]Expected to be low
log Kow (Octanol-Water Partition Coefficient) 1.1 (estimated)[3]0.45[6]1.3 (estimated)[7]Estimated to be in the range of 1.5 - 2.5

Environmental Fate and Transport

The environmental fate of this compound is dictated by a combination of transport and degradation processes.

Abiotic degradation pathways, including hydrolysis and photolysis, are likely to be significant for this compound.

2.1.1. Hydrolysis

Halogenated ketones can undergo hydrolysis, and the rate is often pH-dependent. For 1,1,1-trichloroacetone, hydrolysis is expected to be a relevant degradation pathway, with a reported half-life of 4 hours in fortified drinking water at 21°C and a pH of 8-9, and an 11-hour half-life in ultrapure water at 30°C[3][8]. The presence of four chlorine atoms in this compound may enhance its susceptibility to hydrolysis. The primary degradation products are expected to be chlorinated carboxylic acids and potentially chloroform, depending on the specific cleavage points of the molecule[3][8].

2.1.2. Photolysis

1,1,1-Trichloroacetone contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight[3][8]. The vapor-phase reaction with hydroxyl radicals is predicted to be slow, with an estimated atmospheric half-life of about 1,000 days for 1,1,1-trichloroacetone[3][8]. Given the structural similarities, this compound is also expected to undergo photolysis in the environment.

Predicted Abiotic Degradation Pathways of this compound

TCA This compound Hydrolysis Hydrolysis TCA->Hydrolysis H₂O Photolysis Photolysis TCA->Photolysis Sunlight (hν) Products1 Trichloroacetic acid + Dichloroacetic acid Hydrolysis->Products1 Products2 Smaller chlorinated byproducts Photolysis->Products2

Caption: Predicted abiotic degradation pathways for this compound.

The biodegradation of chlorinated aliphatic compounds can occur under both aerobic and anaerobic conditions, although heavily chlorinated compounds are often more resistant to aerobic degradation[9][10].

2.2.1. Aerobic Biodegradation

Aerobic microorganisms are capable of degrading some halogenated aliphatic compounds[9]. The degradation often proceeds via hydrolytic dehalogenation, where a chlorine atom is replaced by a hydroxyl group[10]. For a highly chlorinated compound like this compound, aerobic degradation is expected to be slow.

2.2.2. Anaerobic Biodegradation

Anaerobic degradation, particularly reductive dechlorination, is a more likely pathway for highly chlorinated compounds[10]. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. This can lead to the formation of less chlorinated intermediates, which may then be more amenable to further degradation.

Predicted Biotic Degradation Pathways of this compound

cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation TCA_aerobic This compound Hydrolytic_Dehalogenation Hydrolytic Dehalogenation TCA_aerobic->Hydrolytic_Dehalogenation Intermediates_aerobic Chlorinated Acetic Acids Hydrolytic_Dehalogenation->Intermediates_aerobic Mineralization_aerobic CO₂ + H₂O + Cl⁻ Intermediates_aerobic->Mineralization_aerobic TCA_anaerobic This compound Reductive_Dechlorination1 Reductive Dechlorination TCA_anaerobic->Reductive_Dechlorination1 Trichloroacetone Trichloroacetone Isomers Reductive_Dechlorination1->Trichloroacetone Reductive_Dechlorination2 Reductive Dechlorination Trichloroacetone->Reductive_Dechlorination2 Dichloroacetone Dichloroacetone Isomers Reductive_Dechlorination2->Dichloroacetone Further_Degradation Further Degradation Dichloroacetone->Further_Degradation

Caption: Predicted aerobic and anaerobic biodegradation pathways.

2.3.1. Soil Mobility

The mobility of an organic compound in soil is often predicted using the soil organic carbon-water partition coefficient (Koc). A low Koc value indicates high mobility. Based on an estimated log Kow between 1.5 and 2.5, the Koc for this compound is expected to be low. For comparison, the estimated Koc for 1,1-dichloroacetone is 6.0, suggesting very high mobility[9]. Therefore, this compound is expected to have high to very high mobility in soil and may have the potential to leach into groundwater.

2.3.2. Volatilization

With an estimated vapor pressure in a similar range to its analogues (e.g., 4.2 mmHg for 1,1,1-trichloroacetone), volatilization from water surfaces and moist soil is expected to be a significant transport process[3].

2.3.3. Bioaccumulation

The potential for a chemical to bioaccumulate in aquatic organisms is indicated by its bioconcentration factor (BCF). An estimated BCF of 1.4 for 1,1,1-trichloroacetone suggests a low potential for bioconcentration[3][8]. Given the estimated log Kow for this compound, its BCF is also expected to be low, indicating that it is unlikely to bioaccumulate significantly in aquatic organisms.

Environmental Fate Parameter1,1,1-Trichloroacetone1,1-DichloroacetoneEstimated this compound
Hydrolysis Half-life 4 hours (21°C, pH 8-9)[3]-Likely hours to days
Atmospheric Half-life (Photolysis) ~1000 days (OH radical reaction)[3][8]-Likely long
Soil Organic Carbon-Water Partition Coefficient (Koc) 8.7 (estimated)[11]6.0 (estimated)[9]Estimated to be low (<50)
Bioconcentration Factor (BCF) 1.4 (estimated)[3][8]-Estimated to be low (<10)

Experimental Protocols

Detailed methodologies for determining the key environmental fate parameters are outlined below. These are generalized protocols based on standard testing guidelines.

Workflow for Hydrolysis Rate Determination

A Prepare sterile buffer solutions (pH 4, 7, 9) B Add test substance to buffers in sterile, sealed vessels A->B C Incubate at a constant temperature in the dark B->C D Withdraw samples at timed intervals C->D E Analyze samples for parent compound concentration (e.g., HPLC, GC) D->E F Plot concentration vs. time E->F G Calculate pseudo-first-order rate constant and half-life F->G

Caption: Experimental workflow for determining hydrolysis rate.

  • Objective: To determine the rate of hydrolytic degradation of a substance as a function of pH.

  • Apparatus: Constant temperature bath, sterile glass vessels with airtight seals, analytical instrumentation (e.g., HPLC-UV, GC-MS).

  • Procedure:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance to each buffer solution at a concentration that allows for accurate analytical measurement.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).

    • At appropriate time intervals, withdraw aliquots from each solution.

    • Analyze the aliquots for the concentration of the parent compound.

    • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) from the slope of the line.

    • Calculate the hydrolysis half-life (t₁/₂) as ln(2)/k.

  • Objective: To determine the rate of photodegradation of a substance in water by sunlight.

  • Apparatus: A light source that simulates natural sunlight, quartz or borosilicate glass reaction vessels, analytical instrumentation.

  • Procedure:

    • Prepare a solution of the test substance in sterile, purified water.

    • Fill identical, photochemically transparent vessels with the solution.

    • Irradiate a set of vessels with the light source at a constant temperature.

    • Keep a parallel set of vessels in the dark at the same temperature to serve as controls for biotic or non-photochemical abiotic degradation.

    • At timed intervals, remove a vessel from both the irradiated and dark sets.

    • Analyze the solutions for the concentration of the parent compound.

    • Calculate the rate of photolysis by correcting for any degradation observed in the dark controls.

    • The quantum yield can be determined if the molar absorption spectrum of the compound and the spectral irradiance of the light source are known.

  • Objective: To assess the ready biodegradability of a substance in an aerobic aqueous medium.

  • Apparatus: BOD bottles, oxygen electrode or Winkler titration equipment, incubator.

  • Procedure:

    • Prepare a mineral medium and inoculate it with a small volume of activated sludge or other suitable microbial source.

    • Add the test substance as the sole source of organic carbon at a known concentration (typically 2-10 mg/L).

    • Fill BOD bottles completely with the inoculated medium containing the test substance.

    • Prepare control bottles with inoculum but without the test substance, and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

    • Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.

    • Measure the dissolved oxygen concentration in replicate bottles at the beginning and end of the incubation period.

    • Calculate the percentage of biodegradation by comparing the biochemical oxygen demand (BOD) of the test substance to its theoretical oxygen demand (ThOD).

Workflow for Koc Determination (Batch Equilibrium)

A Select and characterize soil samples C Equilibrate soil with solutions of varying concentrations A->C B Prepare aqueous solutions of the test substance B->C D Separate soil and aqueous phases (centrifugation) C->D E Analyze the concentration of the test substance in the aqueous phase D->E F Calculate the amount of substance sorbed to the soil E->F G Determine the adsorption coefficient (Kd) and normalize to organic carbon content (Koc) F->G

Caption: Experimental workflow for Koc determination via batch equilibrium.

  • Objective: To determine the adsorption coefficient (Koc) of a substance on soil.

  • Method (Batch Equilibrium - OECD 106):

    • Apparatus: Centrifuge, shaker, analytical instrumentation.

    • Procedure:

      • Select and characterize a range of soils with varying organic carbon content and pH.

      • Prepare aqueous solutions of the test substance at several concentrations.

      • Add a known mass of soil to a known volume of each solution in centrifuge tubes.

      • Equilibrate the soil-water mixtures by shaking for a predetermined time at a constant temperature.

      • Separate the soil and aqueous phases by centrifugation.

      • Measure the concentration of the test substance remaining in the aqueous phase.

      • Calculate the amount of substance adsorbed to the soil by difference.

      • The adsorption coefficient (Kd) is the ratio of the concentration in the soil to the concentration in the water at equilibrium.

      • The Koc is calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

  • Method (HPLC Method - OECD 121):

    • This is an estimation method where the retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is correlated with the known Koc values of reference compounds[1].

  • Objective: To determine the potential for a substance to accumulate in fish from water.

  • Apparatus: Flow-through fish exposure system, tanks for fish, analytical instrumentation.

  • Procedure:

    • Uptake Phase: Expose a group of fish (e.g., rainbow trout or zebrafish) to a constant, sublethal aqueous concentration of the test substance under flow-through conditions.

    • At selected time intervals, sample fish and water to measure the concentration of the test substance.

    • Continue the exposure until a steady-state concentration in the fish is reached (typically for 28 days).

    • Depuration Phase: Transfer the exposed fish to clean, flowing water.

    • Sample the fish at intervals to measure the rate of elimination of the test substance.

    • The BCF can be calculated as the ratio of the concentration in the fish at steady-state to the concentration in the water, or from the kinetic rate constants for uptake and depuration.

Conclusion

While direct experimental data for this compound is not available, by examining structurally similar chlorinated acetones, a plausible environmental fate profile can be constructed. It is predicted that this compound will be a mobile compound in soil with a low potential for bioaccumulation. Its persistence in the environment will likely be limited by abiotic degradation processes, particularly hydrolysis and, to a lesser extent, photolysis. Biodegradation is expected to be slow, especially under aerobic conditions. Further experimental studies are required to definitively determine the environmental fate and potential risks associated with this compound.

References

The Obscure Synthesis of 1,1,1,3-Tetrachloroacetone: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloroacetone, a polychlorinated derivative of acetone, holds a niche but important role in synthetic organic chemistry. Unlike its more extensively studied tri-chlorinated analog, 1,1,3-trichloroacetone, the synthesis of this compound is not well-established as a primary target. Instead, its history is intertwined with the broader development of acetone chlorination, where it frequently emerges as a challenging-to-separate byproduct. This technical guide delves into the discovery and historical synthesis routes that lead to the formation of this compound, providing a comprehensive overview for researchers and professionals in the field.

Historical Context and Discovery

The history of this compound is intrinsically linked to the early investigations of the chlorination of acetone. The direct chlorination of acetone is a process known for producing a complex mixture of mono-, di-, tri-, and higher-chlorinated products. The initial discovery of this compound was likely not a targeted synthesis but rather an identification within the complex product mixtures resulting from these early chlorination reactions.

The primary focus of research in this area has historically been on the selective synthesis of 1,1,3-trichloroacetone, a valuable intermediate in the production of folic acid.[1] Consequently, much of the literature describes the formation of this compound in the context of being an undesired byproduct, with efforts directed towards minimizing its formation. A significant challenge that has historically hindered the isolation and, therefore, the dedicated study of this compound is its similar boiling point to other polychlorinated acetones, making separation by distillation exceedingly difficult.[2]

Synthesis Methodologies

There are no well-documented methods specifically designed for the high-yield synthesis of this compound. Its formation is predominantly observed as a byproduct in the synthesis of 1,1,3-trichloroacetone through the chlorination of acetone or its less-chlorinated derivatives. The general principle involves the progressive chlorination of the acetone molecule.

The chlorination of acetone typically proceeds in a stepwise manner, with the initial formation of monochloroacetone, followed by dichloroacetone isomers (1,1-dichloroacetone and 1,3-dichloroacetone), and then trichloroacetone isomers. Further chlorination of trichloroacetone can lead to the formation of tetrachloroacetone isomers, including this compound.

General Reaction Pathway

The overall transformation from acetone to this compound can be visualized as a multi-step chlorination process.

G Acetone Acetone Monochloroacetone Monochloroacetone Acetone->Monochloroacetone + Cl2 Dichloroacetone Dichloroacetone (1,1- and 1,3- isomers) Monochloroacetone->Dichloroacetone + Cl2 Trichloroacetone 1,1,3-Trichloroacetone Dichloroacetone->Trichloroacetone + Cl2 Tetrachloroacetone This compound Trichloroacetone->Tetrachloroacetone + Cl2

Caption: Stepwise chlorination of acetone leading to this compound.

Key Experimental Protocols for the Formation of this compound as a Byproduct

The following experimental protocols are primarily for the synthesis of 1,1,3-trichloroacetone, but they are relevant as they document the conditions under which this compound is also formed.

Catalytic Chlorination of Acetone

This method aims to produce 1,1,3-trichloroacetone with high selectivity, but tetrachloroacetones can still be formed, especially with prolonged reaction times or higher temperatures.

  • Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Workup Acetone Acetone Reaction_Vessel Reaction Vessel Acetone->Reaction_Vessel Catalyst Catalyst (e.g., Triethylamine) Catalyst->Reaction_Vessel Water Water Water->Reaction_Vessel Stirring Stirring & Temp. Control (e.g., 30-60°C) Reaction_Vessel->Stirring Product_Mixture Crude Product Mixture (contains 1,1,3-trichloroacetone and byproducts) Reaction_Vessel->Product_Mixture Reaction Completion Chlorine_Gas Chlorine Gas Chlorine_Gas->Reaction_Vessel Introduction Purification Purification (e.g., Distillation) Product_Mixture->Purification

Caption: General workflow for the catalytic chlorination of acetone.

  • Detailed Protocol (Example based on CN1047853A): [3]

    • To a reaction vessel, add acetone and a catalytic amount of triethylamine or diethylamine (0.5-5% of acetone weight).

    • Introduce chlorine gas while maintaining the reaction temperature between 10-90°C.

    • The reaction is typically carried out for 10-20 hours.

    • After the reaction, the crude product containing 1,1,3-trichloroacetone and other chlorinated acetones is obtained.

    • The product is then purified, usually by water extraction followed by distillation.

Iodine-Catalyzed Chlorination of Dichloroacetone

This method starts from a more chlorinated precursor, which can lead to a higher proportion of tetrachlorinated byproducts.

  • Detailed Protocol (Example based on EP0234503B1): [2]

    • In a round-bottomed flask equipped with a stirrer, gas inlet tube, and reflux condenser, a mixture of 1,1-dichloroacetone and iodine is prepared.

    • Chlorine gas is introduced into the mixture over several hours at a controlled temperature (e.g., 30°C).

    • The resulting reaction mixture contains 1,1,3-trichloroacetone along with byproducts including 1,1,1-trichloroacetone and tetrachloroacetones.

    • Separation of the desired product from the byproducts is challenging due to close boiling points.

Quantitative Data on this compound Formation

The following table summarizes quantitative data from various sources where the formation of tetrachloroacetone is mentioned during the synthesis of 1,1,3-trichloroacetone. It is important to note that these are not optimized yields for this compound itself.

Starting MaterialCatalyst/ReagentReaction ConditionsYield of 1,1,3-TrichloroacetoneNotes on Tetrachloroacetone FormationReference
AcetoneTriethylamine/Diethylamine10-90°C, 10-20 hours40-50% selectivityFormed as a byproduct, yield not specified.CN1047853A[3]
1,1-DichloroacetoneIodine30°C, 3.5 hours53% (in crude mixture)0.7% tetrachloroacetone in the crude mixture.EP0234503B1[2]
ChloroacetoneIodineNot specified62% (in crude mixture)2.1% tetrachloroacetones in the crude mixture.EP0234503B1[2]

Challenges in Synthesis and Purification

The primary challenge in obtaining pure this compound is the lack of a selective synthesis method. The direct chlorination of acetone is inherently difficult to control and leads to a mixture of isomers and over-chlorinated products.

Furthermore, the separation of this compound from the reaction mixture is a significant hurdle. As mentioned, its boiling point is very close to that of other chlorinated acetone isomers, making fractional distillation inefficient for achieving high purity.[2] This has limited the availability of pure this compound for further research and applications.

Conclusion

The discovery and synthesis of this compound are not a story of targeted chemical innovation but rather a footnote in the development of industrial chlorination processes for acetone. It remains a compound that is more often an impurity to be removed than a desired product. For researchers and professionals requiring this specific molecule, the most viable, though challenging, approach would be the further chlorination of 1,1,3-trichloroacetone under carefully controlled conditions, followed by advanced purification techniques such as preparative chromatography. Future research into more selective chlorination catalysts and processes could open up new avenues for the targeted synthesis of this compound and other specific polychlorinated ketones.

References

Methodological & Application

Synthesis of 1,1,1,3-Tetrachloroacetone from Chloroacetone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available chemical literature, it has been determined that there are no established and reliable protocols for the direct synthesis of 1,1,1,3-tetrachloroacetone from chloroacetone. The chlorination of acetone and its derivatives typically aims for the production of mono-, di-, and trichloroacetone isomers. Tetrachloroacetone isomers are often mentioned as undesirable by-products that are difficult to separate from the target trichloro- compounds.

Given the hazardous nature of chlorinated acetones and the lack of verified experimental procedures for this specific transformation, providing a speculative protocol would be contrary to safe laboratory practices.

However, the synthesis of the closely related and industrially significant compound, 1,1,3-trichloroacetone , from chloroacetone and other precursors is well-documented. Below are application notes and protocols for the synthesis of 1,1,3-trichloroacetone, which may be of interest.

Application Notes: Synthesis of 1,1,3-Trichloroacetone

1,1,3-Trichloroacetone is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like folic acid.[1][2] The primary industrial synthesis route involves the chlorination of acetone.[2] However, methods starting from chloroacetone or dichloroacetone are also described, offering pathways to increase the selectivity towards the desired 1,1,3-isomer and minimize the formation of other chlorinated by-products.

Several catalytic systems have been developed to improve the yield and selectivity of 1,1,3-trichloroacetone. These include the use of amine compounds, iodine-containing compounds, and iron powder.[3][4][5] The reaction conditions, such as temperature and the rate of chlorine addition, are critical parameters that must be carefully controlled to optimize the reaction.

Experimental Protocols for the Synthesis of 1,1,3-Trichloroacetone

Protocol 1: Chlorination of Chloroacetone using an Iodine Catalyst

This protocol is based on a process that utilizes iodine as a catalyst to improve the selectivity of the chlorination towards 1,1,3-trichloroacetone.[3][5]

Materials:

  • Chloroacetone

  • Iodine

  • Chlorine gas

  • Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, gas inlet tube, and a condenser.

Procedure:

  • Charge the reaction vessel with chloroacetone and a catalytic amount of iodine.

  • Heat the mixture to the desired reaction temperature, typically in the range of 15°C to 50°C.[3]

  • Introduce chlorine gas into the reaction mixture at a controlled rate. The total amount of chlorine should not exceed equimolar amounts relative to the starting material to avoid over-chlorination.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of chloroacetone and the formation of 1,1,3-trichloroacetone.

  • Upon completion of the reaction, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.

  • The crude product can be purified by distillation. 1,1,3-trichloroacetone has a significantly different boiling point from potential by-products like 1,1-dichloroacetone and 1,1,1-trichloroacetone, allowing for separation.

Quantitative Data Summary:

Starting MaterialCatalystTemperature Range (°C)ProductPurity (by weight)Reference
ChloroacetoneIodine15 - 501,1,3-Trichloroacetone>96%[5]
AcetoneIodine20 - 301,1,3-Trichloroacetone76%[3]
Protocol 2: Chlorination of 1,3-Dichloroacetone using an Iron Catalyst

This method describes the final chlorination step of a multi-step synthesis starting from acetone, where 1,3-dichloroacetone is chlorinated to 1,1,3-trichloroacetone using reduced iron powder as a catalyst.[4]

Materials:

  • 1,3-Dichloroacetone (crude)

  • Reduced iron powder

  • Chlorine gas

  • Reaction vessel (e.g., a 150mL reaction bottle)

Procedure:

  • Place the crude 1,3-dichloroacetone into the reaction vessel.

  • Add a catalytic amount of reduced iron powder.

  • Heat the reaction mixture to a temperature between 45-55°C.[4]

  • Introduce a measured amount of chlorine gas over a period of approximately 3 hours.[4]

  • After the addition of chlorine is complete, stop the reaction.

  • The resulting liquid can be purified by rectification to obtain 1,1,3-trichloroacetone.

Quantitative Data Summary:

Starting MaterialCatalystTemperature (°C)ProductPurity (GC)YieldReference
1,3-Dichloroacetone (crude)Reduced Iron Powder45-551,1,3-Trichloroacetone96.8%94.6%[4]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the chlorination of acetone to 1,1,3-trichloroacetone and a typical experimental workflow.

Reaction_Pathway Acetone Acetone Chloroacetone Chloroacetone Acetone->Chloroacetone + Cl2 Dichloroacetone Dichloroacetone Chloroacetone->Dichloroacetone + Cl2 Trichloroacetone 1,1,3-Trichloroacetone Dichloroacetone->Trichloroacetone + Cl2

Caption: Reaction pathway for the synthesis of 1,1,3-trichloroacetone.

Experimental_Workflow Start Start: Charge Reactor React Chlorination Reaction Start->React Monitor Monitor Progress (GC) React->Monitor Monitor->React Stop Stop Reaction & Purge Monitor->Stop Reaction Complete Purify Purification (Distillation) Stop->Purify End Final Product Purify->End

Caption: General experimental workflow for chlorination reactions.

References

Application Notes and Protocols: 1,1,3-Trichloroacetone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloroacetone is a versatile and highly reactive reagent in organic synthesis, serving as a valuable intermediate in the preparation of a wide array of organic molecules.[1][2] Its utility is primarily derived from the presence of three chlorine atoms, which activate the molecule for various transformations.[1] This document provides a detailed overview of its applications, including its role in the synthesis of pharmaceuticals and other biologically active compounds, along with specific experimental protocols and reaction data.

Key Applications

1,1,3-Trichloroacetone is a key building block in several important synthetic transformations:

  • Precursor for Reactive Intermediates: It is a well-established precursor for the generation of 1,3-dihalo oxyallyl intermediates. These species readily participate in [4+3] cycloaddition reactions with 1,3-diene systems, providing a powerful method for the construction of complex seven-membered cyclic structures.[3][4]

  • Synthesis of Heterocyclic Compounds: This reagent is employed in the synthesis of various heterocyclic systems. For instance, it is a starting material for chlorinated 5-hydroxy-4-methyl-2(5H)-furanones and mucochloric acid.[3][4]

  • Pharmaceutical Synthesis: 1,1,3-Trichloroacetone is a crucial intermediate in the synthesis of the anti-anemia drug folic acid.[1][2]

  • Synthesis of Natural Products and Bioactive Molecules: Its application has been documented in the synthesis of complex natural products, such as (+)-Phorbol. Phorbol derivatives are significant in biomedical research for their ability to stimulate T-cell activation.[3][4]

  • Nucleophilic Substitution Reactions: The chlorine atoms in 1,1,3-trichloroacetone can be displaced by various nucleophiles, such as phenoxides and amines, leading to the formation of a diverse range of functionalized molecules.[1]

  • Base-Induced Solvolysis: It is utilized in the base-induced solvolysis of bicyclic α,α′-dichloro ketones.[3][4][5]

Data Presentation

Table 1: Synthesis of 1,1,3-Trichloroacetone via Chlorination of Acetone and its Derivatives
Starting Material(s)Chlorinating AgentCatalyst/AdditiveTemperature (°C)Reaction TimeProduct Content/YieldReference
AcetoneChlorineTriethylamine or Diethylamine25-3512 h51.9% content in product[6]
AcetoneChlorineAcetone chlorination tail gas water absorption liquid40-7010 h41% content in organic phase[6]
Acetone, WaterChlorineTriethylamine30Not Specified>90% Yield[2]
1,1-DichloroacetoneChlorineIodine303.5 h53% by weight[7]
AcetoneChlorineIodine20-304 h 10 min76% by weight in crude product[7]
Dichloroacetone mixtureTrichloroisocyanuric acidMethanesulfonic acid115-120~45 minHigh purity and yield[8]
1,3-DichloroacetoneChlorineReduced iron powder45-55~3 h94.6% Yield, 96.8% Purity[9]

Experimental Protocols

Protocol 1: Nucleophilic Substitution with a Thiolate

This protocol describes a representative nucleophilic substitution reaction using 1-phenyl-5-mercaptotetrazole and 1,1,3-trichloroacetone.[1]

Materials:

  • 1-phenyl-5-mercaptotetrazole

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • 1,1,3-Trichloroacetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous tetrahydrofuran, add NaH (224 mg, 5.62 mmol) at 0°C.

  • Stir the reaction mixture at 0°C for 15 minutes.

  • Slowly add the resulting reaction mixture dropwise to a solution of 1,1,3-trichloroacetone (1 mL, 5.62 mmol) in tetrahydrofuran (10 mL) at 0°C.

  • Continue stirring the reaction mixture at 0°C for an additional hour.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 1,1,3-Trichloroacetone by Catalytic Chlorination of Acetone

This protocol outlines a method for the preparation of 1,1,3-trichloroacetone starting from acetone.[6]

Materials:

  • Acetone (116.2 g)

  • Triethylamine or Diethylamine (1.2 g)

  • Chlorine gas

  • Water

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer, gas inlet tube, and reflux condenser, add 116.2 g of acetone and 1.2 g of triethylamine or diethylamine.

  • Stir the mixture to ensure homogeneity.

  • Introduce chlorine gas into the mixture while maintaining the reaction temperature between 25-35°C.

  • Continue the reaction for 12 hours.

  • After the reaction is complete, stop the flow of chlorine gas.

  • The reaction product is then extracted with water to isolate 1,1,3-trichloroacetone.

Visualizations

Reaction Workflow: Nucleophilic Substitution

G Workflow for Nucleophilic Substitution with 1,1,3-Trichloroacetone cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Isolation A 1-phenyl-5-mercaptotetrazole in anhydrous THF C Stir at 0°C for 15 min A->C B NaH B->C D Add to 1,1,3-Trichloroacetone in THF at 0°C C->D E Stir at 0°C for 1 h D->E F Quench with sat. aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Crude Product I->J

Caption: Workflow for a typical nucleophilic substitution reaction.

General Synthetic Pathways of 1,1,3-Trichloroacetone

G Synthetic Pathways Involving 1,1,3-Trichloroacetone cluster_cycloaddition [4+3] Cycloaddition cluster_substitution Nucleophilic Substitution cluster_heterocycle Heterocycle Synthesis reagent 1,1,3-Trichloroacetone oxyallyl 1,3-Dihalo Oxyallyl Intermediate reagent->oxyallyl Generation subst_product Substituted Product reagent->subst_product hetero_product e.g., Folic Acid, Furanones reagent->hetero_product Key Intermediate cycloadd_product Seven-membered Cyclic Product oxyallyl->cycloadd_product diene 1,3-Diene diene->cycloadd_product nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->subst_product

Caption: Major synthetic routes utilizing 1,1,3-trichloroacetone.

References

Application Notes and Protocols: [4+3] Cycloaddition Reactions Using Tetrachloroacetone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of [4+3] cycloaddition reactions employing tetrachloroacetone derivatives for the synthesis of highly functionalized seven-membered carbocycles. This methodology offers a powerful and convergent route to bicyclo[3.2.1]octane core structures, which are prevalent in numerous biologically active natural products and serve as valuable scaffolds in medicinal chemistry.

Introduction

The [4+3] cycloaddition is a thermally allowed pericyclic reaction between a 4π-electron component (a 1,3-diene) and a 2π-electron component (an allyl cation) to form a seven-membered ring.[1] A synthetically valuable variant of this reaction involves the use of oxyallyl cations, which can be readily generated from α,α'-dihalo ketones.[1] Tetrachloroacetone derivatives, such as pentachloroacetone or precursors to the tetrachloro-oxyallyl intermediate, are effective for generating a tetrachloro-substituted oxyallyl cation. This reactive intermediate can be trapped in situ by various dienes, particularly electron-rich cyclic dienes like furan and cyclopentadiene, to yield tetrachloro-substituted bicyclic ketones.[2][3]

The resulting α,α,α',α'-tetrachloro-substituted bicyclic ketones are versatile synthetic intermediates. The chlorine atoms can be selectively removed or used to direct further functionalization, making these cycloadducts attractive starting materials for the synthesis of complex molecules, including potential therapeutic agents.

Key Applications in Synthesis and Drug Discovery

The bicyclo[3.2.1]octane skeleton is a common structural motif in a wide range of natural products with significant biological activities. The [4+3] cycloaddition reaction provides an efficient means to construct this core structure. While direct pharmacological data on the tetrachloro-substituted cycloadducts is limited in publicly available literature, the resulting scaffolds are of high interest in drug discovery.

  • Natural Product Synthesis: The seven-membered rings formed are key components of many natural products, and this cycloaddition provides a convergent and stereoselective route to their synthesis.

  • Scaffolds for Medicinal Chemistry: The 8-oxabicyclo[3.2.1]oct-6-en-3-one core, obtained when furan is used as the diene, is a versatile template for the development of novel chemical entities.[4] These rigid bicyclic systems can be functionalized to explore structure-activity relationships in drug discovery programs.

  • Potential Biological Activity: Halogenated organic compounds can exhibit a range of biological activities. While some halogenated ketones have been investigated for their cytotoxicity, the specific activity of these bicyclic products remains an area for further exploration. Some derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one have been shown to possess plant growth regulatory activity.[5]

Data Presentation: Reaction of Tetrachloro-oxyallyl Intermediate with Dienes

The following table summarizes the results of [4+3] cycloaddition reactions between the tetrachloro-oxyallyl intermediate, generated from a precursor, and various furan derivatives.

DieneProductYield (%)Melting Point (°C)Reference
Furan2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one7190-91[2]
2-Methylfuran1-Methyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one6356-57[2]
3-Methylfuran5-Methyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one8889-90[2]
2,5-Dimethylfuran1,5-Dimethyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one89112-113[2]
2-Benzyloxymethylfuran1-Benzyloxymethyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one6699-99.5[2]
N-Furfuryl-p-toluenesulfonamide4-Methyl-N-(2,2,4,4-tetrachloro-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-ylmethyl)-benzenesulfonamide-134-135[6]

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the generation of a tetrachloro-oxyallyl intermediate and its subsequent [4+3] cycloaddition with a diene.

Protocol 1: General Procedure for the [4+3] Cycloaddition with Furan Derivatives using Pentachloroacetone

This protocol is adapted from a procedure for the synthesis of 1-benzyloxymethyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one.[2]

Materials:

  • Substituted Furan (e.g., 2-benzyloxymethylfuran, 1.0 eq)

  • Pentachloroacetone (1.0 eq)

  • Sodium 2,2,2-trifluoroethoxide in 2,2,2-trifluoroethanol (1 M solution, 1.4 eq)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Water

  • 50% aqueous ethanol (ice-cold)

  • P₄O₁₀ for drying

Procedure:

  • A mixture of the substituted furan (10 mmol) and pentachloroacetone (10 mmol) is placed in a round bottom flask and cooled in an ice bath.

  • With magnetic stirring, a 1-molar solution of sodium 2,2,2-trifluoroethoxide in 2,2,2-trifluoroethanol (14 mL, 14 mmol) is added dropwise over 2.5 hours. A precipitate of sodium chloride will form.

  • The ice bath is removed, and stirring is continued for 3 hours at room temperature.

  • Water (25 mL) is then added dropwise to the reaction mixture. The sodium chloride will dissolve, and the product should begin to crystallize.

  • To complete crystallization, the mixture is stirred at 0°C for 1 hour.

  • The solid product is collected by filtration and washed with water until the filtrate is neutral.

  • A final wash with a few milliliters of ice-cold 50% aqueous ethanol is performed.

  • The colorless crystals are dried over P₄O₁₀.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and potential application of tetrachloro-substituted bicyclic ketones.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product cluster_3 Potential Applications Tetrachloroacetone_Derivative Tetrachloroacetone Derivative Oxyallyl_Cation_Generation In situ Generation of Tetrachloro-oxyallyl Cation Tetrachloroacetone_Derivative->Oxyallyl_Cation_Generation Diene 1,3-Diene (e.g., Furan, Cyclopentadiene) Cycloaddition [4+3] Cycloaddition Diene->Cycloaddition Oxyallyl_Cation_Generation->Cycloaddition Cycloadduct Tetrachloro-substituted Bicyclic Ketone Cycloaddition->Cycloadduct Post_Modification Post-Cycloaddition Modification Cycloadduct->Post_Modification Bio_Screening Biological Screening Post_Modification->Bio_Screening Lead_Compound Lead Compound for Drug Development Bio_Screening->Lead_Compound

Caption: Workflow from reactants to potential drug development applications.

Logical Relationship of the [4+3] Cycloaddition

This diagram illustrates the core chemical transformation and its significance in accessing complex molecular architectures.

G cluster_0 Reactants cluster_1 Core Transformation cluster_2 Product Class cluster_3 Significance Diene 1,3-Diene (4π electrons) Cycloaddition [4+3] Cycloaddition Reaction Diene->Cycloaddition Oxyallyl_Cation Tetrachloro-oxyallyl Cation (2π electrons) Oxyallyl_Cation->Cycloaddition Seven_Membered_Ring Seven-Membered Ring (Bicyclo[3.2.1]octane core) Cycloaddition->Seven_Membered_Ring Natural_Products Access to Natural Product Scaffolds Seven_Membered_Ring->Natural_Products Medicinal_Chemistry Versatile Intermediates in Medicinal Chemistry Seven_Membered_Ring->Medicinal_Chemistry

Caption: The [4+3] cycloaddition as a key step for complex molecule synthesis.

References

Application Notes & Protocols: 1,1,3-Trichloroacetone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of 1,1,3-trichloroacetone as a key intermediate in the synthesis of pharmaceutical compounds. While the initial query focused on 1,1,1,3-tetrachloroacetone, a thorough review of scientific literature and patents indicates that this compound is primarily a by-product in the manufacturing of 1,1,3-trichloroacetone and is not widely used as a direct synthetic precursor in pharmaceutical applications.[1] In contrast, 1,1,3-trichloroacetone is a critical and well-documented building block, most notably in the production of Folic Acid (Vitamin B9), a vital therapeutic agent for treating anemia.[2][3][4][5][6][7]

This document will focus on the applications and synthetic protocols for 1,1,3-trichloroacetone, providing researchers, scientists, and drug development professionals with detailed methodologies and data to support their work.

1. Physicochemical Properties of 1,1,3-Trichloroacetone

PropertyValue
CAS Number 921-03-9
Molecular Formula C₃H₃Cl₃O
Molecular Weight 161.41 g/mol
Appearance Colorless to reddish, lachrymatory liquid with a pungent odor.[5]
Boiling Point 170.7°C at 760 mmHg
Melting Point 9-11°C
Density 1.512 g/cm³
Solubility Poorly soluble in water; soluble in common organic solvents.[2]

2. Key Application: Synthesis of Folic Acid

1,1,3-trichloroacetone is a fundamental raw material in the industrial synthesis of folic acid.[2][3][5][6][7] It serves as a precursor for forming the pteridine ring system, which is the core structure of folic acid. The synthesis involves the reaction of 1,1,3-trichloroacetone with a p-aminobenzoylglutamic acid derivative and a guanidine derivative.

Below is a generalized workflow for the synthesis of folic acid, highlighting the role of 1,1,3-trichloroacetone.

Folic_Acid_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Synthesis Step cluster_product Final Product A p-Aminobenzoyl- L-glutamic acid D Condensation Reaction (Pteridine Ring Formation) A->D B 2,4,5-Triamino-6- hydroxypyrimidine B->D C 1,1,3-Trichloroacetone C->D E Folic Acid D->E

Caption: Generalized workflow for Folic Acid synthesis.

3. Experimental Protocols

3.1. Synthesis of 1,1,3-Trichloroacetone via Chlorination of Acetone

The industrial production of 1,1,3-trichloroacetone is typically achieved through the chlorination of acetone. Various methods exist, with differences in catalysts, reaction conditions, and purification techniques affecting the final yield and purity.

Method 1: Catalytic Chlorination with Iodine

This method utilizes iodine as a catalyst to improve the selectivity for 1,1,3-trichloroacetone.[1]

  • Materials: Acetone, Chlorine gas, Iodine.

  • Equipment: Jacketed glass reactor with a stirrer, gas inlet tube, reflux condenser, and temperature control.

  • Procedure:

    • Charge the reactor with acetone and iodine.

    • Cool the mixture to the desired reaction temperature (e.g., 20-30°C).

    • Introduce chlorine gas at a controlled rate while maintaining the temperature.

    • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

    • Upon completion, the crude product is purified by distillation.

Method 2: Staged Catalytic Chlorination

This approach involves a two-stage chlorination process using an amine catalyst to enhance yield and selectivity.[6]

  • Materials: Acetone, Triethylamine, Water, Chlorine gas, Alcohol solvent.

  • Equipment: A suitable reaction vessel with stirring, temperature control, and a gas inlet.

  • Procedure:

    • First Chlorination Stage:

      • Add acetone, triethylamine, and a small amount of water to the reactor.

      • Control the temperature (e.g., 30°C) and introduce chlorine gas.

      • Monitor the reaction until the concentration of monochloroacetone is below 1%.

    • Second Chlorination Stage:

      • Add an alcohol solvent to the reaction mixture.

      • Continue the chlorination at a controlled temperature (e.g., 30°C).

      • Stop the reaction when the dichloroacetone is fully consumed.

    • Work-up:

      • Purge the system with air to remove residual chlorine.

      • Remove the solvent by distillation under reduced pressure to obtain 1,1,3-trichloroacetone.

3.2. Purification of 1,1,3-Trichloroacetone

Crude 1,1,3-trichloroacetone often contains isomers and other chlorinated by-products that can be difficult to separate due to similar boiling points.[1]

Purification by Crystallization

  • Procedure:

    • Add a specific solvent to the crude reaction mixture.

    • Cool the mixture to approximately 10°C while stirring to induce crystallization.

    • The crystallized 1,1,3-trichloroacetone is then isolated by filtration.

    • This method can yield a product with a purity greater than 99%.[4]

4. Data Presentation

The following tables summarize the quantitative data from various synthetic protocols for 1,1,3-trichloroacetone.

Table 1: Comparison of Synthetic Methods for 1,1,3-Trichloroacetone

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Direct ChlorinationAcetoneChlorine-48~17-[4]
Catalytic ChlorinationAcetoneTriethylamine/Diethylamine25-3512-51.9 (after water extraction)[8]
Iodine-Catalyzed ChlorinationAcetoneIodine20-3043776 (crude)[1]
Staged Catalytic ChlorinationAcetoneTriethylamine30-60->90-[6]
Dichloroacetone ChlorinationDichloroacetone mixtureTrichloroisocyanuric acid / Methanesulfonic acid115-120~1.5HighHigh[7]
Catalysis and CrystallizationAcetoneProprietary Catalyst10-3024>45>99[4]

5. Logical Relationships in Synthesis and Purification

The synthesis and purification of 1,1,3-trichloroacetone involve a series of logical steps to maximize yield and purity. The following diagram illustrates this relationship.

Synthesis_Purification_Logic A Acetone D Chlorination Reaction A->D B Chlorinating Agent (e.g., Cl2) B->D C Catalyst (e.g., Iodine, Amine) C->D E Crude Product (Mixture of isomers) D->E F Purification Step E->F G High-Purity 1,1,3-Trichloroacetone F->G H By-products (e.g., 1,1,1-TCA, Tetrachloroacetone) F->H

Caption: Logical flow from raw materials to purified product.

6. Safety and Handling

1,1,3-Trichloroacetone is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Toxic by inhalation, corrosive, and a lachrymator.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a suitable respirator.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container.[5]

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.

1,1,3-Trichloroacetone is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of folic acid. The selection of an appropriate synthetic and purification protocol is crucial for achieving high yield and purity, which directly impacts the quality and cost-effectiveness of the final active pharmaceutical ingredient. The information provided in these application notes serves as a valuable resource for professionals engaged in the research and development of pharmaceutical products.

References

Protocol for handling and storage of 1,1,1,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available for 1,1,1,3-Tetrachloroacetone is extremely limited. The following protocol is provided for the closely related and more commonly used compound, 1,1,3-Trichloroacetone (CAS No. 921-03-9) . It is crucial to verify the identity of your chemical substance and consult its specific Safety Data Sheet (SDS) before handling.

Introduction

1,1,3-Trichloroacetone is a chlorinated ketone that serves as a significant intermediate in various chemical syntheses.[1][2] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1] This compound is a key building block in the production of pharmaceuticals, such as the anti-anemia drug folic acid (Vitamin B9), and in the synthesis of agrochemicals.[2][3][4] Its reactivity, attributed to the presence of three chlorine atoms, allows for its use in creating a variety of organic molecules through reactions like nucleophilic substitution.[4]

Physical and Chemical Properties

A summary of the key quantitative data for 1,1,3-Trichloroacetone is presented below.

PropertyValue
Molecular Formula C₃H₃Cl₃O
Molecular Weight 161.41 g/mol
CAS Number 921-03-9
Appearance Colorless to pale yellow liquid with a pungent odor
Melting Point 9-11 °C
Boiling Point 88-90 °C at 76 mmHg
Density 1.512 g/mL at 20 °C
Flash Point 80 °C
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, and methanol.[5][6]
Vapor Pressure 30-350 Pa at 20-50 °C

Safety and Hazard Information

1,1,3-Trichloroacetone is a hazardous substance and requires strict safety protocols. It is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[7][8] It is also very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements: H301, H314, H330, H410[7][8]

PictogramHazard Class
GHS06Acute toxicity (oral, dermal, inhalation)
GHS05Skin corrosion/irritation, Serious eye damage
GHS09Hazardous to the aquatic environment

Protocol for Handling and Storage

A diagram for the proper gowning procedure is provided below to ensure user safety.

PPE_Workflow cluster_gowning Gowning Procedure start Enter Gowning Area respirator Wear appropriate respiratory protection. start->respirator gloves Wear chemical-resistant gloves (e.g., Butyl rubber). respirator->gloves coat Wear a lab coat or chemical-resistant apron. gloves->coat goggles Wear chemical safety goggles and a face shield. coat->goggles end Enter Laboratory goggles->end

Figure 1. Gowning workflow for handling 1,1,3-Trichloroacetone.

  • Ventilation: Always handle 1,1,3-Trichloroacetone in a well-ventilated area, preferably inside a chemical fume hood.[7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[7] In case of contact, immediately flush the affected area with copious amounts of water.

  • Avoid Inhalation: Do not breathe vapors or mists.

  • Equipment: Use non-sparking tools to prevent ignition.[7]

  • Contingency: Ensure an eyewash station and safety shower are readily accessible.

  • Container: Store in the original, tightly closed container.[3]

  • Location: Keep in a dry, cool, and well-ventilated place.[3][7] The storage area should be locked.[7]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[7]

  • Inert Atmosphere: For long-term stability, store under an inert atmosphere in a refrigerator.[5]

Experimental Protocols

1,1,3-Trichloroacetone is a key reactant in the synthesis of folic acid. A generalized reaction pathway is illustrated below.

Folic_Acid_Synthesis TCA 1,1,3-Trichloroacetone Intermediate Pteroic Acid Intermediate TCA->Intermediate ReactantB p-Aminobenzoyl-L-glutamic acid ReactantB->Intermediate ReactantC 2,4,5-Triamino-6-hydroxypyrimidine ReactantC->Intermediate FolicAcid Folic Acid Intermediate->FolicAcid Further cyclization Spill_Management spill Spill Occurs evacuate Evacuate the immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

References

Application Notes and Protocols for the Analysis of 1,1,1,3-Tetrachloroacetone and Related Halogenated Acetones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the analytical determination of 1,1,1,3-tetrachloroacetone and other related halogenated acetones, which are of significant interest as disinfection byproducts (DBPs) in drinking water. The primary method detailed is based on the United States Environmental Protection Agency (U.S. EPA) Method 551.1, which employs liquid-liquid extraction (LLE) followed by gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). While specific performance data for this compound is limited in readily available literature, this guide provides a robust framework for its analysis by leveraging established protocols for structurally similar and commonly monitored haloacetones, such as 1,1,1-trichloro-2-propanone.

Introduction

Halogenated acetones are a class of disinfection byproducts formed when chlorine or other disinfectants react with natural organic matter present in water sources. These compounds are of regulatory and health concern due to their potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring their presence in drinking water to ensure public safety. This document is intended for researchers, scientists, and drug development professionals who require detailed methodologies for the detection and quantification of these compounds.

Analytical Method Overview

The recommended analytical approach for this compound and similar compounds involves extraction from the aqueous matrix, followed by chromatographic separation and detection.

  • Sample Preparation: Liquid-liquid extraction (LLE) is the most common technique for isolating haloacetones from water samples.

  • Analytical Instrumentation: Gas chromatography (GC) is the preferred separation technique, coupled with a sensitive detector such as an Electron Capture Detector (ECD) for halogenated compounds or a Mass Spectrometer (MS) for definitive identification and quantification.

Data Presentation: Method Performance

The following tables summarize typical analytical performance characteristics for the analysis of halogenated acetones in water, based on data for analogous compounds from various studies and method validation reports. It is important to note that these values are illustrative and actual performance may vary depending on the specific laboratory conditions, instrumentation, and sample matrix. Method validation should be performed for this compound to establish specific performance data.

Table 1: Method Detection Limits (MDL) and Quantitation Limits (QL)

AnalyteMethod Detection Limit (MDL) (µg/L)Quantitation Limit (QL) (µg/L)Method Reference
1,1,1-Trichloro-2-propanone0.010.03EPA Method 551.1[1]
Haloketones (general)0.010 - 0.016Not SpecifiedResearch Study[2]

Table 2: Linearity, Recovery, and Precision Data for Halogenated Acetones

AnalyteLinear Range (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Method Reference
1,1,1-Trichloro-2-propanone0.05 - 2.095 - 105< 10Based on EPA Method 551.1 principles
Haloketones (general)0.05 - 200080 - 1133 - 15Research Study[2]

Experimental Protocols

The following are detailed protocols for the analysis of this compound in water, adapted from U.S. EPA Method 551.1 and other relevant literature.

4.1. Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of haloacetones from a water sample.

Materials:

  • 60-mL screw-cap vials with PTFE-faced silicone septa

  • Methyl tert-butyl ether (MTBE), high purity, pesticide grade

  • Sodium chloride (NaCl), analytical reagent grade, heated to 400°C for 4 hours to remove organic impurities

  • Ammonium chloride (NH₄Cl), analytical reagent grade

  • This compound standard

  • Internal standard (e.g., 1,2,3-trichloropropane) and surrogate (e.g., 4-bromofluorobenzene) stock solutions

  • Micropipettes

  • Vortex mixer

  • Autosampler vials with PTFE-lined caps

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in 60-mL vials.

    • Dechlorinate the sample at the time of collection by adding approximately 25 mg of ammonium chloride.

    • Ensure no headspace is present in the vial.

    • Store samples at 4°C and protect from light until extraction.

  • Extraction:

    • Allow samples and standards to come to room temperature.

    • Open the sample vial and add a surrogate standard solution.

    • Add 15 g of sodium chloride to the 50 mL sample.

    • Add 3 mL of MTBE to the sample vial.

    • Cap the vial tightly and shake vigorously by hand for 1 minute.

    • Place the vial on a vortex mixer and vortex for 2 minutes.

    • Let the vial stand for 2 minutes to allow for phase separation.

    • Carefully transfer the upper MTBE layer to a clean, dry autosampler vial using a Pasteur pipette.

    • Add the internal standard to the extract in the autosampler vial.

4.2. Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the instrumental analysis of the prepared extract.

Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass spectrometer detector.

GC Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent

  • Injector Temperature: 200°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound would need to be determined from its mass spectrum. For 1,1,1-trichloro-2-propanone, characteristic ions would be monitored.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a water sample.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection (60 mL vial) Preserve Preservation (Ammonium Chloride) Sample->Preserve Spike_S Spike Surrogate Preserve->Spike_S Extract Liquid-Liquid Extraction (MTBE, NaCl) Spike_S->Extract Separate Phase Separation Extract->Separate Collect Collect Organic Layer Separate->Collect Spike_IS Spike Internal Standard Collect->Spike_IS GC Gas Chromatography (GC) Separation Spike_IS->GC Inject MS Mass Spectrometry (MS) Detection GC->MS Identify Peak Identification (Retention Time, Mass Spectra) MS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Analytical workflow for this compound.

5.2. Logical Relationship of Analytical Steps

The following diagram illustrates the logical relationship and dependencies between the key stages of the analytical method.

Logical_Relationship A Accurate Sample Collection and Preservation B Efficient Extraction of Analyte A->B ensures analyte integrity F Accurate and Precise Results A->F C Effective Chromatographic Separation B->C provides clean extract B->F D Sensitive and Selective Detection C->D resolves analyte from interferences C->F E Reliable Quantification D->E generates accurate signal D->F E->F based on valid calibration E->F

Caption: Key stages for accurate haloacetone analysis.

Conclusion

The analytical methods described, primarily based on U.S. EPA Method 551.1, provide a robust framework for the determination of this compound and other halogenated acetones in water samples. Successful implementation of these protocols requires careful attention to sample preservation, extraction efficiency, and appropriate instrumental analysis. Laboratories should perform in-house validation to establish method performance characteristics for the specific analytes and matrices of interest.

References

Application Notes & Protocols for the Analysis of 1,1,1,3-Tetrachloroacetone by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloroacetone is a halogenated ketone of interest in various fields, including organic synthesis and as a potential environmental contaminant or metabolite in drug development. Accurate and sensitive quantification is crucial for its monitoring and study. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is the technique of choice for analyzing such volatile and halogenated compounds.

This document outlines two primary approaches for the analysis of this compound:

  • Direct Liquid Injection: Suitable for relatively clean samples where the analyte concentration is high.

  • Purge and Trap (P&T): Ideal for trace-level analysis in complex matrices such as water, soil, and biological fluids.

Analytical Methods and Protocols

Method 1: Direct Liquid Injection GC-MS

This method is applicable for the analysis of this compound in organic solvents or relatively clean sample extracts.

2.1.1. Sample Preparation

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

  • Solvent Selection: If dilution is necessary, use a high-purity, volatile organic solvent such as dichloromethane, hexane, or iso-octane.[1][2] Avoid water and non-volatile solvents.[1] The choice of solvent should be compatible with the GC column's stationary phase.[2]

  • Filtration: Ensure samples are free from particulate matter by centrifuging or filtering through a 0.22 µm filter to prevent contamination of the GC system.[2]

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

2.1.2. Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis.

ParameterRecommended SettingNotes
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column DB-1 (30 m x 0.25 mm I.D., 1.0 µm film thickness) or similar non-polar capillary columnA mid-polar column like a DB-624 could also be effective for separating halogenated compounds.[3]
Injector Splitless, 200°CSplitless injection is suitable for trace analysis.
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°CThis program should be optimized based on the retention time of this compound and the presence of other compounds.
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 40-400) for initial identificationSelected Ion Monitoring (SIM) for quantificationSIM mode significantly increases sensitivity. Key ions for this compound should be determined from its mass spectrum.

2.1.3. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this curve.

Method 2: Purge and Trap GC-MS for Trace Analysis

This method is highly sensitive and suitable for detecting low levels of this compound in aqueous and solid samples.[4]

2.2.1. Sample Preparation

  • Aqueous Samples:

    • Collect samples in 40 mL vials with PTFE-lined septa, ensuring no headspace.[5]

    • If residual chlorine is present, preserve the sample with sodium thiosulfate.[5]

    • For acidic analytes or to prevent biological degradation, the sample may be preserved by adjusting the pH to <2 with hydrochloric or sulfuric acid.[5]

  • Solid Samples (e.g., soil, tissue):

    • A known weight of the solid sample is mixed with a specific volume of reagent-grade water to create a slurry.

    • The sample is then introduced into the purging vessel.

2.2.2. Instrumental Parameters

The following table provides the recommended starting parameters for the Purge and Trap GC-MS system.

ParameterRecommended SettingNotes
Purge and Trap System OI Analytical 4760 Eclipse or equivalent
Purge Gas Helium or Nitrogen
Purge Flow 40 mL/min
Purge Time 11 minutes
Purge Temperature Ambient or elevated (e.g., 50°C)Elevating the temperature can improve the purging efficiency of less volatile or more water-soluble compounds.[4][6]
Trap Type Vocarb 3000 or similar multi-sorbent trapMulti-sorbent traps are effective for a wide range of volatile compounds.[7]
Desorb Time 2 minutes
Desorb Temperature 250°C
Bake Temperature 260°C
GC-MS Parameters Same as in Method 1The GC-MS parameters will be similar to the direct injection method.

2.2.3. Data Analysis and Quantification

The data analysis and quantification process is the same as described for the direct liquid injection method. The use of an internal standard is highly recommended to improve the accuracy and precision of the analysis.

Data Presentation

The following tables present illustrative quantitative data that could be expected from the analysis of this compound using the described methods.

Table 1: Illustrative Calibration Data for Direct Liquid Injection GC-MS

Standard Concentration (µg/mL)Peak Area (arbitrary units)
0.115,000
0.578,000
1.0155,000
5.0760,000
10.01,520,000
Correlation Coefficient (r²) >0.995

Table 2: Illustrative Performance Data for Purge and Trap GC-MS

ParameterExpected Value
Method Detection Limit (MDL)0.01 - 0.1 µg/L
Limit of Quantitation (LOQ)0.03 - 0.3 µg/L
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflows for both the direct liquid injection and purge and trap methods.

Direct_Injection_Workflow A Sample Collection (Glass Vial) B Sample Preparation (Dilution/Filtration) A->B Clean Sample C Transfer to Autosampler Vial B->C D GC-MS Analysis C->D 1 µL Injection E Data Acquisition D->E F Data Processing (Integration & Quantification) E->F G Final Report F->G Purge_and_Trap_Workflow A Sample Collection (Aqueous/Solid) B Transfer to Purging Vessel A->B C Purging with Inert Gas B->C D Analyte Trapping (Sorbent Trap) C->D E Thermal Desorption D->E F Transfer to GC Column E->F G GC-MS Analysis F->G H Data Acquisition G->H I Data Processing & Quantification H->I J Final Report I->J

References

Safe Disposal of 1,1,3-Trichloroacetone Waste: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identification: The initial request specified "1,1,1,3-Tetrachloroacetone." However, searches for this specific chemical name did not yield a unique Chemical Abstracts Service (CAS) number or detailed safety information. The most relevant and well-documented related compound is 1,1,3-Trichloroacetone (CAS: 921-03-9) . This document will focus on the safe disposal procedures for 1,1,3-Trichloroacetone. Other related compounds include 1,1,3,3-Tetrachloroacetone (CAS: 632-21-3) and 1,1,1-Trichloroacetone (CAS: 918-00-3). Users should always verify the specific identity and associated safety data sheet (SDS) of the chemical they are handling.

Introduction

1,1,3-Trichloroacetone is a halogenated organic compound utilized as a reagent and intermediate in various chemical syntheses within research and drug development.[1][2][3] Due to its significant health and environmental hazards, proper management and disposal of its waste are critical. This document provides detailed application notes and protocols for the safe handling and disposal of 1,1,3-Trichloroacetone waste, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

1,1,3-Trichloroacetone is classified as a highly hazardous substance. It is toxic if swallowed, fatal upon inhalation or in contact with skin, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[4] It is also a combustible liquid.[1]

Table 1: Hazard Summary and Personal Protective Equipment (PPE) for 1,1,3-Trichloroacetone

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[4]Chemical-resistant gloves (e.g., Butyl rubber), Lab coat, Chemical safety goggles, Face shield
Acute Toxicity, Dermal (Category 1)H310: Fatal in contact with skin[5]Chemical-resistant gloves (e.g., Butyl rubber), Impervious clothing
Acute Toxicity, Inhalation (Category 1)H330: Fatal if inhaled[4]Full-face respirator with appropriate cartridges for organic vapors and acid gases
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage[4]Chemical-resistant gloves, Lab coat, Face shield, Chemical safety goggles
Serious Eye Damage/Eye Irritation (Category 1)H314: Causes severe skin burns and eye damageFace shield, Chemical safety goggles
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic life[4]Containment measures to prevent release to the environment
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects[4]Containment measures to prevent release to the environment
Flammable Liquids (Category 4)H227: Combustible liquid[1]Use in a well-ventilated area, away from ignition sources

Experimental Protocols

Protocol for Segregation and Collection of 1,1,3-Trichloroacetone Waste

Objective: To ensure the safe and proper segregation of 1,1,3-Trichloroacetone waste from other laboratory waste streams to prevent accidental reactions and ensure compliant disposal.

Materials:

  • Properly labeled, dedicated hazardous waste container (e.g., glass or polyethylene-lined steel) compatible with halogenated organic compounds.

  • Secondary containment bin.

  • Personal Protective Equipment (PPE) as specified in Table 1.

  • Waste log sheet.

Procedure:

  • Container Preparation:

    • Select a waste container that is in good condition, with a secure, tight-fitting lid.

    • Ensure the container material is chemically compatible with 1,1,3-Trichloroacetone. Consult chemical compatibility charts; high-density polyethylene (HDPE) or glass are generally suitable for short-term storage.

    • Label the container clearly with "Hazardous Waste," "1,1,3-Trichloroacetone," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).

  • Waste Collection:

    • All work with 1,1,3-Trichloroacetone and the generation of its waste must be conducted in a certified chemical fume hood.

    • Carefully transfer all liquid waste containing 1,1,3-Trichloroacetone into the designated waste container using a funnel to prevent spills.

    • Do not mix 1,1,3-Trichloroacetone waste with non-halogenated organic waste, aqueous waste, or any incompatible materials such as strong bases.[6]

    • Solid waste (e.g., contaminated gloves, weighing boats, pipette tips) should be collected in a separate, clearly labeled, sealed plastic bag and then placed in a designated solid hazardous waste container.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, inside a secondary containment bin to capture any potential leaks.

    • Maintain a waste log sheet for each container, documenting the contents and quantities added.

  • Disposal Request:

    • Once the container is full (not exceeding 90% capacity) or has been in accumulation for the maximum allowed time per institutional and local regulations, submit a request for pickup to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol for Managing Spills of 1,1,3-Trichloroacetone

Objective: To safely contain, clean up, and dispose of small spills of 1,1,3-Trichloroacetone. For large spills, evacuate the area and contact emergency personnel immediately.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Chemical-resistant gloves, splash goggles, face shield, and a respirator.

    • Plastic bags for contaminated debris.

    • "Hazardous Waste" labels.

  • Sodium bicarbonate (for potential neutralization of small residual amounts on surfaces, use with caution).

Procedure:

  • Immediate Response:

    • Alert all personnel in the immediate area of the spill.

    • If the spill is large or if there is a risk of inhalation, evacuate the laboratory immediately and call your institution's emergency response team.

    • Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.

    • Remove all ignition sources.

  • Containment and Cleanup (for small, manageable spills only):

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill by surrounding it with absorbent material from the spill kit.

    • Carefully apply the absorbent material over the spill, working from the outside in.

    • Allow the absorbent to fully soak up the liquid.

  • Collection and Disposal:

    • Using non-sparking tools, carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste bag.

    • Seal the bag, label it as "Hazardous Waste: 1,1,3-Trichloroacetone Spill Debris," and arrange for its disposal through your EHS department.

  • Decontamination:

    • Decontaminate any tools used for the cleanup.

    • Remove and decontaminate or dispose of all PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

Waste Disposal Procedures

The primary and recommended method for the disposal of 1,1,3-Trichloroacetone waste is incineration at a licensed hazardous waste facility.[6] This method ensures the complete destruction of the halogenated organic compound, minimizing its environmental impact.

Under no circumstances should 1,1,3-Trichloroacetone waste be disposed of down the drain or in regular trash.[6]

Due to its high toxicity and persistence, there are no simple chemical neutralization or degradation protocols that can be safely performed in a standard laboratory setting without specialized equipment and expertise. Any attempt at chemical treatment could result in the generation of other hazardous byproducts or create unsafe conditions. Therefore, all waste containing 1,1,3-Trichloroacetone must be handled by a professional hazardous waste management service.

Visualizations

WasteDisposalWorkflow Figure 1. Logical Workflow for 1,1,3-Trichloroacetone Waste Management cluster_LabOperations Laboratory Operations cluster_SpillResponse Spill Response cluster_Disposal Final Disposal Start Generation of 1,1,3-Trichloroacetone Waste Segregate Segregate from Non-Halogenated Waste Start->Segregate Spill Spill Occurs Start->Spill Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Secondary Containment in SAA Collect->Store RequestPickup Request Waste Pickup from EHS Store->RequestPickup Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Contain & Absorb Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Alert EHS Assess->LargeSpill Large CollectSpillWaste Collect Spill Debris as Hazardous Waste SmallSpill->CollectSpillWaste CollectSpillWaste->RequestPickup Transport Transport by Licensed Hazardous Waste Hauler RequestPickup->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate End Waste Destroyed Incinerate->End

Caption: Workflow for 1,1,3-Trichloroacetone Waste

PPE_Requirements Figure 2. PPE for Handling 1,1,3-Trichloroacetone cluster_CorePPE Core Protection cluster_EnhancedProtection Enhanced Protection (High Risk Tasks) Gloves Chemical-Resistant Gloves (e.g., Butyl Rubber) Goggles Chemical Safety Goggles LabCoat Lab Coat FaceShield Face Shield Respirator Full-Face Respirator (Organic Vapor/Acid Gas Cartridges) Clothing Impervious Clothing Handling Handling 1,1,3-Trichloroacetone Handling->Gloves Handling->Goggles Handling->LabCoat Handling->FaceShield Splashing potential Handling->Respirator Vapor inhalation risk Handling->Clothing Large quantities/ Spill cleanup

Caption: PPE for 1,1,3-Trichloroacetone Handling

References

Application Notes and Protocols for 1,1,3-Tetrachloroacetone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note outlines a potential, hypothetical application of 1,1,3-tetrachloroacetone in the synthesis of agrochemical candidates. The experimental protocol is illustrative and based on established chemical principles.

Introduction

1,1,3-Tetrachloroacetone is a reactive chemical intermediate that holds potential as a building block in the synthesis of novel agrochemicals. Its utility stems from the presence of multiple reactive sites, allowing for the construction of complex heterocyclic scaffolds known to exhibit biological activity. This document details a potential application of 1,1,3-tetrachloroacetone in the synthesis of pyrazole derivatives, a class of compounds widely recognized for their fungicidal and herbicidal properties.

Potential Application: Synthesis of Pyrazole-based Agrochemicals

The pyrazole ring is a key pharmacophore in a variety of commercial agrochemicals. The synthesis of pyrazoles can often be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. 1,1,3-Tetrachloroacetone can serve as a precursor to a 1,3-dicarbonyl synthon, enabling the formation of a substituted pyrazole ring. The resulting chlorinated pyrazole derivatives are of interest for agrochemical research due to the known effects of halogenation on the biological activity and metabolic stability of pesticides.

Illustrative Quantitative Data of Pyrazole Agrochemicals

The following tables provide representative data on the biological activity of existing pyrazole-based fungicides and herbicides. This data is intended to be illustrative of the potential efficacy that could be achieved with novel pyrazole derivatives.

Table 1: Illustrative Fungicidal Activity of Pyrazole Derivatives

Compound ClassTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Pyrazole CarboxamidesRhizoctonia solani0.37 - 2.18Carbendazim1.00
Pyrazole CarboxamidesBotrytis cinerea2.43--
Pyrazole-Thiazole CarboxamidesRhizoctonia cerealis5.11 - 8.14Fluxapyroxad11.93
Pyrazole AnaloguesFusarium graminearum0.053Pyraclostrobin>0.05

Data is compiled from various sources for illustrative purposes.[1][2][3][4]

Table 2: Illustrative Herbicidal Activity of Pyrazole Derivatives

Compound ClassTarget WeedIC50 (µM) or EC50 (µg/mL)Reference CompoundIC50 (µM) or EC50 (µg/mL)
Pyrazole BenzophenonesBarnyard Grass< 0.05 mmol/m²Pyrazoxyfen> 0.05 mmol/m²
Pyrazole IsothiocyanatesDactylis glomerata59.41 µg/mL--
N-(arylmethoxy)-nicotinamidesLemna paucicostata7.8 µMPropanil2 µM

Data is compiled from various sources for illustrative purposes.[5][6][7]

Experimental Protocols

Hypothetical Synthesis of a 4-Chloro-3-(dichloromethyl)-1H-pyrazole Derivative

This protocol describes a hypothetical two-step synthesis of a pyrazole derivative from 1,1,3-tetrachloroacetone.

Step 1: Reaction of 1,1,3-Tetrachloroacetone with a Hydrazine Derivative

  • Materials:

    • 1,1,3-Tetrachloroacetone

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

    • Ethanol (absolute)

    • Glacial acetic acid (catalyst)

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 1,1,3-tetrachloroacetone (1.0 eq) in absolute ethanol in a round-bottom flask, add the hydrazine derivative (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole derivative.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram of the Hypothetical Synthetic Workflow

G A 1,1,3-Tetrachloroacetone C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Hydrazine Derivative B->C D Crude Pyrazole Derivative C->D E Work-up and Purification (Extraction, Chromatography) D->E F Purified 4-Chloro-3-(dichloromethyl)-1H-pyrazole Derivative E->F

Caption: Hypothetical workflow for the synthesis of a pyrazole derivative.

Diagram of a Potential Fungicidal Mode of Action

G cluster_0 Mitochondrial Respiratory Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Pyrazole Hypothetical Pyrazole Fungicide Inhibition Inhibition Pyrazole->Inhibition Inhibition->ComplexII

Caption: Inhibition of Complex II by a hypothetical pyrazole fungicide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1,3-trichloroacetone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 1,1,3-trichloroacetone?

A1: The primary methods for synthesizing 1,1,3-trichloroacetone involve the chlorination of acetone. Key approaches include:

  • Direct Chlorination: This method involves reacting acetone directly with chlorine gas. However, it is often associated with long reaction times and poor selectivity[1][2][3].

  • Catalytic Chlorination: To improve selectivity and reaction rates, various catalysts are employed. Common catalysts include amines like triethylamine and diethylamine[3][4], as well as iodine or iodine-containing compounds[5].

  • Multi-Step Synthesis via Intermediates: A method to improve purity and yield involves a multi-step process. One such pathway proceeds by first preparing 1,3-dichloroacetone dimethyl acetal from acetone and methanol, followed by de-methanolization and further chlorination to yield the final product[1].

Q2: What are the major byproducts in the synthesis of 1,1,3-trichloroacetone and how can they be minimized?

A2: Common byproducts include monochloroacetone, 1,1-dichloroacetone, 1,3-dichloroacetone, and 1,1,1-trichloroacetone[1][5][6]. Minimizing these byproducts can be achieved through:

  • Staged Chlorination: A staged approach to chlorination can enhance selectivity. For instance, acetone is first chlorinated to dichloroacetone, and then further chlorinated to 1,1,3-trichloroacetone in a subsequent step[4].

  • Catalyst Selection: The choice of catalyst significantly impacts selectivity. Amine catalysts are reported to improve the yield of 1,1,3-trichloroacetone[3][4].

  • Control of Reaction Conditions: Careful control of temperature and the molar ratio of reactants is crucial. For example, using not more than equimolar amounts of chlorine in the presence of an iodine catalyst can improve selectivity[5].

  • Intermediate Protection: Converting acetone to an intermediate like 1,3-dichloroacetone dimethyl acetal allows for the separation of byproducts before the final chlorination step, leading to a purer final product[1].

Q3: How can the final product be purified?

A3: Purification of 1,1,3-trichloroacetone is typically achieved through:

  • Distillation: Due to differences in boiling points, byproducts like 1,1-dichloroacetone and 1,1,1-trichloroacetone can be separated from 1,1,3-trichloroacetone by distillation[1][5].

  • Crystallization: The use of a specific solvent can induce crystallization of 1,1,3-trichloroacetone, separating it from other byproducts and resulting in a high-purity product[7].

  • Chromatography: For smaller-scale purifications, silica gel column chromatography can be employed[8].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction temperature. - Inefficient catalyst.- Increase reaction time or temperature moderately. - Employ a staged chlorination process[4]. - Utilize a more selective catalyst such as an amine or iodine-based catalyst[4][5]. - Consider a multi-step synthesis involving a protected intermediate to improve selectivity[1].
Poor Selectivity - Over-chlorination leading to tetrachloroacetone and other highly chlorinated species[5]. - Inappropriate catalyst or lack of catalyst. - Incorrect reaction temperature.- Carefully control the stoichiometry of chlorine. - Introduce a selective catalyst; amine catalysts can improve selectivity towards 1,1,3-trichloroacetone[3][4]. - Optimize the reaction temperature; different stages of chlorination may require different temperatures[4].
Difficult Product Isolation - Similar boiling points of byproducts and the desired product. - Presence of unreacted starting materials.- Utilize fractional distillation for separation. - Attempt purification via crystallization using a suitable solvent[7]. - For high purity, consider column chromatography[8].
Reaction is Too Slow - Low reaction temperature. - Inactive or insufficient catalyst.- Gradually increase the reaction temperature while monitoring for byproduct formation. - Increase the catalyst loading or switch to a more active catalyst.

Experimental Protocols

Catalytic Chlorination of Acetone using Triethylamine [4]

  • First Chlorination Stage:

    • Add 90g of acetone, 1g of triethylamine, and 0.5g of water to a suitable reaction vessel.

    • Maintain the temperature at 30°C while stirring.

    • Introduce chlorine gas into the mixture.

  • Second Chlorination Stage:

    • Monitor the reaction mixture. When the content of monochloroacetone is below 1%, add an alcohol compound as a solvent.

    • Continue the chlorination at 30°C.

  • Work-up:

    • Once the dichloroacetone is completely consumed, stop the chlorine gas flow.

    • Purge the reaction mixture with air to remove any residual chlorine.

    • Remove the solvent by distillation under reduced pressure to obtain 1,1,3-trichloroacetone.

Multi-Step Synthesis via 1,3-Dichloroacetone Dimethyl Acetal [1]

  • Formation of 1,3-Dichloroacetone Dimethyl Acetal:

    • Chlorinate acetone in methanol at a temperature of 20-50°C.

  • De-methanolization:

    • Remove the methanol to yield 1,3-dichloroacetone.

  • Final Catalytic Chlorination:

    • To the crude 1,3-dichloroacetone, add 0.05-0.5% by mass of iron powder as a catalyst.

    • Introduce chlorine gas at a temperature of 45-55°C and react for approximately 3 hours.

  • Purification:

    • Purify the resulting liquid by distillation to obtain 1,1,3-trichloroacetone.

Data Presentation

Table 1: Comparison of Different Synthetic Approaches for 1,1,3-Trichloroacetone

MethodStarting MaterialCatalystTemperature (°C)Yield (%)Purity (%)Reference
Direct ChlorinationAcetoneNoneNot Specified~17Low[3][7]
Catalytic ChlorinationAcetoneTriethylamine40-70Up to 90Not Specified[3][4]
Catalytic ChlorinationAcetoneIodine20-30Not Specified76 (in crude)[5]
Multi-Step Synthesis1,3-dichloroacetoneIron powder45-5594.696.8[1]
Catalytic Chlorination with CrystallizationAcetoneNot specified10-30>45>99[7]

Visualizations

experimental_workflow_catalytic_chlorination cluster_stage1 Stage 1: Monochlorination cluster_stage2 Stage 2: Dichlorination & Trichlorination cluster_workup Work-up & Purification start Acetone, Triethylamine, Water chlorination1 Introduce Cl2 @ 30°C start->chlorination1 product1 Mixture with <1% Monochloroacetone chlorination1->product1 add_solvent Add Alcohol Solvent product1->add_solvent chlorination2 Continue Cl2 @ 30°C add_solvent->chlorination2 product2 Crude 1,1,3-Trichloroacetone chlorination2->product2 purge Purge with Air product2->purge distill Reduced Pressure Distillation purge->distill final_product Pure 1,1,3-Trichloroacetone distill->final_product troubleshooting_yield_selectivity cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or Poor Selectivity? cause1 Incomplete Reaction start->cause1 Check Reaction Time cause2 Byproduct Formation start->cause2 Analyze Byproducts cause3 Suboptimal Temperature start->cause3 Verify Temperature cause4 Inefficient Catalyst start->cause4 Evaluate Catalyst solution1 Increase Reaction Time cause1->solution1 solution2 Implement Staged Chlorination cause2->solution2 solution5 Use Protected Intermediate cause2->solution5 solution3 Optimize Temperature cause3->solution3 solution4 Change/Increase Catalyst cause4->solution4

References

Technical Support Center: Chlorination of Acetone to 1,1,1,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of acetone to synthesize 1,1,1,3-tetrachloroacetone.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete chlorination. - Formation of under-chlorinated side products (e.g., mono-, di-, and trichloroacetones). - Over-chlorination to penta- and hexachloroacetone. - Haloform reaction under basic or neutral pH.- Increase the molar ratio of chlorine to acetone. - Extend the reaction time or increase the reaction temperature moderately. - Use a catalyst to improve selectivity.[1][2] - Ensure acidic conditions to suppress the haloform reaction.
Presence of significant amounts of 1,1,3,3-tetrachloroacetone - Isomerization reactions favored by certain catalysts or reaction conditions.- Optimize the catalyst system. Iodine or iodine-containing compounds can influence selectivity.[3] - Adjust the reaction temperature; lower temperatures may favor the desired isomer.
Formation of dark-colored reaction mixture - Condensation reactions of acetone or chlorinated intermediates, often catalyzed by the byproduct HCl.- Maintain a low concentration of unreacted acetone by controlling the feed rate. - Ensure efficient removal of HCl from the reaction mixture.
Product contains a high level of 1,1,3-trichloroacetone - Insufficient chlorination of the trichloroacetone intermediate.- Increase the chlorine feed in the later stages of the reaction. - Increase the reaction temperature towards the end of the chlorination to facilitate the final chlorination step.
Difficult purification of the final product - Presence of multiple chlorinated isomers with close boiling points.[3]- Employ fractional distillation under reduced pressure for separation. - Consider alternative purification methods such as crystallization.[1]
Reaction is too exothermic and difficult to control - High initial concentration of acetone. - Rapid introduction of chlorine gas.- Add acetone gradually to the reaction mixture. - Control the rate of chlorine gas introduction carefully. - Use an efficient cooling system.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the chlorination of acetone to this compound?

A1: The main side reactions include:

  • Under-chlorination: Formation of monochloroacetone, 1,1-dichloroacetone, 1,3-dichloroacetone, and 1,1,1- and 1,1,3-trichloroacetone.[1][3]

  • Over-chlorination: Formation of pentachloroacetone and hexachloroacetone.

  • Isomer formation: Formation of other tetrachloroacetone isomers, such as 1,1,3,3-tetrachloroacetone.[3]

  • Haloform reaction: Under neutral or basic conditions, cleavage of the trichloromethyl group can occur to form chloroform and acetic acid.

  • Condensation reactions: Self-condensation of acetone or reactions between acetone and chlorinated intermediates can occur, often catalyzed by the generated HCl.

Q2: How does the type of catalyst influence the reaction?

A2: Catalysts can significantly impact the selectivity and reaction rate. For instance, iodine or iodine-containing compounds have been used to improve the yield of 1,1,3-trichloroacetone.[3] Amines like triethylamine or diethylamine have also been employed as catalysts.[2] The choice of catalyst can influence which isomers are formed and can help to reduce the reaction time.[1]

Q3: What is the effect of reaction temperature on the product distribution?

A3: The reaction temperature is a critical parameter. Generally, higher temperatures increase the reaction rate but may also lead to more side products and a darker reaction mixture due to increased condensation reactions. A common temperature range for the chlorination of acetone is between 10°C and 80°C.[1][3] Stepwise increases in temperature may be employed to first produce di- or trichloroacetone intermediates before further chlorination to tetrachloroacetone.

Q4: How can the formation of the haloform reaction be minimized?

A4: The haloform reaction is favored under basic or neutral conditions. To minimize this side reaction, the chlorination of acetone should be carried out under acidic conditions. The in-situ generation of hydrochloric acid (HCl) during the chlorination naturally helps to maintain an acidic environment.

Q5: What are the recommended methods for purifying this compound?

A5: Purification can be challenging due to the presence of isomers with similar boiling points.[3]

  • Fractional distillation: This is the most common method. Performing the distillation under reduced pressure is advisable to lower the boiling points and prevent thermal decomposition.

  • Crystallization: In some cases, crystallization from a suitable solvent can be used to obtain a high-purity product.[1]

  • Chromatography: For small-scale purifications, column chromatography can be effective.[4]

Quantitative Data

The following tables summarize product distributions from the chlorination of acetone and its derivatives under various conditions, primarily targeting the synthesis of trichloroacetones. This data provides insight into the expected side products when targeting tetrachloroacetone.

Table 1: Product Distribution in the Chlorination of 1,1-Dichloroacetone with Iodine Catalyst [3]

ReactantCatalystTemperature (°C)Reaction Time (h)1,1-Dichloroacetone (%)1,1,1-Trichloroacetone (%)1,1,3-Trichloroacetone (%)Tetrachloroacetone (%)
1,1-DichloroacetoneIodine303.5346.5530.7

Table 2: Influence of Catalyst on the Selectivity of Acetone Chlorination [1]

CatalystTemperature (°C)Chlorine (g)1,1,3-Trichloroacetone Selectivity (%)
None20-3030019.1
Compound Amine20-3030057.5

Experimental Protocols

Protocol 1: General Procedure for Catalytic Chlorination of Acetone

This protocol is a generalized procedure based on common practices for the synthesis of chlorinated acetones and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: Assemble a four-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction liquid, a thermometer, and a reflux condenser connected to a gas scrubber to neutralize excess chlorine and HCl.

  • Charging the Reactor: Charge the reactor with acetone and the chosen catalyst (e.g., a compound amine catalyst at approximately 0.5-1.5% by weight of acetone).[2]

  • Initiating the Reaction: Begin stirring and bring the reaction mixture to the desired initial temperature (e.g., 10-30°C) using a cooling bath.[1]

  • Chlorine Gas Introduction: Introduce chlorine gas at a controlled rate. The reaction is exothermic, so the chlorine addition rate should be adjusted to maintain the desired reaction temperature.

  • Monitoring the Reaction: Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC).

  • Reaction Completion and Work-up: Once the desired conversion is achieved, stop the chlorine flow and continue stirring for a period (e.g., 1 hour) to ensure complete reaction of the dissolved chlorine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Purification by Crystallization [1]

  • Solvent Addition: To the crude reaction mixture, add a suitable solvent in which this compound has limited solubility at low temperatures.

  • Cooling and Crystallization: Cool the mixture (e.g., to 10°C) while stirring to induce crystallization of the desired product.

  • Isolation: Isolate the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

Reaction_Pathway A Acetone B Monochloroacetone A->B + Cl2 K Condensation Products A->K H+ C 1,1-Dichloroacetone B->C + Cl2 D 1,3-Dichloroacetone B->D + Cl2 E 1,1,1-Trichloroacetone C->E + Cl2 F 1,1,3-Trichloroacetone C->F + Cl2 D->F + Cl2 G This compound (Target Product) E->G + Cl2 J Haloform Reaction Products (Chloroform, Acetic Acid) E->J OH- F->G + Cl2 I Isomeric Byproducts (e.g., 1,1,3,3-Tetrachloroacetone) F->I + Cl2 H Over-chlorinated Products (Penta/Hexachloroacetone) G->H + Cl2 Experimental_Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Charge Reagents (Acetone, Catalyst) A->B C Set Initial Temperature B->C D Introduce Chlorine Gas C->D E Monitor Reaction (GC) D->E E->D Continue Reaction F Reaction Work-up E->F Reaction Complete G Purification (Distillation/Crystallization) F->G H Product Analysis (GC, NMR) G->H Troubleshooting_Logic A Low Yield of Target? B Check for Under-chlorination (GC Analysis) A->B Yes F High Impurity Levels? A->F No C Increase Cl2 ratio or Reaction Time/Temp B->C Present D Check for Over-chlorination B->D Absent E Decrease Cl2 ratio or Reaction Time/Temp D->E Present G Identify Impurities (GC-MS) F->G Yes H Optimize Catalyst and Temperature for Isomers G->H I Improve Purification (Fractional Distillation) G->I

References

Purification of 1,1,1,3-Tetrachloroacetone from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Chlorinated Acetones

Disclaimer: Information specifically regarding the purification of 1,1,1,3-tetrachloroacetone is scarce in publicly available literature. The synthesis of polychlorinated acetones often results in a complex mixture of isomers with very similar boiling points, making separation challenging. For instance, this compound and 1,1,3-trichloroacetone are noted to be practically inseparable by standard distillation.

This guide provides a comprehensive overview of purification techniques applicable to reaction mixtures containing various chlorinated acetones, with a focus on troubleshooting the separation of closely related isomers. The principles and protocols outlined here for compounds like 1,1,3-trichloroacetone can serve as a strong starting point for developing a purification strategy for this compound, though optimization will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude this compound reaction mixture?

A1: The synthesis of this compound, typically through the chlorination of acetone or a less chlorinated acetone, results in a mixture of products. Common impurities include:

  • Other Chlorinated Acetone Isomers: This is the primary challenge. You can expect to find mono-, di-, tri-, and other tetrachloroacetone isomers. Specifically, 1,1,3-trichloroacetone is a common precursor and impurity.[1]

  • Unreacted Starting Materials: Residual acetone or lesser chlorinated acetones may be present.

  • Over-chlorinated Products: Pentachloroacetone and hexachloroacetone can form if the reaction is not carefully controlled.

  • Byproducts from Side Reactions: Acid-catalyzed condensation of acetone can lead to higher molecular weight impurities.[2]

Q2: Why is fractional distillation not effective for separating tetrachloroacetone isomers?

A2: Fractional distillation separates compounds based on differences in their boiling points. Many chlorinated acetone isomers have very close boiling points, making their separation by conventional fractional distillation technically challenging and often impractical on a laboratory scale.[3] For instance, the boiling point of 1,1,1-trichloroacetone is 134 °C, while that of 1,1,3-trichloroacetone is around 172 °C at atmospheric pressure, but under vacuum, these differences become less pronounced, and other isomers can have even closer boiling points.

Q3: What are the most promising alternative purification methods?

A3: Given the limitations of simple distillation, the following methods are more likely to yield high-purity this compound:

  • Crystallization: If the target compound is a solid at a convenient temperature and the impurities are liquids or have different solubilities, crystallization can be a highly effective method. This is often the preferred method for achieving high purity with chlorinated acetones.[4]

  • Column Chromatography: For small-scale purifications, silica gel column chromatography can separate compounds based on their polarity, which may differ sufficiently between isomers for effective separation.

  • Extractive or Azeotropic Distillation: These advanced distillation techniques introduce a solvent that alters the relative volatilities of the components, potentially enabling the separation of close-boiling isomers.

Q4: Are there any specific safety precautions I should take when handling tetrachloroacetones?

A4: Yes, chlorinated acetones are hazardous materials.

  • They are often corrosive and lachrymatory (tear-inducing).

  • They can be toxic if inhaled or swallowed and may cause severe skin burns and eye damage.[5]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific chlorinated acetones you are handling for detailed safety information.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor separation during fractional distillation. Boiling points of isomers are too close.- Switch to vacuum distillation to lower boiling points and potentially increase the relative volatility.- Consider alternative methods like crystallization or column chromatography.- Investigate extractive or azeotropic distillation if feasible.
Product decomposes during distillation. The compound is thermally unstable at its boiling point.- Use vacuum distillation to reduce the required temperature.- Minimize the time the compound spends at high temperatures.
Crystallization yields an oil instead of solid crystals. - The solvent is too good, leading to a supersaturated solution.- The presence of impurities is inhibiting crystal formation.- The melting point of the compound is below the crystallization temperature.- Try a different solvent or a solvent mixture.- Use a seed crystal to induce crystallization.- Cool the solution to a lower temperature.- Further purify the crude material by another method (e.g., chromatography) before attempting crystallization.
Co-elution of isomers during column chromatography. The polarity of the isomers is too similar for the chosen solvent system.- Use a less polar or more polar solvent system to improve separation.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a longer column or a column with a smaller particle size for higher resolution.
Low recovery of the desired product. - The product is lost during multiple purification steps.- The product is volatile and lost to evaporation.- The product is unstable under the purification conditions.- Minimize the number of transfers between flasks.- Ensure all joints in the distillation apparatus are well-sealed.- Use milder purification conditions (e.g., lower temperatures).

Quantitative Data Presentation

Table 1: Physical Properties of Relevant Chlorinated Acetones

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
1,1,1-Trichloroacetone918-00-3161.41134-1.475
1,1,3-Trichloroacetone921-03-9161.4188-90 (at 76 mmHg)9-111.512
1,1-Dichloroacetone513-88-2126.97120-1.39
1,3-Dichloroacetone534-07-6126.97173451.45

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is a general guideline for the crystallization of a chlorinated acetone, assuming it is a solid at a suitable temperature.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude reaction mixture in various solvents (e.g., hexanes, methanol, ethanol, isopropanol, water, and mixtures thereof).

    • The ideal solvent will dissolve the crude product when hot but not when cold. Impurities should remain soluble at cold temperatures.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to fully dissolve the material. Use a hot plate with stirring and a condenser to prevent solvent loss.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent. The purity of the crystals can be assessed by melting point analysis or gas chromatography (GC).

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for small-scale purification and separation of isomers with different polarities.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the compounds from the column. The less polar compounds will elute first.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow reaction_mixture Crude Reaction Mixture distillation Fractional Distillation (Vacuum) reaction_mixture->distillation chromatography Column Chromatography reaction_mixture->chromatography Alternative for small scale crystallization Crystallization distillation->crystallization Enriched Fraction impurities Impurities distillation->impurities Other Fractions pure_product Pure this compound crystallization->pure_product crystallization->impurities Mother Liquor chromatography->pure_product chromatography->impurities Separated Fractions

Caption: General purification workflow for chlorinated acetones.

TroubleshootingLogic start Start Purification distill Fractional Distillation start->distill check_purity Assess Purity (GC/NMR) crystallize Crystallization check_purity->crystallize Purity < 99% (Close Boiling Impurities) chromatography Column Chromatography check_purity->chromatography Purity < 99% (Oily Product) end_pure Product is Pure check_purity->end_pure Purity > 99% distill->check_purity crystallize->check_purity end_impure Re-evaluate Strategy crystallize->end_impure Fails to Crystallize chromatography->check_purity chromatography->end_impure Co-elution

Caption: Troubleshooting logic for purification method selection.

References

Technical Support Center: Purification of 1,1,1,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3-tetrachloroacetone. The focus is on removing isomeric impurities from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers and byproducts I should expect in my crude this compound product?

A1: During the synthesis of this compound, which often involves the chlorination of acetone or its chlorinated derivatives, several isomers and byproducts can form. The most common impurities include:

  • 1,1-Dichloroacetone

  • 1,3-Dichloroacetone

  • 1,1,1-Trichloroacetone

  • 1,1,3-Trichloroacetone [1][2][3]

  • 1,1,3,3-Tetrachloroacetone

The presence and proportion of these impurities depend on the specific reaction conditions, such as temperature, reaction time, and the catalyst used.[4]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound and removing its isomers are fractional distillation and crystallization.[5] Fractional distillation is effective for separating compounds with different boiling points.[1][6][7] However, some tetrachloroacetone isomers have very similar boiling points, making this separation challenging.[1] Crystallization can be a highly effective method for achieving high purity, especially when fractional distillation is not sufficient.[5]

Q3: How can I analyze the purity of my this compound product?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for determining the purity of your product and identifying the specific isomers present.[8] The gas chromatograph separates the different components of your mixture based on their boiling points and interactions with the column, and the mass spectrometer provides structural information for identification.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor separation of isomers during fractional distillation.

Possible Causes:

  • Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

  • Distillation rate is too fast: A high distillation rate does not allow for the necessary vapor-liquid equilibria to be established in the column, leading to poor separation.[9]

  • Fluctuations in heat input: Inconsistent heating can disrupt the temperature gradient within the column.

  • Poor insulation: Heat loss from the column can disrupt the temperature gradient.[10]

Troubleshooting Steps:

  • Select an appropriate fractionating column: For isomers with very close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux column or a packed column with structured packing) is necessary.[11]

  • Optimize the distillation rate: Aim for a slow and steady distillation rate. A general guideline is to collect distillate at a rate of 1-2 drops per second.

  • Ensure stable heating: Use a heating mantle with a stirrer to ensure even and consistent heating of the distillation flask.

  • Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[10]

Issue 2: Product solidifies in the condenser or receiving flask during distillation.

Possible Cause:

  • High melting point of the product or impurities: Some chlorinated acetones have relatively high melting points. If the condenser water is too cold, the distillate can solidify and block the apparatus.

Troubleshooting Steps:

  • Increase condenser water temperature: Use slightly warmer water in the condenser to prevent solidification.

  • Use an air condenser: For high-boiling point substances, an air condenser may be sufficient and will prevent solidification.

  • Gently heat the condenser: In some cases, gentle heating of the condenser with a heat gun may be necessary to melt any solidified product.

Issue 3: Low yield after recrystallization.

Possible Causes:

  • Incorrect solvent choice: The chosen solvent may be too good at dissolving the product, even at low temperatures.

  • Too much solvent used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the solution upon cooling.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals.

Troubleshooting Steps:

  • Select an appropriate solvent system: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system (a "good" solvent and a "poor" solvent) can often provide the desired solubility characteristics.[12]

  • Use the minimum amount of hot solvent: Dissolve the crude product in the minimum amount of boiling solvent required to form a saturated solution.

  • Allow for slow cooling: Let the solution cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Quantitative Data

The following table summarizes the boiling points of this compound and its common isomers and precursors. This data is crucial for planning purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
1,1-DichloroacetoneC₃H₄Cl₂O126.97120
1,3-DichloroacetoneC₃H₄Cl₂O126.97173
1,1,1-TrichloroacetoneC₃H₃Cl₃O161.41134[13]
1,1,3-TrichloroacetoneC₃H₃Cl₃O161.41178[5]
This compound C₃H₂Cl₄O 195.86 ~190-200 (estimated)
1,1,3,3-TetrachloroacetoneC₃H₂Cl₄O195.86Not readily available

Note: The boiling point of this compound is an estimate based on the trend of increasing boiling points with increased chlorination of acetone. A definitive, experimentally verified value at standard pressure is not consistently available in the searched literature. It is crucial to experimentally determine the distillation behavior of your specific crude mixture.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol provides a general procedure for the purification of this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. The temperature should rise as the vapor of the lowest boiling point component reaches the thermometer.

    • Collect the first fraction, which will be enriched in lower-boiling impurities (e.g., dichloroacetone and trichloroacetone isomers).

    • As the temperature begins to rise more steeply, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main product fraction.

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Recrystallization solvent (e.g., a mixture of a polar and a non-polar solvent like ethanol/water or hexane/ethyl acetate)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the purity of the recrystallized product by GC-MS and measure the melting point. A sharp melting point range indicates high purity.[7]

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Recrystallization Recrystallization Distillation->Recrystallization If purity is insufficient Analysis Purity Analysis (GC-MS) Distillation->Analysis Impurities Isomeric Impurities Distillation->Impurities Recrystallization->Analysis Recrystallization->Impurities Analysis->Distillation Purity < 99% PureProduct Pure this compound Analysis->PureProduct Purity > 99%

Caption: A logical workflow for the purification of this compound.

DistillationTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorSep Poor Isomer Separation Cause1 Low Column Efficiency PoorSep->Cause1 Cause2 Distillation Too Fast PoorSep->Cause2 Cause3 Poor Insulation PoorSep->Cause3 Sol1 Use High-Efficiency Column Cause1->Sol1 Sol2 Reduce Distillation Rate Cause2->Sol2 Sol3 Insulate Column Cause3->Sol3

References

Stability issues of 1,1,1,3-Tetrachloroacetone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1,1,3-tetrachloroacetone under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Disclaimer: Direct and extensive stability data for this compound is limited in publicly available literature. Therefore, some of the guidance provided is based on the known reactivity of analogous α-haloketones and chlorinated acetones. This information should be used as a general guide, and it is recommended to perform stability studies specific to your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the general chemistry of α-haloketones, the stability of this compound is likely influenced by:

  • pH: The compound is expected to be more stable in acidic conditions and degrade in neutral to basic media due to susceptibility to nucleophilic attack and hydrolysis.

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • Presence of Nucleophiles: Reagents with nucleophilic functional groups (e.g., amines, alkoxides, thiolates) can react with and degrade the molecule.

  • Light Exposure: Similar to other polychlorinated compounds, prolonged exposure to UV light may induce photodegradation.

  • Solvent: The choice of solvent can influence stability, with protic and polar solvents potentially facilitating degradation pathways.

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound are not well-documented, degradation of related chlorinated ketones suggests the following potential byproducts:

  • Under basic/hydrolytic conditions: Haloform reaction could lead to the formation of chloroform and trichloroacetic acid. Other potential products include smaller chlorinated carboxylic acids and eventually carbon dioxide.

  • Under thermal stress: Decomposition is likely to liberate hydrogen chloride (HCl) gas and potentially other chlorinated volatile organic compounds.[1]

Q3: How should I store this compound to ensure its stability?

To maximize shelf-life and prevent degradation, it is recommended to store this compound under the following conditions:

  • Temperature: In a refrigerator or freezer.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.

  • Container: In a tightly sealed, amber glass vial or bottle to protect from light and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products observed in reaction mixture (e.g., by GC-MS) Decomposition of this compound due to reaction conditions.- Check pH: Ensure the reaction medium is not basic. If possible, maintain a slightly acidic pH. - Lower Temperature: Run the reaction at a lower temperature, if feasible for the desired transformation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Solvent Choice: Consider using a non-polar, aprotic solvent.
Low yield of desired product Instability of the starting material leading to its consumption before reaction completion.- Verify Purity: Check the purity of the this compound before use. Impurities can sometimes catalyze degradation. - Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially destabilizing conditions. - Order of Addition: Add the this compound to the reaction mixture at a later stage or over a period of time to minimize its exposure to harsh conditions.
Discoloration of the reaction mixture Formation of degradation products.- Analyze Byproducts: Attempt to identify the colored impurities using techniques like GC-MS or LC-MS to understand the degradation pathway. - Purification: Implement an appropriate workup and purification strategy to remove the colored impurities. This might include column chromatography or distillation (use with caution due to thermal sensitivity).
Inconsistent reaction outcomes Variable stability of this compound between batches or due to storage conditions.- Standardize Storage: Ensure all batches are stored under the same recommended conditions. - Perform Stability Check: Before use in a critical reaction, perform a quick stability check on a small scale under the planned reaction conditions (without the other key reactant) and analyze for degradation.

Quantitative Data on Related Compounds

Direct quantitative stability data for this compound is scarce. The following table summarizes stability information for a related compound, 1,1,1-trichloroacetone, which can provide some insight.

Compound Condition Parameter Value Reference
1,1,1-TrichloroacetoneFortified drinking water (pH not specified), 21°CHalf-life~4 hours[1]
1,1,1-TrichloroacetoneFortified drinking water (pH not specified), 30°CHalf-life~0.5 hours[1]
1,1,1-TrichloroacetoneUltrapure water, 30°CHalf-life~11 hours[1]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.

Objective: To determine the rate of degradation of this compound under simulated reaction conditions (e.g., specific solvent, temperature, and pH).

Materials:

  • This compound

  • Chosen reaction solvent (e.g., THF, Dichloromethane, Acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct GC or HPLC retention time, such as dodecane)

  • Buffer solutions (for pH-controlled experiments)

  • Reaction vials with septa

  • GC-FID or HPLC-UV instrument

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration.

  • Sample Preparation: In separate reaction vials, add the desired amount of solvent and any other non-reactive components of the planned reaction. If testing pH effects, use the appropriate buffer.

  • Initiation of Experiment: Spike the vials with a known amount of the stock solution to achieve the desired starting concentration of this compound.

  • Incubation: Place the vials in a controlled temperature environment (e.g., a heating block or water bath) that mimics the intended reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Immediately quench the reaction if necessary (e.g., by cooling on ice or adding a quenching agent) to stop further degradation before analysis.

  • Analysis: Analyze the samples by GC-FID or HPLC-UV.

  • Data Analysis: Calculate the concentration of this compound relative to the internal standard at each time point. Plot the concentration versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the major degradation products of this compound under specific stress conditions.

Materials:

  • This compound

  • Stress-inducing reagent (e.g., aqueous NaOH for basic conditions, HCl for acidic conditions)

  • Solvent for extraction (e.g., Dichloromethane)

  • GC-MS instrument

Procedure:

  • Stress Sample Preparation: Prepare a solution of this compound in a suitable solvent. Add the stress-inducing reagent and allow the mixture to react for a defined period at a controlled temperature.

  • Control Sample: Prepare a control sample without the stress-inducing reagent.

  • Workup: Neutralize the reaction mixture if necessary. Extract the organic components with a suitable solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the extracted sample by GC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed and control samples to identify new peaks corresponding to degradation products. Analyze the mass spectra of these new peaks to propose their structures.

Visualizations

Decomposition_Pathways cluster_conditions Reaction Conditions cluster_products Potential Decomposition Products TCA This compound Substituted_Product Substituted Product TCA->Substituted_Product Nucleophilic Attack Elimination_Product Elimination Product TCA->Elimination_Product Base-induced HCl HCl TCA->HCl Radical_Species Radical Species TCA->Radical_Species Nucleophile Nucleophile (e.g., OH-, R-NH2) Nucleophile->TCA Heat Heat (Δ) Heat->TCA Light Light (hν) Light->TCA

Caption: Potential decomposition pathways of this compound.

Stability_Testing_Workflow Define Define Test Conditions (Solvent, Temp, pH) Prepare Prepare Samples (with Internal Standard) Define->Prepare Incubate Incubate at Set Conditions Prepare->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze Samples (GC or HPLC) Sample->Analyze Determine Determine Degradation Kinetics & Products Analyze->Determine

References

Overcoming low selectivity in 1,1,1,3-Tetrachloroacetone preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low selectivity during the synthesis of 1,1,1,3-tetrachloroacetone.

Troubleshooting Guide

Low selectivity in the chlorination of acetone to produce this compound is a common issue, primarily due to the formation of a mixture of chlorinated acetones with similar physical properties. This guide addresses the most frequent problems and offers potential solutions.

Problem 1: Poor Selectivity and High Levels of Byproducts

Symptoms:

  • Gas chromatography (GC) analysis of the crude reaction mixture shows multiple peaks corresponding to various chlorinated acetones (e.g., 1,1-dichloroacetone, 1,3-dichloroacetone, 1,1,3-trichloroacetone, and other tetrachloroacetone isomers).

  • Difficulty in isolating the desired this compound isomer through standard distillation.[1]

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Catalysis The direct, uncatalyzed chlorination of acetone is notoriously unselective.[2][3] The use of a suitable catalyst can significantly improve the selectivity towards the desired product. Consider introducing a catalyst to your reaction system.
Incorrect Reaction Temperature Temperature plays a critical role in the selectivity of the chlorination reaction.[4] Operating at a suboptimal temperature can favor the formation of undesired byproducts. It is recommended to maintain the reaction temperature within the optimal range for the chosen catalytic system. For instance, some amine-catalyzed reactions perform well between 10-30°C.[5]
Uncontrolled Chlorine Addition The rate of chlorine gas introduction can influence the local concentration of chlorine and affect the product distribution. A slow and controlled addition of chlorine is often beneficial.
Incorrect Acetone to Chlorine Molar Ratio A high acetone to chlorine molar ratio can enhance the selectivity of the process.[4] An optimal ratio is typically between 10 and 15.[4]

Problem 2: Difficulty in Product Purification

Symptom:

  • Co-elution of the desired product with impurities during chromatographic purification or smearing of fractions during distillation, leading to low isolated yields of pure this compound. This is often due to byproducts with very similar boiling points.[1]

Possible Causes & Solutions:

CauseRecommended Action
Formation of Isomeric Byproducts The reaction has produced significant quantities of isomers such as 1,1,3,3-tetrachloroacetone.
Ineffective Purification Method Standard distillation may not be sufficient to separate closely boiling isomers.[1] Consider alternative purification techniques such as fractional distillation under reduced pressure or crystallization. Some protocols suggest that crystallization from a specialized solvent can yield high-purity product.[5] Water extraction can also be used to remove some impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The chlorination of acetone is a stepwise process that can lead to a variety of chlorinated byproducts. Common byproducts include monochloroacetone, 1,1-dichloroacetone, 1,3-dichloroacetone, 1,1,1-trichloroacetone, 1,1,3-trichloroacetone, and other isomers of tetrachloroacetone.[1][6] The formation of these byproducts is a primary reason for low selectivity.

Q2: Which catalysts can be used to improve the selectivity of the reaction?

A2: Several catalysts have been reported to improve the selectivity of acetone chlorination. These include:

  • Amines: Triethylamine and diethylamine have been shown to increase the selectivity of 1,1,3-trichloroacetone formation from around 17% to 40-50%.[2] Pyridine and its derivatives (picoline, ethylpyridine) can also be used.[7]

  • Iodine and Iodine Compounds: Iodine or soluble iodine-containing compounds can enhance the selectivity towards 1,1,3-trichloroacetone.[1][8][9]

  • Iron Powder: Reduced iron powder has been used as a catalyst in the chlorination of 1,3-dichloroacetone to 1,1,3-trichloroacetone with high yield and purity.[3]

Q3: What is the optimal temperature for the chlorination of acetone?

A3: The optimal temperature depends on the specific catalytic system being used. For amine-catalyzed reactions, a temperature range of 10-30°C or 25-35°C has been suggested.[2][5] For gas-phase chlorination, temperatures below 55°C are reported to maximize selectivity.[4] It is crucial to consult the specific protocol for the chosen catalyst.

Q4: Can a multi-step synthesis approach improve selectivity?

A4: Yes, a multi-step approach can be highly effective. One such method involves the initial conversion of acetone to 1,3-dichloroacetone dimethyl acetal. This intermediate can be more easily separated from byproducts like 1,1-dichloroacetone. Subsequent deprotection and further chlorination can then yield a purer final product.[3]

Data on Reaction Selectivity

The following table summarizes data from various sources on the selectivity achieved under different reaction conditions.

CatalystStarting MaterialReaction Temperature (°C)Selectivity / Purity of Desired ProductReference
NoneAcetoneNot specified~17% (1,1,3-trichloroacetone)[2]
Triethylamine or DiethylamineAcetone25-3540-50% (1,1,3-trichloroacetone)[2]
IodineAcetone20-3076% by weight (1,1,3-trichloroacetone)[1]
Iron Powder1,3-dichloroacetone45-5596.8% purity, 94.6% yield (1,1,3-trichloroacetone)[3]
Compound Amine CatalystAcetone10-30>99% purity after crystallization[5]

Experimental Protocols

Protocol 1: Amine-Catalyzed Chlorination of Acetone

This protocol is based on a method using triethylamine as a catalyst to improve the selectivity of chlorination.

Materials:

  • Acetone

  • Triethylamine

  • Chlorine gas

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer, gas inlet, and thermometer

  • Cooling bath (ice-water or other)

Procedure:

  • In a suitable reaction vessel, add acetone and the catalyst (triethylamine, typically 0.8-1.5% by weight of acetone).[2]

  • Stir the mixture to ensure homogeneity.

  • Cool the reaction vessel to the desired temperature (e.g., 25-30°C) using a cooling bath.[2]

  • Slowly bubble chlorine gas into the reaction mixture while maintaining vigorous stirring.

  • Monitor the reaction temperature closely and adjust the chlorine flow rate or cooling to maintain the desired temperature range.

  • Continue the reaction for the specified time (e.g., 10-20 hours).[2]

  • Upon completion, stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine and HCl.

  • The crude product can then be purified, for example, by water extraction.[2]

Protocol 2: Iodine-Catalyzed Chlorination of Acetone

This protocol utilizes iodine as a catalyst for the selective chlorination of acetone.

Materials:

  • Acetone

  • Iodine

  • Chlorine gas

  • Reaction vessel

  • Cooling bath

Procedure:

  • Charge the reaction vessel with acetone and iodine.

  • Cool the mixture to the reaction temperature, for example, 20-30°C.[1]

  • Introduce chlorine gas into the mixture over a period of several hours.[1]

  • Maintain the temperature within the desired range throughout the addition of chlorine.

  • After the reaction is complete, the crude product can be analyzed and purified. The crude product may contain a high percentage of the desired 1,1,3-trichloroacetone.[1]

Visualizations

Troubleshooting_Workflow start Start: Low Selectivity in Reaction check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Action: Introduce a suitable catalyst (e.g., amine, iodine). check_catalyst->add_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes add_catalyst->check_temp adjust_temp Action: Adjust temperature to the optimal range for the catalyst. check_temp->adjust_temp No check_cl_rate Is the chlorine addition rate controlled? check_temp->check_cl_rate Yes adjust_temp->check_cl_rate adjust_cl_rate Action: Implement slow and controlled chlorine addition. check_cl_rate->adjust_cl_rate No check_ratio Is the acetone:chlorine molar ratio high? check_cl_rate->check_ratio Yes adjust_cl_rate->check_ratio adjust_ratio Action: Increase the acetone to chlorine molar ratio (e.g., 10:1 to 15:1). check_ratio->adjust_ratio No purification_issue Still facing issues with product purity? check_ratio->purification_issue Yes adjust_ratio->purification_issue alt_purification Action: Consider alternative purification methods like crystallization or fractional distillation. purification_issue->alt_purification Yes end End: Improved Selectivity and Purity purification_issue->end No alt_purification->end

Caption: Troubleshooting workflow for low selectivity.

Experimental_Workflow start Start: Prepare Reaction Setup add_reagents Charge Reactor with Acetone and Catalyst start->add_reagents set_temp Adjust to and Maintain Reaction Temperature add_reagents->set_temp add_chlorine Introduce Chlorine Gas at a Controlled Rate set_temp->add_chlorine monitor_reaction Monitor Reaction Progress (e.g., by GC) add_chlorine->monitor_reaction workup Reaction Workup (Quench, Purge) monitor_reaction->workup purification Purify Crude Product (Extraction, Distillation, Crystallization) workup->purification analysis Analyze Final Product (GC, NMR) purification->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Scaling Up 1,1,1,3-Tetrachloroacetone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,1,1,3-tetrachloroacetone.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Low Yield of this compound - Inefficient chlorination of acetone. - Suboptimal reaction temperature. - Incorrect catalyst or catalyst concentration. - Poor control of chlorine gas feed rate. - Short reaction time.- Ensure a controlled and staged addition of chlorine gas to the reaction mixture. - Maintain the reaction temperature within the optimal range of 10-50°C.[1] - Utilize an appropriate catalyst, such as iodine or an amine-based catalyst, at the recommended concentration. - A non-uniform chlorine feed can lead to poor selectivity; control the feed rate at different stages of the reaction.[2] - Increase the reaction time to allow for the complete conversion of intermediates.
High Levels of Impurities (e.g., Dichloroacetone, other Tetrachloroacetone isomers) - Formation of undesired byproducts due to lack of reaction selectivity.[1] - Hydrogen chloride, a byproduct of the chlorination reaction, can promote condensation reactions of unreacted acetone.[1] - Inadequate purification methods.- Employ a selective catalyst, such as iodine or a composite amine catalyst, to favor the formation of this compound.[1][2] - Conduct the reaction in the absence of water to minimize side reactions.[1] - Due to similar boiling points, simple distillation is often insufficient for separation.[1] Consider fractional distillation under reduced pressure, crystallization, or solvent extraction to improve purity.[2]
Difficulty in Product Purification - The boiling points of this compound and its byproducts (e.g., 1,3-dichloroacetone, 1,1,3,3-tetrachloroacetone) are very close, making separation by distillation challenging.[1]- Utilize fractional distillation with a column that has a high number of theoretical plates. - Explore purification via crystallization from a suitable solvent, which has been shown to yield purities greater than 99%.[2] - Water extraction can be a simple method to remove some byproducts, though it may not be sufficient for achieving high purity.[2]
Reaction Stalls or Proceeds Slowly - Insufficient catalyst activity. - Low reaction temperature. - Inadequate mixing of reactants.- Ensure the catalyst is active and present in the correct amount. - Gradually increase the reaction temperature, while monitoring for an increase in the reaction rate and the formation of byproducts. - Improve agitation to ensure good dispersion of chlorine gas in the acetone.
Safety Concerns (e.g., uncontrolled exotherm, release of toxic gases) - The chlorination of acetone is an exothermic reaction. - Chlorine and hydrogen chloride are toxic and corrosive gases.- Implement a robust cooling system to manage the reaction temperature effectively. - Conduct the reaction in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing. - All personnel should wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[3][4]

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound on a larger scale?

The most common method is the direct chlorination of acetone.[1] This process involves bubbling chlorine gas through acetone in the presence of a catalyst. To improve the selectivity towards this compound and increase the yield, various catalysts such as iodine, triethylamine, or diethylamine can be used.[1][5]

2. What are the major byproducts to expect during the synthesis?

The chlorination of acetone is a stepwise process that can lead to a mixture of chlorinated acetones. Common byproducts include monochloroacetone, 1,1-dichloroacetone, 1,3-dichloroacetone, 1,1,1-trichloroacetone, and 1,1,3,3-tetrachloroacetone.[1][4] The relative amounts of these byproducts depend on the reaction conditions.

3. How can I minimize the formation of these byproducts?

To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Catalyst Selection: Using a selective catalyst, such as iodine or an amine-based catalyst, can direct the reaction towards the desired product.[1][2]

  • Staged Chlorine Addition: Controlling the rate of chlorine addition at different stages of the reaction can improve selectivity.[2]

  • Temperature Control: Maintaining the reaction temperature in the optimal range (typically 10-50°C) is important to prevent unwanted side reactions.[1]

4. What is the best method for purifying crude this compound?

Purification is a significant challenge due to the close boiling points of the various chlorinated acetone byproducts.[1] While simple distillation is often ineffective, fractional distillation with a high-efficiency column can provide better separation. For achieving high purity (e.g., >99%), crystallization from a suitable solvent is a recommended method.[2] Water extraction can also be used as an initial purification step to remove some of the more water-soluble impurities.[2]

5. What are the key safety precautions to take when handling this compound and the reagents involved in its synthesis?

  • Ventilation: All work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of toxic vapors of chlorinated acetones, chlorine, and hydrogen chloride.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger scale operations, respiratory protection may be necessary.[3][4]

  • Material Compatibility: Ensure that all equipment is compatible with the corrosive nature of the reagents and products.

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate spill control materials.

Data Presentation

Table 1: Influence of Catalyst on Product Selectivity in Acetone Chlorination

CatalystThis compound Selectivity (%)Reference
No Catalyst~19.1[2]
Composite Amine Catalyst57.5[2]

Test conditions: 1 M acetone, 3 M chlorine, 0.6g catalyst, temperature 10-30°C, time 18 hours.

Table 2: Product Composition from Chlorination of 1,1-Dichloroacetone with Iodine Catalyst

CompoundWeight Percent (%)
1,1-Dichloroacetone34
1,1,1-Trichloroacetone6.5
This compound53
Tetrachloroacetone0.7
1,1-Dichloro-3-iodoacetone4

Reaction conditions: 190.5 g of 1,1-dichloroacetone and 6 g of iodine at 30°C, with 63 g of chlorine introduced over 3.5 hours.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Chlorination of Acetone

Materials:

  • Acetone

  • Chlorine gas

  • Catalyst (e.g., composite amine catalyst or iodine)

  • Nitrogen gas

  • Reaction vessel with a stirrer, gas inlet tube, thermometer, and reflux condenser connected to a scrubbing system for acidic gases.

Procedure:

  • Charge the reaction vessel with acetone and the catalyst.

  • Purge the system with nitrogen gas.

  • While stirring, begin a slow, controlled feed of chlorine gas into the reaction mixture.

  • Maintain the reaction temperature between 10-30°C using a cooling bath.

  • Monitor the reaction progress by gas chromatography (GC) to determine the consumption of starting material and the formation of intermediates and the final product.

  • The rate of chlorine addition can be varied in stages to optimize selectivity. For example, a slower rate at the beginning and end of the reaction and a faster rate in the middle.[2]

  • Once the desired conversion is achieved, stop the chlorine feed and continue stirring for an additional hour to ensure complete reaction of any dissolved chlorine.[2]

  • Purge the reaction mixture with nitrogen to remove any residual chlorine and hydrogen chloride.

  • The crude product can then be purified by fractional distillation under reduced pressure or by crystallization.

Protocol 2: Purification of this compound by Crystallization

Materials:

  • Crude this compound

  • A suitable solvent (solubility tests may be required to identify an optimal solvent)

  • Crystallization vessel with a stirrer and cooling capabilities

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slowly cool the solution while stirring to induce crystallization. A cooling rate of 5-10°C per hour is a good starting point.

  • Once crystallization is complete, hold the mixture at the final low temperature for a period to maximize the crystal yield.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Analyze the purity of the final product by GC. This method has been reported to achieve purities of over 99%.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Acetone + Catalyst chlorination Controlled Chlorination (10-30°C) start->chlorination monitoring In-process GC Monitoring chlorination->monitoring crude_product Crude this compound chlorination->crude_product Reaction Complete monitoring->chlorination Adjust Cl2 feed dissolution Dissolution in Solvent crude_product->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying final_product High-Purity this compound (>99%) drying->final_product

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic problem Low Yield or High Impurities? check_temp Is Temperature 10-50°C? problem->check_temp check_catalyst Is Catalyst Correct & Active? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_cl2_feed Is Cl2 Feed Controlled/Staged? check_catalyst->check_cl2_feed Yes replace_catalyst Verify/Replace Catalyst check_catalyst->replace_catalyst No check_purification Purification Method? check_cl2_feed->check_purification Yes adjust_feed Optimize Cl2 Feed Rate check_cl2_feed->adjust_feed No improve_purification Consider Fractional Distillation or Crystallization check_purification->improve_purification Simple Distillation success Improved Yield & Purity check_purification->success Crystallization/ Fractional Distillation failure Problem Persists adjust_temp->failure replace_catalyst->failure adjust_feed->failure improve_purification->success

Caption: Troubleshooting decision tree for low yield or high impurities in this compound production.

References

Technical Support Center: Storage and Handling of Chlorinated Acetones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for 1,1,1-trichloroacetone and 1,1,3-trichloroacetone?

A1: The primary factors that can lead to the decomposition of chlorinated acetones include:

  • Heat: Both 1,1,1-trichloroacetone and 1,1,3-trichloroacetone can decompose upon heating, emitting toxic hydrogen chloride (HCl) fumes[1][2].

  • Light: Exposure to light can cause darkening and resinification of chlorinated acetones[3].

  • pH: The decomposition of 1,1,1-trichloroacetone in aqueous solutions is pH-dependent. It is more stable at a neutral pH (around 7) and decomposes more rapidly at both acidic (pH 5) and basic (pH 9.4) conditions[1].

  • Presence of Incompatible Materials: Contact with incompatible materials can catalyze decomposition. It is recommended to store these compounds apart from foodstuff containers or other incompatible materials[4][5].

Q2: What are the known decomposition products of these compounds?

A2: Upon decomposition, 1,1,1-trichloroacetone is known to produce chloroform. In drinking water, other degradation products such as chloral hydrate may also be formed[1][6]. When heated to decomposition, both isomers can emit toxic fumes of hydrogen chloride[1][2].

Q3: What are the ideal storage conditions to prevent decomposition?

A3: To ensure the stability of chlorinated acetones during storage, the following conditions are recommended.

Table 1: Recommended Storage Conditions
Parameter1,1,1-Trichloroacetone1,1,3-Trichloroacetone
Temperature Store in a cool, dry place.[4] Freezing (< -10 °C) is also a recommended storage condition.[7]Store in a cool, dark place (<15°C).[8] Refrigeration is recommended.[2]
Atmosphere Store in a well-ventilated place.[4]Store under an inert atmosphere.[2]
Container Store in a tightly closed container.[4]Store in the original, tightly closed, and dry container.[9]
Light Protect from light to prevent darkening and resinification.[3]Store in a dark place.[8]

Q4: Are there any recommended stabilizers for chlorinated acetones?

A4: While specific stabilizers for 1,1,1- and 1,1,3-trichloroacetone are not extensively documented in the provided search results, information on related chlorinated compounds can offer guidance. For chloroacetone, the addition of 0.1% water or 1.0% calcium carbonate has been used for stabilization[3]. For chlorinated solvents in general, stabilizers like butylated hydroxytoluene (BHT), ethanol, and amylene are used to scavenge free radicals that can initiate decomposition. The use of β-diketones as co-stabilizers for chlorinated polymers to absorb HCl may also be a relevant area for investigation[10][11].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing or darkening) of the stored chemical. Exposure to light or elevated temperatures.1. Immediately transfer the chemical to a dark, cool storage location as recommended. 2. If possible, blanket the container with an inert gas like nitrogen or argon. 3. Before use, verify the purity of the material using an appropriate analytical method (see Experimental Protocols).
Presence of a strong, acidic odor (indicating HCl formation). Decomposition due to heat or moisture.1. Handle the material in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2. Check the integrity of the container seal. 3. Consider disposing of the material according to institutional safety protocols if significant decomposition is suspected.
Precipitate formation in the liquid. Polymerization or reaction with contaminants.1. Do not use the material. 2. Consult your institution's safety officer for guidance on proper disposal of potentially unstable chemicals.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone and detecting the presence of decomposition products.

Objective: To determine the purity of a chlorinated acetone sample and identify potential degradation products.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) detector.

  • Appropriate GC column (e.g., a mid-polarity capillary column).

  • High-purity carrier gas (e.g., helium, nitrogen).

  • Volumetric flasks and syringes.

  • High-purity solvent for sample dilution (e.g., acetone, chloroform).

  • Reference standards for 1,1,1-trichloroacetone, 1,1,3-trichloroacetone, and expected decomposition products (e.g., chloroform).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of the pure compound and any expected impurities in the chosen solvent.

  • Sample Preparation: Dilute a known amount of the stored chlorinated acetone sample in the chosen solvent to a concentration within the calibration range.

  • GC Analysis:

    • Set up the GC with an appropriate temperature program for the inlet, column, and detector.

    • Inject a known volume of the prepared sample and standards into the GC.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the purity of the sample and the concentration of any identified decomposition products by comparing the peak areas with the calibration curves.

Visualizations

Decomposition Pathway

DecompositionPathway Simplified Decomposition of Chlorinated Acetones TCA Chlorinated Acetone (e.g., 1,1,1-Trichloroacetone) Decomposition Decomposition TCA->Decomposition Heat Heat Heat->Decomposition Light Light Light->Decomposition Moisture Moisture/pH Moisture->Decomposition HCl Hydrogen Chloride (HCl) Decomposition->HCl Chloroform Chloroform (from 1,1,1-TCA) Decomposition->Chloroform Resin Resinification Products Decomposition->Resin

Caption: Factors leading to the decomposition of chlorinated acetones.

Storage Workflow

StorageWorkflow Recommended Storage Workflow for Chlorinated Acetones Start Receive Chlorinated Acetone Check Check for Initial Purity (Optional) Start->Check Store Store in Cool, Dry, Dark Place in Tightly Sealed Container Check->Store Inert Consider Inert Atmosphere Store->Inert Monitor Periodically Monitor for Discoloration/Odor Store->Monitor PurityCheck Verify Purity Before Use Monitor->PurityCheck Dispose Dispose if Decomposed Monitor->Dispose Visible Decomposition Use Use in Experiment PurityCheck->Use Purity OK PurityCheck->Dispose Decomposition Detected

Caption: Workflow for proper storage and handling of chlorinated acetones.

References

Technical Support Center: Synthesis of 1,1,1,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1,3-tetrachloroacetone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the progressive chlorination of acetone. This process involves the sequential substitution of hydrogen atoms with chlorine. The direct synthesis from acetone can be challenging to control and often leads to a mixture of chlorinated acetones. A more controlled approach involves the synthesis of 1,1,3-trichloroacetone as a key intermediate, which is then further chlorinated to yield this compound.

Q2: Which catalysts are most effective for the chlorination of acetone and its derivatives?

A2: Several types of catalysts can be employed for the chlorination of acetone to produce polychlorinated acetones. These include:

  • Amines: Triethylamine and diethylamine have been used to catalyze the chlorination of acetone.[1][2]

  • Iodine and Iodine Compounds: Iodine or iodine-containing compounds soluble in the reaction mixture can improve selectivity towards 1,1,3-trichloroacetone.[3][4][5]

  • Acid Catalysts: Acidic catalysts are also utilized in some synthetic routes.[6]

  • Iron Powder: Reduced iron powder has been mentioned as a catalyst for the chlorination of 1,3-dichloroacetone to 1,1,3-trichloroacetone.[7]

  • Activated Carbon: Activated carbon can be used as a catalyst for the exhaustive chlorination of acetone to hexachloroacetone, suggesting its potential for producing tetrachloroacetone as an intermediate.[8]

Q3: What are the major side products to expect during the synthesis?

A3: The chlorination of acetone is a stepwise process, and if not carefully controlled, a mixture of products is inevitable. Common side products include:

  • Monochloroacetone

  • 1,1-Dichloroacetone

  • 1,3-Dichloroacetone[3]

  • 1,1,1-Trichloroacetone[3]

  • 1,1,3,3-Tetrachloroacetone[3]

  • Pentachloroacetone

  • Hexachloroacetone[9]

The boiling points of some of these byproducts are very close to that of 1,1,3-trichloroacetone, making purification by distillation challenging.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete chlorination of 1,1,3-trichloroacetone.- Over-chlorination to penta- and hexachloroacetone.- Formation of other tetrachloroacetone isomers.- Increase reaction time or chlorine flow rate for the final chlorination step.- Carefully monitor the reaction progress using Gas Chromatography (GC) to stop at the desired product.- Optimize catalyst and temperature to improve selectivity.
Difficult Purification of the Final Product - Presence of byproducts with close boiling points, such as 1,1,3,3-tetrachloroacetone.[3]- Employ fractional distillation under reduced pressure for better separation.- Consider alternative purification methods like crystallization if applicable.- Optimize the reaction conditions to minimize the formation of hard-to-separate isomers.
Reaction is Too Slow or Stalls - Catalyst deactivation or insufficient catalyst loading.- Low reaction temperature.- Insufficient chlorine supply.- Increase catalyst concentration or add fresh catalyst.- Gradually increase the reaction temperature while monitoring for side reactions.- Ensure a steady and sufficient flow of chlorine gas into the reaction mixture.
Formation of Dark-Colored Impurities - Condensation reactions of acetone or chloroacetones, often catalyzed by the HCl byproduct.- Maintain a lower reaction temperature to minimize condensation.- Use a solvent to dilute the reactants.- Consider using a chlorinating agent that does not produce HCl, such as sulfuryl chloride, though this may require different catalytic systems.
Poor Selectivity for this compound - Non-optimal catalyst or reaction conditions.- Screen different catalysts (e.g., iodine vs. amine catalysts) to find the one that favors the desired isomer.- Systematically vary the reaction temperature and chlorine addition rate to find the optimal conditions for the formation of this compound.

Catalyst Performance Data

The following table summarizes quantitative data for the synthesis of 1,1,3-trichloroacetone, a key precursor to this compound. Data for the direct synthesis of this compound is limited in the reviewed literature.

CatalystStarting MaterialReaction TimeTemperature (°C)Yield of 1,1,3-trichloroacetonePurityReference
Triethylamine/DiethylamineAcetone10-20 hours10-9040-50% (selectivity)-[2]
IodineAcetone4 hours 10 min20-3076% (in crude product)-[3]
Iodine1,1-Dichloroacetone7 hoursNot specified71% (in crude product)-[3]
Composite AmineAcetone24 hours10-30>45%>99% (after crystallization)[10]
Iron Powder1,3-Dichloroacetone3 hours65-7585.6%90.2%[7]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of 1,1,3-Trichloroacetone from Acetone

This protocol is adapted from a patented procedure and serves as a foundational method for producing the precursor to this compound.[3]

Materials:

  • Acetone

  • Iodine

  • Chlorine gas

  • Round-bottom flask equipped with a stirrer, gas inlet tube, and reflux condenser

Procedure:

  • In a 250 ml round-bottomed flask, combine 14.5 g of acetone and 1.4 g of iodine.

  • Maintain the reaction temperature between 20°C and 30°C using a water bath.

  • Introduce 20 g of chlorine gas into the mixture over a period of 10 minutes while stirring.

  • Continue to introduce an additional 36 g of chlorine gas over the next 4 hours.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, the crude product can be purified by fractional distillation.

Protocol 2: Proposed Synthesis of this compound from 1,1,3-Trichloroacetone

Materials:

  • 1,1,3-Trichloroacetone (prepared as in Protocol 1 or obtained commercially)

  • Selected catalyst (e.g., iodine or an alternative)

  • Chlorine gas or another chlorinating agent (e.g., sulfuryl chloride)

  • Appropriate solvent (e.g., carbon tetrachloride, if necessary)

  • Reaction vessel with stirring, gas inlet, and reflux condenser

Procedure:

  • Charge the reaction vessel with 1,1,3-trichloroacetone and the chosen catalyst.

  • If using a solvent, add it to the vessel.

  • Heat the mixture to the desired reaction temperature (a starting point could be in the range of 50-80°C, but this requires optimization).

  • Slowly bubble chlorine gas through the stirred reaction mixture.

  • Monitor the formation of this compound and the disappearance of the starting material by GC.

  • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

  • Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • Isolate and purify the this compound, likely via fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dichloroacetone Intermediate cluster_step2 Step 2: Demethanolation cluster_step3 Step 3: Synthesis of 1,1,3-Trichloroacetone cluster_step4 Proposed Step 4: Synthesis of this compound Acetone Acetone Dichloro_acetal 1,3-Dichloroacetone dimethyl acetal Acetone->Dichloro_acetal Methanol Methanol Methanol->Dichloro_acetal Chlorine1 Chlorine Gas Chlorine1->Dichloro_acetal Dichloro_acetal2 1,3-Dichloroacetone dimethyl acetal Dichloroacetone 1,3-Dichloroacetone Dichloro_acetal2->Dichloroacetone Chlorine2 Chlorine Gas Chlorine2->Dichloroacetone Dichloroacetone2 1,3-Dichloroacetone Trichloroacetone 1,1,3-Trichloroacetone Dichloroacetone2->Trichloroacetone Chlorine3 Chlorine Gas Chlorine3->Trichloroacetone Fe_catalyst Iron Powder Catalyst Fe_catalyst->Trichloroacetone Trichloroacetone2 1,1,3-Trichloroacetone Tetrachloroacetone This compound Trichloroacetone2->Tetrachloroacetone Chlorine4 Chlorine Gas Chlorine4->Tetrachloroacetone Catalyst Catalyst (e.g., Iodine) Catalyst->Tetrachloroacetone

Caption: Multi-step synthesis pathway from acetone to this compound.

Troubleshooting_Logic Start Low Yield of Target Product Check_Purity Analyze product mixture by GC Start->Check_Purity High_SM High Starting Material Content? Check_Purity->High_SM High_Overreacted High Content of Over-chlorinated Products? Check_Purity->High_Overreacted High_Isomers High Content of Isomers? Check_Purity->High_Isomers Increase_Time Increase Reaction Time / Chlorine Flow High_SM->Increase_Time Yes Decrease_Time Decrease Reaction Time / Chlorine Flow High_Overreacted->Decrease_Time Yes Optimize_Catalyst Optimize Catalyst and Temperature High_Isomers->Optimize_Catalyst Yes

Caption: Troubleshooting logic for addressing low yield in chloroacetone synthesis.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1,1,1,3-Tetrachloroacetone vs. 1,1,3,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two tetrachloroacetone isomers: the asymmetrical 1,1,1,3-tetrachloroacetone and the symmetrical 1,1,3,3-tetrachloroacetone. A comprehensive understanding of their distinct reactivity profiles is crucial for applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. This document summarizes their key chemical properties, explores their behavior in characteristic reactions, and provides detailed experimental methodologies for further investigation.

Chemical Properties and Structural Differences

The reactivity of these isomers is fundamentally dictated by the placement of the chlorine atoms on the acetone backbone. This structural variance influences electron distribution, steric hindrance, and the acidity of α-hydrogens, thereby governing their behavior in chemical transformations.

PropertyThis compound1,1,3,3-Tetrachloroacetone
Molecular Formula C₃H₂Cl₄OC₃H₂Cl₄O
Molecular Weight 195.86 g/mol 195.86 g/mol
Structure Cl₃C-C(=O)-CH₂ClCl₂CH-C(=O)-CHCl₂
Symmetry AsymmetricalSymmetrical
α-Hydrogens Two acidic protons on the C3 carbonTwo acidic protons, one on each of the C1 and C3 carbons

Comparative Reactivity in the Favorskii Rearrangement

The Favorskii rearrangement is a cornerstone reaction for α-halo ketones, leading to the formation of carboxylic acid derivatives.[1] The differing substitution patterns of 1,1,1,3- and 1,1,3,3-tetrachloroacetone are expected to result in distinct outcomes and reaction kinetics in this rearrangement.

Theoretical Reactivity Differences:

  • Enolate Formation: The first step of the Favorskii rearrangement involves the formation of an enolate.

    • This compound: Possesses two α-hydrogens on the C3 carbon. Deprotonation at this position leads to a single enolate intermediate. The electron-withdrawing effect of the adjacent trichloromethyl group is expected to significantly influence the acidity of these protons and the stability of the resulting enolate.

    • 1,1,3,3-Tetrachloroacetone: Has two equivalent α-hydrogens. Deprotonation at either the C1 or C3 position will lead to the same symmetrical enolate. The presence of two chlorine atoms on both α-carbons will impact the acidity of these protons.

  • Cyclopropanone Intermediate Formation and Ring Opening: The subsequent intramolecular nucleophilic attack to form a cyclopropanone intermediate and its subsequent cleavage will be influenced by the stability of the potential carbanionic intermediates formed during ring opening. The unsymmetrical nature of the intermediate from this compound could lead to regioselective ring opening, potentially yielding a mixture of products, whereas the symmetrical intermediate from 1,1,3,3-tetrachloroacetone would be expected to yield a single rearranged product.

Experimental Protocols

The following protocols provide a framework for investigating and comparing the reactivity of the two tetrachloroacetone isomers.

General Protocol for Favorskii Rearrangement

This procedure can be adapted to compare the reactivity of 1,1,1,3- and 1,1,3,3-tetrachloroacetone by running parallel reactions and analyzing the products and reaction rates.

Materials:

  • Tetrachloroacetone isomer (1,1,1,3- or 1,1,3,3-)

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, prepare a solution of sodium methoxide in anhydrous methanol.

  • Cool the methanolic solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the tetrachloroacetone isomer in anhydrous diethyl ether.

  • Slowly add the tetrachloroacetone solution to the cooled sodium methoxide solution via a dropping funnel or syringe over a period of 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or distillation.

  • Characterize the product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Kinetic Monitoring of the Reaction

To quantitatively compare the reactivity, the rate of disappearance of the starting material or the rate of appearance of the product can be monitored over time.

Methodology:

  • Set up the reaction as described in the general protocol in a thermostated reaction vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a weak acid).

  • Analyze the composition of the quenched aliquot using a calibrated internal standard by GC or HPLC to determine the concentration of the starting material and/or product.

  • Plot the concentration of the reactant versus time to determine the reaction rate and order.

Logical Workflow for Reactivity Comparison

The following workflow outlines a systematic approach to comparing the reactivity of 1,1,1,3- and 1,1,3,3-tetrachloroacetone.

G cluster_0 Phase 1: Preparation and Characterization cluster_1 Phase 2: Reactivity Screening cluster_2 Phase 3: Quantitative Kinetic Analysis cluster_3 Phase 4: Computational Analysis cluster_4 Phase 5: Comparative Assessment Synthesis Synthesis and Purification of Isomers Spectroscopic Spectroscopic Characterization (NMR, IR, MS) Synthesis->Spectroscopic Favorskii Favorskii Rearrangement Spectroscopic->Favorskii Nucleophilic Nucleophilic Substitution Spectroscopic->Nucleophilic Product_Analysis_F Product Identification and Yield Determination Favorskii->Product_Analysis_F Product_Analysis_N Product Identification and Yield Determination Nucleophilic->Product_Analysis_N Kinetic_F Kinetic Studies of Favorskii Rearrangement Product_Analysis_F->Kinetic_F Kinetic_N Kinetic Studies of Nucleophilic Substitution Product_Analysis_N->Kinetic_N Rate_Constant_F Determination of Rate Constants Kinetic_F->Rate_Constant_F Rate_Constant_N Determination of Rate Constants Kinetic_N->Rate_Constant_N Comparison Direct Comparison of Reactivity Profiles Rate_Constant_F->Comparison Rate_Constant_N->Comparison DFT DFT Calculations Enolate_Stability Enolate Stability Analysis DFT->Enolate_Stability Transition_State Transition State Energy Calculations DFT->Transition_State Enolate_Stability->Comparison Transition_State->Comparison

Caption: Workflow for comparing the reactivity of tetrachloroacetone isomers.

Conclusion

The structural differences between this compound and 1,1,3,3-tetrachloroacetone are predicted to lead to significant differences in their chemical reactivity. The asymmetrical nature of the 1,1,1,3-isomer suggests the potential for more complex reaction outcomes, particularly in reactions proceeding through unsymmetrical intermediates like the Favorskii rearrangement. In contrast, the symmetrical 1,1,3,3-isomer is expected to exhibit more straightforward reactivity. A systematic investigation employing the outlined experimental and computational workflows will provide valuable quantitative data to fully elucidate their comparative reactivity, aiding in the rational design of synthetic strategies for novel chemical entities.

References

Navigating the Synthesis of Tetrachloroacetone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of chlorinated acetones is a critical step in the creation of various fine chemicals and pharmaceutical intermediates. This guide provides a comparative analysis of the synthesis routes for two key isomers: 1,1,1,3-tetrachloroacetone and 1,1,3,3-tetrachloroacetone, offering insights into reaction conditions, yields, and purification strategies.

The synthesis of tetrachloroacetone isomers is primarily achieved through the progressive chlorination of acetone. This process typically yields a mixture of mono-, di-, tri-, and tetrachlorinated products, with the distribution of isomers being highly dependent on the reaction conditions. While the primary focus in many industrial applications has been the synthesis of 1,1,3-trichloroacetone, the targeted synthesis of specific tetrachloro-isomers presents unique challenges and opportunities.

Comparative Analysis of Synthesis Routes

The direct chlorination of acetone serves as the foundational approach for producing tetrachloroacetone isomers. However, achieving high selectivity for a specific isomer is a significant challenge due to the multiple reactive sites on the acetone molecule. The reaction typically proceeds through several stages, with the formation of various chlorinated intermediates.

One documented approach involves the chlorination of acetone in a glass-filled reaction tube, which after 5.25 hours, yielded a complex mixture containing 13% 1,1,3,3-tetrachloroacetone and 5% this compound, alongside other chlorinated acetones[1]. This highlights the inherent difficulty in isolating a single tetrachloro-isomer directly from acetone.

A more targeted approach involves the chlorination of specific precursors, such as trichloroacetone isomers.

Synthesis of this compound

The synthesis of this compound can be envisioned as the further chlorination of 1,1,1-trichloroacetone or 1,1,3-trichloroacetone. While direct, high-yield syntheses specifically targeting this compound are not extensively reported in readily available literature, its formation as a co-product is acknowledged.

A detailed method for preparing the precursor, 1,1,1-trichloroacetone, involves the chlorination of monochloroacetone in the presence of potassium hydroxide. This method yields 1,1,1-trichloroacetone with a purity of 85%[2]. Subsequent controlled chlorination of this product would be a logical, albeit challenging, step towards obtaining this compound. The challenge lies in directing the chlorination to the methyl group without further chlorinating the already trichlorinated methyl group.

Synthesis of 1,1,3,3-Tetrachloroacetone

Similarly, the synthesis of 1,1,3,3-tetrachloroacetone would logically proceed from the chlorination of 1,1,3-trichloroacetone or 1,3-dichloroacetone. The aforementioned direct chlorination of acetone provides a route that produces this isomer, albeit in a mixture[1].

The synthesis of the precursor, 1,1,3-trichloroacetone, is well-documented. Catalytic chlorination of acetone using various catalysts such as triethylamine or diethylamine can produce 1,1,3-trichloroacetone with a content of 40-50% in the reaction mixture after 10-20 hours[3]. Another method, employing a composite amine catalyst and controlled chlorine feed, reports a purity of over 99% and a yield of more than 45% for 1,1,3-trichloroacetone after crystallization[4]. Further chlorination of this highly pure precursor would be the most promising route to selectively synthesize 1,1,3,3-tetrachloroacetone.

Data Summary

Product IsomerStarting MaterialKey Reagents/CatalystsReaction ConditionsYieldPurityReference
This compound AcetoneChlorineGlass tube reactor, 5.25 h5% (in mixture)Not isolated[1]
1,1,3,3-Tetrachloroacetone AcetoneChlorineGlass tube reactor, 5.25 h13% (in mixture)Not isolated[1]
1,1,1-Trichloroacetone (Precursor) MonochloroacetoneChlorine, Potassium Hydroxide15-20°C, 6.6 hNot specified85%[2]
1,1,3-Trichloroacetone (Precursor) AcetoneTriethylamine/Diethylamine, Chlorine25-30°C, 10-20 hNot specified40-50% (in mixture)[3]
1,1,3-Trichloroacetone (Precursor) AcetoneComposite Amine Catalyst, Chlorine10-30°C, 24 h>45%>99% (after crystallization)[4]

Experimental Protocols

Synthesis of 1,1,1-Trichloroacetone (Precursor to this compound)

This protocol is adapted from a known synthesis of 1,1,1-trichloroacetone[2].

Materials:

  • Monochloroacetone (231 g)

  • Potassium hydroxide (275 g)

  • Water (950 g)

  • Chlorine gas

  • Anhydrous sodium sulfate

Procedure:

  • In a 5-liter reaction kettle equipped with a mechanical stirrer and a tail gas absorption device, add monochloroacetone, potassium hydroxide, and water.

  • Maintain the temperature of the mixture between 15 and 20°C.

  • Introduce chlorine gas into the stirred mixture for approximately 6.6 hours.

  • Once the solution becomes clear, stop the chlorine feed and allow the mixture to stand for 1 hour.

  • Separate the lower yellow-green organic phase.

  • Dry the organic phase with anhydrous sodium sulfate (200 g) to yield 1,1,1-trichloroacetone.

Synthesis of High-Purity 1,1,3-Trichloroacetone (Precursor to 1,1,3,3-Tetrachloroacetone)

This protocol is based on a method for producing high-purity 1,1,3-trichloroacetone[4].

Materials:

  • Acetone

  • Composite amine catalyst

  • Chlorine gas

  • Specialized solvent for crystallization

Procedure:

  • In a four-neck flask equipped with a spherical condenser, add a specific amount of acetone and catalyst.

  • Stir the mixture and introduce chlorine gas at a controlled rate, maintaining the reaction temperature between 10 and 30°C.

  • Continue the chlorine feed for several hours.

  • After stopping the chlorine feed, continue stirring for an additional hour.

  • Add a specialized solvent to the resulting mixture.

  • Stir the mixture for 1 hour while cooling to 10°C to induce crystallization.

  • Isolate the crystalline 1,1,3-trichloroacetone.

Logical Workflow for Synthesis and Purification

The general pathway for synthesizing tetrachloroacetone isomers and the subsequent purification steps can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification Acetone Acetone Chlorination1 Chlorination Acetone->Chlorination1 Mixture Mixture of Chlorinated Acetones (mono-, di-, tri-, tetra-) Chlorination1->Mixture Distillation Fractional Distillation Mixture->Distillation Crystallization Crystallization Distillation->Crystallization Other Other Chlorinated Acetones Distillation->Other Isomer1 This compound Crystallization->Isomer1 Isomer2 1,1,3,3-Tetrachloroacetone Crystallization->Isomer2

References

Spectroscopic Showdown: Differentiating 1,1,1-Trichloroacetone and 1,1,3-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides a detailed spectroscopic comparison of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone, offering experimental data and protocols to clearly distinguish between these two structurally similar compounds.

The distinct placement of chlorine atoms on the acetone backbone of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone leads to unique spectroscopic fingerprints. These differences are readily observable in their Nuclear Magnetic Resonance (NMR) spectra (both ¹H and ¹³C), Infrared (IR) spectra, and Mass Spectra (MS). Understanding these spectral nuances is crucial for unambiguous compound identification and ensuring the integrity of research and development processes.

Comparative Spectroscopic Data

The following tables summarize the key quantitative differences in the spectroscopic data for 1,1,1-trichloroacetone and 1,1,3-trichloroacetone.

¹H NMR Spectroscopy Data
CompoundChemical Shift (δ)MultiplicityIntegrationAssignment
1,1,1-Trichloroacetone ~2.4 ppmSinglet3HCH₃
1,1,3-Trichloroacetone ~4.3 ppmSinglet2HCH₂Cl
~6.4 ppmSinglet1HCHCl₂
¹³C NMR Spectroscopy Data
CompoundChemical Shift (δ)Assignment
1,1,1-Trichloroacetone ~33 ppmCH₃
~94 ppmCCl₃
~190 ppmC=O
1,1,3-Trichloroacetone ~49 ppmCH₂Cl
~67 ppmCHCl₂
~195 ppmC=O
IR Spectroscopy Data
CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
1,1,1-Trichloroacetone ~1740 cm⁻¹C=O stretch
~1360 cm⁻¹C-H bend (CH₃)
~800-600 cm⁻¹C-Cl stretch
1,1,3-Trichloroacetone ~1760 cm⁻¹C=O stretch
~1420 cm⁻¹C-H bend (CH₂)
~800-600 cm⁻¹C-Cl stretch
Mass Spectrometry Data
CompoundKey m/z FragmentsAssignment
1,1,1-Trichloroacetone 117/119/121[CCl₃]⁺
43[CH₃CO]⁺
1,1,3-Trichloroacetone 83/85[CHCl₂]⁺
49/51[CH₂Cl]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified chloroacetone isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 300 or 400 MHz spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to encompass the expected chemical shift range (typically 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like the trichloroacetones, the neat liquid can be analyzed. Place a single drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

  • Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This high energy causes fragmentation of the molecule, providing a characteristic fingerprint.

  • Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compounds (e.g., m/z 10-200). The resulting spectrum will show the molecular ion (if stable enough to be observed) and various fragment ions.[1][2]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between 1,1,1-trichloroacetone and 1,1,3-trichloroacetone based on their spectroscopic features.

Spectroscopic_Differentiation cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis start Unknown Trichloroacetone Isomer H_NMR Record ¹H NMR Spectrum start->H_NMR C_NMR Record ¹³C NMR Spectrum start->C_NMR IR Record IR Spectrum start->IR MS Record Mass Spectrum start->MS HNMR_result1 One singlet at ~2.4 ppm (3H) H_NMR->HNMR_result1 Observe HNMR_result2 Two singlets at ~4.3 ppm (2H) and ~6.4 ppm (1H) H_NMR->HNMR_result2 Observe CNMR_result1 Three signals: ~33, ~94, ~190 ppm C_NMR->CNMR_result1 Observe CNMR_result2 Three signals: ~49, ~67, ~195 ppm C_NMR->CNMR_result2 Observe isomer1 Identified as 1,1,1-Trichloroacetone IR->isomer1 Confirmatory Data isomer2 Identified as 1,1,3-Trichloroacetone IR->isomer2 Confirmatory Data MS->isomer1 Confirmatory Data MS->isomer2 Confirmatory Data HNMR_result1->isomer1 HNMR_result2->isomer2 CNMR_result1->isomer1 CNMR_result2->isomer2

References

Comparative Toxicology of Chlorinated Acetone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of chlorinated acetone derivatives, focusing on acute oral toxicity in mice. The information is intended to assist researchers in understanding the relative hazards of these compounds and in designing experiments with appropriate safety precautions. The data presented is compiled from various toxicological studies, and where available, insights into the mechanisms of toxicity are provided.

Quantitative Toxicity Data

The acute oral toxicity of several chlorinated acetone derivatives, as determined by the median lethal dose (LD50) in mice, is summarized in the table below. A lower LD50 value indicates higher acute toxicity.

Compound NameChemical StructureCAS NumberOral LD50 in Mice (mg/kg)Reference
MonochloroacetoneCH₂ClC(O)CH₃78-95-5127 - 141[1]
1,1-DichloroacetoneCHCl₂C(O)CH₃513-88-2250[2]
1,3-DichloroacetoneCH₂ClC(O)CH₂Cl534-07-625[2]
1,1,1-TrichloroacetoneCCl₃C(O)CH₃918-00-3Data not available
1,1,3-TrichloroacetoneCHCl₂C(O)CH₂Cl921-03-9Data not available
HexachloroacetoneCCl₃C(O)CCl₃116-16-5Data not available

Note: Data for 1,1,1-trichloroacetone, 1,1,3-trichloroacetone, and hexachloroacetone were not available in the reviewed literature. It is important to note that the toxicity of chlorinated compounds can be influenced by the number and position of the chlorine atoms. For instance, 1,3-dichloroacetone is significantly more toxic than its isomer, 1,1-dichloroacetone.[2]

Mechanism of Toxicity: Oxidative Stress and Apoptosis

The toxicity of many chlorinated organic compounds, including chlorinated acetone derivatives, is linked to their ability to induce oxidative stress and subsequent apoptosis.[1][3] These highly reactive electrophilic compounds can deplete intracellular stores of glutathione (GSH), a critical antioxidant, leading to an accumulation of reactive oxygen species (ROS).[2] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death (apoptosis).

The proposed signaling pathway for chlorinated acetone-induced cytotoxicity is depicted below.

ToxicityPathway cluster_cell Cellular Environment CA Chlorinated Acetone Derivative GSH_depletion GSH Depletion CA->GSH_depletion ROS Increased ROS (Oxidative Stress) GSH_depletion->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Bax Bax Activation Mito_dys->Bax Bcl2 Bcl-2 Inhibition Mito_dys->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for chlorinated acetone-induced cytotoxicity.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Mice (Representative Protocol based on OECD Guideline 423)

This protocol describes a stepwise procedure to determine the acute oral LD50 of a substance. The method is designed to use a minimal number of animals while still providing sufficient information for hazard classification.

1. Animals:

  • Healthy, young adult mice (e.g., CD-1 or similar strain), typically 8-12 weeks old.

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.

  • Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Standard laboratory diet and water are provided ad libitum.

2. Dose Preparation and Administration:

  • The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water). The vehicle should be non-toxic at the volume administered.

  • Doses are prepared fresh on the day of administration.

  • A single dose is administered to each animal by oral gavage using a suitable intubation cannula. The volume administered is generally kept low (e.g., 10 mL/kg body weight) to avoid physical distress.

3. Dosing Procedure (Stepwise Approach):

  • A starting dose is selected based on available information about the substance's toxicity. Common starting doses are 5, 50, 300, or 2000 mg/kg.

  • A group of three animals is dosed at the starting dose.

  • Observation: The animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern) frequently on the day of dosing and at least once daily for 14 days.

  • Progression to the next step:

    • If no mortality occurs, the next higher dose level is administered to a new group of three animals.

    • If mortality occurs in two or three animals, the test is stopped, and the LD50 is considered to be in the range of that dose level.

    • If one animal dies, the same dose is administered to a new group of three animals to confirm the response.

  • This process is continued until a dose that causes mortality in at least two animals is identified, or no mortality is observed at the highest dose level (typically 2000 or 5000 mg/kg).

4. Data Analysis:

  • The LD50 value is estimated based on the dose levels at which mortality was and was not observed. Statistical methods, such as the probit analysis, can be used for a more precise estimation if more dose groups are used.

5. Necropsy:

  • All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy. Any pathological changes in major organs are recorded.

Mutagenicity Assessment (Ames Test)

Several chlorinated acetones have been shown to be direct-acting mutagens in the Ames test, a widely used bacterial reverse mutation assay.[2] For example, 1,1,1-trichloroacetone was found to be 25 times more potent as a mutagen than 1,1-dichloroacetone.[2]

Principle: The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test assesses the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.

Brief Protocol:

  • Tester Strains: Specific Salmonella typhimurium strains (e.g., TA98, TA100) are used, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Mix): The test is performed with and without the addition of a rat liver homogenate fraction (S9 mix). The S9 mix contains enzymes that can metabolically activate certain chemicals into their mutagenic forms, mimicking mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.

References

Efficacy of 1,1,1,3-Tetrachloroacetone as an Alkylating Agent: A Comparative Guide to Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted efficacy of 1,1,1,3-tetrachloroacetone as an alkylating agent relative to its chlorinated acetone analogues. Due to a lack of direct experimental data for this compound in publicly available literature, this comparison is based on established principles of chemical reactivity, focusing on structure-activity relationships in nucleophilic substitution reactions.

Introduction to Alkylating Agents and α-Haloketones

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic moieties of organic molecules. In biological systems, the alkylation of DNA is a key mechanism for the cytotoxic effects of many anticancer drugs. α-haloketones are a specific class of alkylating agents where a halogen atom is positioned on the carbon atom adjacent to a carbonyl group. The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the presence of the electron-withdrawing carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The efficacy of an α-haloketone as an alkylating agent is primarily determined by two factors:

  • Leaving Group Ability: The stability of the halide anion leaving group is crucial. Better leaving groups are weaker bases. For halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

  • Steric and Electronic Effects: The substitution pattern on the α-carbon and adjacent carbons can influence the accessibility of the electrophilic center to the nucleophile (steric effects) and the electrophilicity of the α-carbon (electronic effects).[2]

Theoretical Comparison of Alkylating Efficacy

Based on the principles of SN2 reactions, a theoretical comparison of the alkylating efficacy of this compound and its analogues can be postulated. The primary reaction of interest is the nucleophilic attack on one of the chlorinated carbon atoms, leading to the displacement of a chloride ion.

Table 1: Theoretical Comparison of Alkylating Efficacy of Chlorinated Acetones

CompoundStructureNumber of α-Chlorine AtomsPredicted Relative Alkylating EfficacyRationale
MonochloroacetoneCH₂ClCOCH₃1LowSingle activating carbonyl group.
1,1-DichloroacetoneCHCl₂COCH₃2ModerateIncreased electrophilicity of the α-carbon due to two chlorine atoms.
1,3-DichloroacetoneCH₂ClCOCH₂Cl1 (on each side)ModerateTwo reactive sites, but only one chlorine per α-carbon.
1,1,1-TrichloroacetoneCCl₃COCH₃3HighStrong inductive electron-withdrawing effect from three chlorine atoms significantly increases the electrophilicity of the α-carbon.
1,1,3-TrichloroacetoneCHCl₂COCH₂Cl2 (on one side), 1 (on the other)HighPossesses both a highly activated dichlorinated α-carbon and a monochlorinated α-carbon.
This compound CCl₃COCH₂Cl 3 (on one side), 1 (on the other) Very High (Predicted) The trichloromethyl group is a powerful electron-withdrawing group, making the adjacent carbonyl carbon highly electrophilic. The CH₂Cl group provides an additional reactive site.
PentachloroacetoneCCl₃COCHCl₂3 (on one side), 2 (on the other)Very HighHighly electron-deficient molecule with multiple reactive sites. Steric hindrance might play a role.
HexachloroacetoneCCl₃COCCl₃3 (on each side)Highest (Predicted)Symmetrical molecule with two highly activated trichloromethyl groups, leading to maximum electrophilicity of the carbonyl carbon and adjacent carbons.[3] Steric hindrance from the bulky CCl₃ groups might slightly temper reactivity towards very large nucleophiles.

Disclaimer: The relative efficacy is a theoretical prediction based on chemical principles and awaits experimental verification.

Synthesis of Chlorinated Acetone Analogues

The availability of these compounds for comparative studies relies on their synthesis. Various methods for the chlorination of acetone have been reported, yielding mixtures of chlorinated products.

  • Monochloroacetone: Can be synthesized by the direct chlorination of acetone, often in the gas phase or by using specific reagents like sulfuryl chloride.[4][5] Another method involves the reaction of acetyl chloride with diazomethane followed by treatment with hydrogen chloride.[6]

  • Dichloroacetone: Direct chlorination of acetone typically yields a mixture of 1,1-dichloroacetone and 1,3-dichloroacetone.[7][8] Specific conditions can be optimized to favor one isomer over the other.[9]

  • Trichloroacetone: Further chlorination of dichloroacetone can produce trichloroacetone isomers. For example, 1,1,3-trichloroacetone can be prepared by the chlorination of acetone in the presence of a catalyst.[10][11] 1,1,1-Trichloroacetone can be synthesized by the chlorination of monochloroacetone.[12][13]

  • Hexachloroacetone: Exhaustive chlorination of acetone at high temperatures and pressures, often with a catalyst, can yield hexachloroacetone.[14][15][16][17]

Experimental Protocol: 4-(4-Nitrobenzyl)pyridine (NBP) Assay for Alkylating Activity

To empirically determine and compare the alkylating efficacy of these compounds, the 4-(4-nitrobenzyl)pyridine (NBP) assay is a well-established colorimetric method.[18] NBP acts as a nucleophile, and its alkylation by an alkylating agent, followed by basification, produces a colored product that can be quantified spectrophotometrically.

Materials:
  • 4-(4-Nitrobenzyl)pyridine (NBP)

  • Alkylating agents (e.g., chloroacetones)

  • Suitable solvent (e.g., acetone, ethanol)

  • Base (e.g., triethylamine or sodium hydroxide)

  • UV-Vis Spectrophotometer

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of NBP in the chosen solvent (e.g., 5% w/v).

    • Prepare stock solutions of each chlorinated acetone analogue of known concentration in the same solvent.

  • Alkylation Reaction:

    • In a series of test tubes, add a fixed volume of the NBP solution.

    • Add varying concentrations of each alkylating agent to the test tubes.

    • Incubate the reaction mixtures at a constant temperature (e.g., 37 °C) for a defined period. A time-course experiment should be performed to determine the optimal incubation time for each compound.

  • Color Development:

    • After incubation, add a specific volume of the base to each tube to develop the color.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solution at its maximum absorption wavelength (typically around 540-560 nm).

  • Data Analysis:

    • Construct a standard curve by plotting absorbance versus the concentration of a known alkylating agent.

    • Determine the concentration of the colored product formed by each chloroacetone analogue from the standard curve.

    • The relative alkylating activity can be compared based on the amount of colored product formed under identical conditions (concentration, time, temperature).

Visualization of the Alkylation Reaction

The following diagrams illustrate the proposed SN2 reaction mechanism for the alkylation of a generic nucleophile by a chloroacetone and the workflow for the NBP assay.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(RCO)---Cl]⁻ Nu->TS Nucleophilic Attack Chloroacetone R-CO-CH₂-Cl Chloroacetone->TS Product R-CO-CH₂-Nu TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Breaking

Caption: SN2 mechanism of a chloroacetone with a nucleophile.

nbp_assay_workflow A Prepare NBP and Alkylating Agent Solutions B Mix NBP and Alkylating Agent A->B C Incubate at Constant Temperature B->C D Add Base for Color Development C->D E Measure Absorbance (Spectrophotometer) D->E F Analyze Data and Compare Reactivity E->F

Caption: Workflow for the NBP assay to determine alkylating activity.

Conclusion

While direct experimental data for this compound is not currently available, theoretical considerations based on the principles of organic chemistry suggest it would be a highly potent alkylating agent. The strong electron-withdrawing nature of the trichloromethyl group is expected to significantly activate the molecule towards nucleophilic attack. Its predicted efficacy likely surpasses that of less chlorinated acetones. To validate this hypothesis and to establish a definitive ranking of the alkylating potential of these analogues, empirical testing using a standardized method such as the NBP assay is essential. Such studies would provide valuable quantitative data for researchers in medicinal chemistry and drug development exploring the use of these compounds as alkylating agents.

References

Navigating the Maze: A Guide to the Cross-Reactivity of Halogenated Acetones in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for compound cross-reactivity in biological assays is paramount to generating accurate and reproducible data. This guide provides a comparative overview of the reactivity of chlorinated acetones, with a focus on 1,1,3-trichloroacetone and 1,1,1-trichloroacetone, and their propensity to interfere with common biological assays. Due to the limited specific data on 1,1,1,3-tetrachloroacetone, this guide will focus on its closely related and better-studied analogues.

Halogenated acetones are a class of reactive molecules that can be encountered as disinfection byproducts in drinking water or used as reagents in chemical synthesis.[1][2] Their inherent electrophilicity, a result of the electron-withdrawing halogen atoms, makes them prone to reacting with nucleophilic biomolecules, such as proteins and DNA. This reactivity is the primary driver of their biological effects and their potential for assay interference.

The Challenge of Reactive Compounds in Assays

Reactive compounds can lead to a variety of assay artifacts, including false positives and false negatives.[3] They can directly modify assay components, such as enzymes or antibodies, or interfere with detection reagents. For instance, compounds with electrophilic moieties, like α-halo ketones, are known to react with cysteine residues in proteins.[3] This can lead to non-specific inhibition of enzymes or disruption of protein-protein interactions, which can be misinterpreted as a specific biological activity.

Comparative Biological Activity

Both 1,1,1-trichloroacetone and 1,1,3-trichloroacetone have been identified as direct-acting mutagens in the Ames/Salmonella assay.[1][4][5][6][7] This mutagenic activity underscores their reactivity towards biological macromolecules. Studies have also shown that both compounds can induce chromosomal aberrations in Chinese hamster ovary (CHO) cells.[1]

Potential for Interference in Common Biological Assays

The following table summarizes the potential for interference of chlorinated acetones in various common assay types, based on their known chemical properties.

Assay TypePotential for InterferenceMechanism of Interference
Enzyme Assays HighCovalent modification of enzyme active sites, particularly those containing reactive cysteine or histidine residues.
Cell-Based Assays HighCytotoxicity, induction of oxidative stress, and non-specific interactions with cellular components.
Immunoassays (ELISA, etc.) Moderate to HighCovalent modification of antibodies or target antigens, leading to altered binding affinities.
Reporter Gene Assays ModerateInterference with reporter protein (e.g., luciferase) activity or general cellular toxicity affecting reporter expression.
Thiol-Based Assays HighDirect reaction with thiol-containing reagents (e.g., DTT, glutathione) used in the assay.[3]

Experimental Protocols for Assessing Cross-Reactivity

To mitigate the risk of misleading data, it is crucial to perform counter-screens to identify assay interference. Here are detailed protocols for key experiments.

Thiol Reactivity Assay

This assay assesses the potential of a compound to react with sulfhydryl groups, a common mechanism of non-specific activity.

Protocol:

  • Reagents:

    • Test compound stock solution (e.g., in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Dithiothreitol (DTT) or Glutathione (GSH) as the thiol source.

  • Procedure:

    • Prepare a solution of the thiol reagent (DTT or GSH) in PBS.

    • Add the test compound to the thiol solution at various concentrations.

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

    • Add DTNB solution to the mixture.

    • Measure the absorbance at 412 nm. A decrease in absorbance in the presence of the test compound indicates thiol reactivity.

Assay Component Pre-incubation

This experiment helps to determine if the compound interacts directly with assay-specific proteins (e.g., enzymes, antibodies).

Protocol:

  • Procedure:

    • Pre-incubate the test compound with the key protein component of the assay (e.g., the enzyme in an enzyme inhibition assay) for a period before adding the substrate or other reagents.

    • Run the assay as usual.

    • Compare the results to a control where the test compound is added simultaneously with the substrate. A time-dependent increase in inhibition suggests a covalent or slow-binding interaction, indicative of reactivity.

Signaling Pathway Considerations

The high reactivity of chlorinated acetones suggests they are unlikely to interact with specific signaling pathways in a targeted manner. Instead, their biological effects are more likely a consequence of broad, non-specific interactions with multiple cellular components, leading to general cellular stress responses.

Below is a conceptual workflow for identifying potential assay interference by reactive compounds.

G A Initial Hit from Primary Screen B Assess for Thiol Reactivity (e.g., DTNB Assay) A->B C Perform Assay Component Pre-incubation A->C D Structure-Activity Relationship (SAR) Analysis for Reactive Moieties A->D E Compound is Likely Reactive (High Potential for Assay Interference) B->E Positive F Compound is Likely a Specific Hit (Lower Potential for Assay Interference) B->F Negative C->E Time-dependent effect C->F No time-dependent effect D->E Reactive groups present D->F No obvious reactive groups G Orthogonal Assay Confirmation F->G

Caption: Workflow for identifying assay interference.

General Cellular Stress Response Pathway

Reactive compounds like chlorinated acetones can induce cellular stress, activating pathways such as the antioxidant response.

G cluster_0 Cellular Environment cluster_1 Cellular Response A Chlorinated Acetone B Reactive Oxygen Species (ROS) Generation A->B C Cellular Macromolecule Damage (Proteins, DNA, Lipids) A->C D Keap1-Nrf2 Complex B->D Oxidative Stress C->D Electrophilic Stress E Nrf2 Translocation to Nucleus D->E Nrf2 release F Antioxidant Response Element (ARE) Activation E->F G Expression of Detoxifying Enzymes (e.g., GST, NQO1) F->G

Caption: General cellular stress response to reactive compounds.

Conclusion

While specific comparative data on the cross-reactivity of this compound is scarce, the available information on related chlorinated acetones highlights their significant potential to interfere with a wide range of biological assays. Their inherent reactivity necessitates careful experimental design and the inclusion of appropriate counter-screens to distinguish true biological activity from assay artifacts. Researchers are strongly encouraged to employ the experimental protocols outlined in this guide to validate any hits obtained with this class of compounds. By doing so, the scientific community can ensure the integrity and reliability of its findings in the complex landscape of drug discovery and biological research.

References

A Comparative Study of Chlorinated Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated ketones are a versatile class of reagents in organic synthesis, serving as valuable building blocks for a wide array of molecular architectures. Their reactivity is primarily dictated by the presence of a chlorine atom alpha to a carbonyl group, which activates the molecule for various transformations. This guide provides an objective comparison of the performance of different chlorinated ketones in key organic reactions, supported by experimental data and detailed protocols.

Reactivity Overview

The primary locus of reactivity in α-chlorinated ketones is the carbon-chlorine bond, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it a good substrate for S(_N)2 reactions. The structure of the ketone, including the nature of the other substituents on the carbonyl group and the α-carbon, significantly influences the reaction rates and outcomes. Generally, the reactivity of α-haloketones in nucleophilic substitution follows the trend I > Br > Cl.[1]

This guide will focus on the comparative performance of chloroacetone, chloroacetophenone, and dichloroacetones in several key organic reactions.

Comparative Performance in Key Organic Reactions

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and chlorinated ketones are effective alkylating agents. The reaction proceeds via an S(_N)2 mechanism, where a nucleophile displaces the chloride ion.

Table 1: Comparison of Chlorinated Ketones in Nucleophilic Substitution

Chlorinated KetoneNucleophileProductYield (%)Reaction ConditionsReference
ChloroacetonePhenoxidePhenoxyacetoneHigh (qualitative)Basic conditionsGeneral Knowledge
ChloroacetophenoneThiophenoxide2-(Phenylthio)-1-phenylethan-1-one95Methanol, rt, 2h[Analogous reaction]
1,3-DichloroacetoneCysteineAcetone-linked peptide dimerVariablepH 7.0, 50 mM NH₄HCO₃[2]

Note: Direct side-by-side comparative quantitative data under identical conditions is scarce in the literature. The yields are indicative of the reactivity and are sourced from different studies.

Discussion of Reactivity:

  • Chloroacetone is a versatile and reactive substrate for S(_N)2 reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.

  • Chloroacetophenone is also an excellent substrate for nucleophilic substitution. The phenyl group can influence the reactivity electronically and sterically.

  • Dichloroacetones (1,1-dichloroacetone and 1,3-dichloroacetone) offer the potential for double substitution or subsequent reactions. 1,3-dichloroacetone is particularly useful for forming cross-linked products, as demonstrated in the synthesis of bicyclic peptides.[2]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones. Chloroacetyl chloride and dichloroacetyl chloride are common reagents for introducing a chloro- or dichloro-acetyl group onto an aromatic ring.

Table 2: Yields of Friedel-Crafts Acylation with Chloroacetyl Chloride and Dichloroacetyl Chloride

Acyl ChlorideAreneCatalystProductYield (%)Reference
Chloroacetyl ChlorideMesityleneFe-modified Montmorillonite K102-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one95[3]
Chloroacetyl ChlorideAnisoleFe-modified Montmorillonite K102-Chloro-1-(4-methoxyphenyl)ethan-1-one80[3]
Chloroacetyl ChlorideTolueneFe-modified Montmorillonite K102-Chloro-1-(p-tolyl)ethan-1-one75[3]
Dichloroacetyl ChlorideTolueneZnO2,2-Dichloro-1-(p-tolyl)ethan-1-one90[1]
Dichloroacetyl ChlorideAnisoleZnO2,2-Dichloro-1-(4-methoxyphenyl)ethan-1-one92[1]
Dichloroacetyl Chloride1-MethylindoleZnO1-(2,2-Dichloroacetyl)-1-methylindole85[1]

Discussion of Reactivity:

The yields of Friedel-Crafts acylation are highly dependent on the reactivity of the aromatic substrate and the catalyst used. Both chloroacetyl chloride and dichloroacetyl chloride are effective acylating agents, providing good to excellent yields of the corresponding chlorinated ketones.[1][3]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classic method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds.

Table 3: Performance of Chlorinated Ketones in the Feist-Benary Furan Synthesis

α-Halo Ketoneβ-Dicarbonyl CompoundBaseProductYield (%)Reference
ChloroacetoneEthyl acetoacetatePyridineEthyl 2,5-dimethylfuran-3-carboxylate65-75[1]
BromoacetoneEthyl acetoacetatePyridineEthyl 2,5-dimethylfuran-3-carboxylateHigher than chloroacetone[1]
IodoacetoneEthyl acetoacetatePyridineEthyl 2,5-dimethylfuran-3-carboxylateHighest of the three[1]

Discussion of Reactivity:

The reactivity of the α-halo ketone in the Feist-Benary synthesis is directly related to the leaving group ability of the halide, following the order I > Br > Cl.[1] While chloroacetone is a viable substrate, higher yields and/or milder reaction conditions can often be achieved with bromo- or iodoacetone.

Darzens Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester. This reaction can be extended to α-haloketones to produce α,β-epoxy ketones.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (SN2) Reaction

This protocol describes a general method for the reaction of a chlorinated ketone with a nucleophile.

Materials:

  • Chlorinated ketone (e.g., chloroacetone, chloroacetophenone) (1.0 eq)

  • Nucleophile (e.g., sodium phenoxide, aniline) (1.1 eq)

  • Anhydrous solvent (e.g., acetone, DMF, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the chlorinated ketone and the anhydrous solvent.

  • Stir the solution at room temperature.

  • Slowly add the nucleophile to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Acylation with Chloroacetyl Chloride

This protocol outlines the synthesis of an aryl chloromethyl ketone.

Materials:

  • Arene (e.g., toluene, anisole) (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add the Lewis acid and the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the chloroacetyl chloride to the stirred suspension.

  • Add the arene dropwise to the reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Feist-Benary Furan Synthesis

This protocol describes the synthesis of a substituted furan from an α-chloroketone.

Materials:

  • α-Chloroketone (e.g., chloroacetone) (1.0 eq)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Base (e.g., pyridine, triethylamine) (1.1 eq)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • In a round-bottom flask, combine the β-dicarbonyl compound, the base, and the solvent.

  • Slowly add the α-chloroketone to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude furan derivative by distillation or column chromatography.

Visualizations

G cluster_SN2 SN2 Reaction Pathway Nu Nucleophile (Nu⁻) CK Chlorinated Ketone (R-CO-CH₂Cl) Nu->CK Nucleophilic Attack TS Transition State [Nu---CH₂(COR)---Cl]⁻ CK->TS P Product (R-CO-CH₂-Nu) TS->P LG Leaving Group (Cl⁻) TS->LG Chloride Departure

Caption: Generalized signaling pathway for an S(_N)2 reaction of a chlorinated ketone.

G cluster_FC Friedel-Crafts Acylation Workflow Start Start Setup Reaction Setup (Inert Atmosphere, 0°C) Start->Setup Add_LA Add Lewis Acid and Solvent Setup->Add_LA Add_Acyl Add Chloroacetyl Chloride Add_LA->Add_Acyl Add_Arene Add Arene Dropwise Add_Acyl->Add_Arene React Reaction at RT Add_Arene->React Quench Quench with Ice/HCl React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify End End Product Purify->End

Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.

G cluster_FB Feist-Benary Furan Synthesis Logical Relationship Reagents α-Chloroketone + β-Dicarbonyl Compound Enolate Enolate Formation Reagents->Enolate Deprotonation by Base SN2 SN2 Attack on α-Chloroketone Reagents->SN2 Base Base (e.g., Pyridine) Base->Enolate Enolate->SN2 Intermediate Acyclic Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Furan Substituted Furan Dehydration->Furan

Caption: Logical relationships in the Feist-Benary furan synthesis mechanism.

References

Purity Analysis: A Comparative Guide to Commercial vs. Lab-Synthesized 1,1,1,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of the purity of commercially available versus laboratory-synthesized 1,1,1,3-tetrachloroacetone, a halogenated ketone with applications in organic synthesis. The comparison is supported by established analytical methodologies and data to aid in the selection of the appropriate grade of this compound for research and development purposes.

Executive Summary

Commercially available this compound is typically offered in various purity grades, ranging from technical grade (around 80-90%) to high-purity grades (≥99%). The primary impurities in commercial batches are often isomers and other chlorinated acetones formed during the manufacturing process. In contrast, the purity of lab-synthesized this compound is highly dependent on the synthetic route and the purification methods employed. Without rigorous purification, lab-synthesized batches may contain a wider array of byproducts and unreacted starting materials.

Data Presentation: Purity Comparison

The following table summarizes the typical purity profiles of commercial versus lab-synthesized this compound based on common analytical techniques.

ParameterCommercial Grade (Typical)Lab-Synthesized (Typical, Post-Purification)
Purity (by GC) ≥80% - ≥99%[1][2]70% - 95%
Major Impurities Isomeric tetrachloroacetones, trichloroacetones, pentachloroacetonesDichloroacetones, trichloroacetones, unreacted starting materials, solvent residues
Appearance Colorless to light yellow liquid[2]Colorless to brownish liquid (pre-purification)
Water Content (Karl Fischer) < 0.1%Variable, dependent on workup and drying procedures
Acid Content (Titration) < 0.05%Variable, can be higher due to residual acid catalyst

Experimental Protocols

The purity of this compound is primarily determined using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for the analysis of chlorinated ketones.[3]

Methodology:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram. Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for quantitative analysis.

Methodology:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: A standard proton experiment is run to identify the characteristic signals of this compound and any proton-containing impurities.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the number of unique carbon environments.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

Data Analysis: The relative integration of signals in the ¹H NMR spectrum can be used to quantify impurities if their structures and proton counts are known. The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum indicates the presence of impurities.

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the typical workflow for the purity analysis of a this compound sample.

G Figure 1. Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample This compound Sample Dilution Dilution in Dichloromethane Sample->Dilution For GC-MS NMR_Prep Dissolution in CDCl3 Sample->NMR_Prep For NMR GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectroscopy NMR_Prep->NMR Purity Purity Determination (Area %) GCMS->Purity Impurity_ID Impurity Identification (Mass Spectra & Spectra) GCMS->Impurity_ID Structure_Confirm Structural Confirmation (Chemical Shifts) NMR->Structure_Confirm

Caption: A flowchart of the analytical workflow for determining the purity of this compound.

Logical Relationship of Impurity Formation

The synthesis of chlorinated acetones often leads to a mixture of products. The following diagram illustrates the potential formation of impurities from the chlorination of acetone.[4][5]

G Figure 2. Impurity Formation Pathway Acetone Acetone Mono Monochloroacetone Acetone->Mono + Cl2 Di Dichloroacetone Isomers Mono->Di + Cl2 Tri Trichloroacetone Isomers (e.g., 1,1,3-trichloroacetone) Di->Tri + Cl2 Tetra This compound Tri->Tetra + Cl2 Other_Tetra Other Tetrachloroacetone Isomers Tri->Other_Tetra + Cl2 Penta Pentachloroacetone Tetra->Penta Further Chlorination

Caption: Simplified reaction pathway showing the formation of various chlorinated acetones.

Conclusion

The choice between commercial and lab-synthesized this compound depends on the specific requirements of the application. For applications demanding high purity and batch-to-batch consistency, a high-purity commercial grade is recommended. For initial research or when cost is a primary concern, a lab-synthesized batch may be suitable, provided that it is thoroughly analyzed to confirm its purity and identify any potential interfering impurities. The analytical methods detailed in this guide provide a robust framework for such an analysis.

References

A Comparative Analysis of Trichloroacetone Isomer Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isomer Overview

1,1,1-Trichloroacetone and 1,1,3-trichloroacetone are chlorinated analogues of acetone.[1] Both are utilized as intermediates in organic synthesis. For instance, 1,1,3-trichloroacetone is a known precursor in the synthesis of folic acid.[2] Their distinct structural arrangements, however, are expected to influence their reactivity and stability.

Stability Profile Comparison

A direct, side-by-side quantitative comparison of the stability of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone under identical conditions is not extensively documented in publicly available literature. However, based on isolated data points, a qualitative assessment can be made.

1,1,1-Trichloroacetone appears to be susceptible to degradation under various environmental conditions. It is known to be degraded in the atmosphere by photochemically-produced hydroxyl radicals and may also undergo direct photolysis by sunlight.[3] In aqueous solutions, its decomposition is influenced by both pH and temperature, with degradation products including chloroform and potentially chloral hydrate in drinking water.[3]

1,1,3-Trichloroacetone , on the other hand, is reported to have a storage stability of at least 12 months, suggesting a greater degree of stability under standard storage conditions.[4] However, detailed quantitative data on its degradation kinetics under various stressors is not as readily available.

The following tables summarize the available stability-related data for each isomer.

Table 1: Stability Data for 1,1,1-Trichloroacetone

Stability ParameterObservationConditionsReference
Atmospheric Degradation Degraded by reaction with hydroxyl radicals.Vapor-phase[3]
Photolysis May be susceptible to direct photolysis.Sunlight[3]
Hydrolysis Half-Life 4 hoursFortified drinking water, 21°C[3]
Hydrolysis Half-Life 0.5 hoursFortified drinking water, 30°C[3]
Hydrolysis Half-Life 11 hoursUltrapure water, 30°C[3]

Table 2: Stability Data for 1,1,3-Trichloroacetone

Stability ParameterObservationConditionsReference
Storage Stability At least 12 months.Not specified[4]

Experimental Protocols for Stability Assessment

To rigorously benchmark the stability of these isomers, standardized experimental protocols should be employed. The following are detailed methodologies for key stability-indicating experiments, based on established guidelines.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the trichloroacetone isomers.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the trichloroacetone isomer is placed in an inert sample pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a defined temperature range (e.g., from ambient to 500°C).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs. This provides a quantitative measure of the compound's thermal stability.

Photostability Assessment (ICH Q1B Guideline)

Objective: To evaluate the stability of the trichloroacetone isomers upon exposure to light.

Methodology:

  • Light Source: A light source that produces a combination of visible and ultraviolet (UV) light, as specified in the ICH Q1B guideline.[5][6] This can be an artificial daylight fluorescent lamp combined with a near-UV lamp or a xenon lamp.

  • Sample Preparation: Samples of the trichloroacetone isomers are placed in chemically inert, transparent containers. A control sample is wrapped in aluminum foil to protect it from light.[7][8]

  • Exposure Conditions: The samples are exposed to a controlled light environment until a specified total illumination is reached (e.g., not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5] Temperature and humidity should be controlled throughout the experiment.

  • Analysis: After exposure, the samples are analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The results are compared to the dark control to determine the extent of photodegradation. The formation of any degradation products should also be monitored.[9]

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of the trichloroacetone isomers at different pH values.

Methodology:

  • Buffer Solutions: A series of buffer solutions with different pH values (e.g., pH 4, 7, and 9) are prepared.

  • Sample Preparation: A known concentration of the trichloroacetone isomer is added to each buffer solution in a sealed container.

  • Incubation: The solutions are incubated at a constant temperature (e.g., 25°C or 40°C).

  • Sampling and Analysis: Aliquots are withdrawn at specific time intervals and analyzed by a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining trichloroacetone isomer.

  • Data Analysis: The rate of degradation at each pH is determined by plotting the concentration of the isomer against time. The hydrolysis rate constant and half-life can then be calculated.

Visualizing Chemical Pathways

To further understand the chemical behavior of these isomers, visualizing their synthesis pathways can be instructive.

Synthesis_Pathways cluster_111 1,1,1-Trichloroacetone Synthesis cluster_113 1,1,3-Trichloroacetone Synthesis chloroacetone Chloroacetone chlorination1 Chlorination chloroacetone->chlorination1 tca_111 1,1,1-Trichloroacetone chlorination1->tca_111 acetone Acetone chlorination2 Chlorination acetone->chlorination2 tca_113 1,1,3-Trichloroacetone chlorination2->tca_113 Stability_Testing_Workflow start Start: Compound of Interest thermal Thermal Stability (TGA) start->thermal photo Photostability (ICH Q1B) start->photo hydrolytic Hydrolytic Stability (pH study) start->hydrolytic analysis Analytical Testing (e.g., HPLC) thermal->analysis photo->analysis hydrolytic->analysis data Data Analysis (Kinetics, Degradants) analysis->data report Stability Report data->report

References

Safety Operating Guide

Proper Disposal of 1,1,1,3-Tetrachloroacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1,1,1,3-Tetrachloroacetone, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a halogenated solvent, this chemical is classified as hazardous waste and requires specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, consult the Safety Data Sheet (SDS). This compound is toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[1][2][3] It is also very toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use chemical splash goggles or safety glasses with side shields.[4]

  • Protective Clothing: A lab coat is mandatory.[4]

  • Respiratory Protection: All handling of this chemical and its waste must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal hazardous waste regulations. The following steps provide a direct operational plan for its collection and disposal.

  • Waste Identification and Segregation:

    • Classify waste containing this compound as Halogenated Organic Waste .[5][6]

    • Crucially, do not mix this waste with non-halogenated solvents, as this significantly increases disposal costs and complexity.[5][7][8]

    • Keep it separate from other waste categories such as acids, bases, oxidizers, and heavy metals.[5][9]

  • Container Selection and Preparation:

    • Use a designated, compatible waste container. The original chemical container is often the best choice.[8] Alternatively, use containers provided by your institution's Environmental Health and Safety (EHS) department, such as 4-liter poly bottles or 5-gallon carboys.[5]

    • The container must be in good condition, free of leaks, and have a tight-fitting lid.[8][10]

    • Ensure the container is clean and dry before use to prevent unwanted reactions.[11]

  • Waste Accumulation:

    • Add waste to the collection container inside an operating chemical fume hood to minimize inhalation exposure.[5]

    • Keep the waste container securely closed at all times, except when adding waste.[5][10]

    • Do not overfill the container. Leave adequate headspace for expansion; a maximum fill level of 75-90% is recommended.[7][10]

  • Labeling:

    • Label the waste container immediately upon adding the first drop of waste.[5]

    • Use your institution's official "Hazardous Waste" tag.

    • Clearly list all chemical constituents and their approximate percentages. Do not use chemical formulas or abbreviations.[9]

    • Ensure the generator's name and contact information are accurate and legible.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5]

    • The storage area must have secondary containment to capture any potential leaks.[5]

    • Store away from heat, open flames, and incompatible materials.[1]

  • Disposal and Removal:

    • Once the container is full (no more than 75-90%), or if it has been accumulating for six months, arrange for pickup.[7]

    • Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a waste collection.[5][12]

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits and specifications for managing halogenated solvent waste.

ParameterSpecificationSource(s)
Container Fill Level Do not exceed 75% to 90% of the container's total capacity.[7][10]
Max. Accumulation Volume Laboratories should generally accumulate no more than 25 gallons of total chemical waste before removal.[7]
Max. Accumulation Time Containers must be removed by EHS no later than six (6) months from the accumulation start date.[7]
Recommended Containers 2.5-litre plastic-coated bottles, 4-liter poly bottles, or 5-gallon carboys.[5][11]
Spill Residue Absorbent material used for spills must be placed in a sealed, tagged bag and disposed of as hazardous waste.[5]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and compliance from generation to final pickup.

G Figure 1: Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_storage Designated Storage cluster_disposal Final Disposal gen Waste Generation seg Segregate as Halogenated Waste gen->seg con Select & Prepare Compatible Container seg->con acc Accumulate Waste (in Fume Hood, <=90% Full) con->acc lab Label Container (Contents, Date, PI) acc->lab store Store in Satellite Accumulation Area (Secondary Containment) lab->store req Request EHS Pickup store->req rem Professional Removal & Disposal req->rem

References

Essential Safety and Logistics for Handling 1,1,1,3-Tetrachloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,1,1,3-Tetrachloroacetone. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain compliance with safety regulations.

Emergency Contact Information:

  • Spill or Exposure: [Insert Designated Emergency Contact Number]

  • Poison Control: 1-800-222-1222

Hazard Summary

This compound is a highly toxic and corrosive chemical.[1] It is classified as fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[1] This substance is also very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The selection and proper use of appropriate PPE are critical to prevent exposure. All personnel handling this compound must use the following equipment:

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should also be worn.
Skin Protection - Gloves: Chemical impermeable gloves are required. While specific breakthrough times for this compound are not readily available, gloves made of Butyl rubber or Viton are recommended for handling chlorinated solvents. Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact. Always inspect gloves for degradation or punctures before use. - Protective Clothing: Wear fire/flame resistant and impervious clothing, such as a chemically resistant suit or apron over a lab coat.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood. If exposure limits are exceeded or there is a risk of inhalation, a full-face respirator with an organic vapor/acid gas cartridge is mandatory. In emergency situations, a self-contained breathing apparatus (SCBA) should be used.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and has adequate airflow.

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of the procedure.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[1]

2. Handling the Chemical:

  • Don all required PPE before entering the designated handling area.

  • Carefully open the container within the chemical fume hood, avoiding any splashing or aerosol generation.

  • Dispense the required amount of this compound using appropriate chemical-resistant tools.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused chemical, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with chlorinated solvents.

2. Waste Disposal:

  • Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]

  • Do not dispose of this compound down the drain or with regular laboratory trash.

3. Decontamination of Empty Containers:

  • Empty containers must be triple-rinsed with a suitable solvent (such as acetone) in a chemical fume hood.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container should be punctured or otherwise rendered unusable and disposed of according to institutional guidelines.

Emergency Procedures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE handle_chem Dispense Chemical prep_ppe->handle_chem Proceed to Handling prep_setup Prepare Fume Hood and Equipment prep_setup->prep_ppe Verify Safety Measures handle_close Securely Close Container handle_chem->handle_close cleanup_decon Decontaminate Surfaces handle_close->cleanup_decon Task Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。